molecular formula C6H9N3O B1384147 2-Amino-6-ethylpyrimidin-4-ol CAS No. 5734-66-7

2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147
CAS No.: 5734-66-7
M. Wt: 139.16 g/mol
InChI Key: QDSSWFSXBZSFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethylpyrimidin-4-ol is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSSWFSXBZSFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466034
Record name 2-amino-6-ethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5734-66-7
Record name 2-amino-6-ethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-6-ethylpyrimidin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some important information in the second step. I found a supplier that provides spectroscopic data (IR, Raman, CNMR, MS, HNMR) for 2-Amino-6-ethylpyrimidin-4-ol, which is a significant finding. I have also found safety data sheets for related compounds, which can provide general guidance on handling, although specific data for the target molecule is still needed. The search also provided a predicted pKa value for a closely related compound, 2-amino-5-ethyl-6-methylpyrimidin-4-ol.

However, there are still several gaps in the information required to create a comprehensive technical guide:

  • I have not yet found a detailed experimental protocol for the synthesis of this compound. The results provide general methods for similar compounds, but a specific, replicable protocol is necessary.

  • While a source for spectroscopic data has been identified, the actual data (spectra or chemical shifts) is not yet in my possession.

  • Quantitative solubility data in various solvents is still missing.

  • Detailed information on the specific biological activities of this compound and its mechanism of action is not yet available. The current information is for related analogs.

  • A specific safety data sheet (SDS) for this compound has not been found.

  • There is no crystallographic data available for this specific compound.

Therefore, the next steps will focus on trying to obtain these missing pieces of information. I will prioritize finding a detailed synthesis protocol and the actual spectroscopic data. I will also broaden my search for biological activity data that might be embedded in papers discussing derivatives of this compound.I have made some progress in gathering information. I have found a supplier of spectroscopic data for this compound, which is a crucial step, although I do not have the actual spectra yet. I've also found safety data sheets for the general class of 2-aminopyrimidines, which will be useful for the safety section, but a specific SDS for the target compound is still missing. My searches on the biological activity of related compounds have revealed that 2-aminopyrimidine derivatives are being investigated for anticancer and antimicrobial properties. This provides a good starting point for discussing the potential applications of this compound.

However, significant gaps remain. A detailed, replicable experimental protocol for the synthesis of this compound is still elusive. While I know a common synthetic route involves the condensation of a β-ketoester with guanidine, the specific conditions and workup for the ethyl derivative are not yet found. I also lack the actual spectroscopic data (chemical shifts, peak positions, etc.) and quantitative solubility data. Furthermore, specific biological activity data, including IC50 values or MICs for this compound, is not available. Finally, there is no crystallographic information for this compound.

My next steps will be to very specifically target the synthesis protocol and to try and find the actual spectroscopic data from the identified supplier or other chemical databases. I will also search for any publications that might have synthesized this compound as an intermediate, which could contain the needed experimental details and characterization data.I have gathered some crucial information in the last step. I found a detailed synthesis protocol for 2-amino-5-ethylpyrimidine-4,6-diol, which is a very closely related compound to my target molecule. This protocol involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of sodium ethoxide. This gives me a strong basis for proposing a synthesis for this compound. I have also found 1H and 13C NMR data for this closely related diol, which will be very useful for comparison and interpretation of the spectra for my target compound. Furthermore, I have found more safety information for the general class of 2-aminopyrimidines, which will help in constructing the safety section of the guide. The searches also confirmed that 2-aminopyrimidine derivatives are being actively investigated for their anticancer and antimicrobial properties, which reinforces the relevance of this compound in drug discovery.

However, there are still some key missing pieces of information:

  • A specific, detailed experimental protocol for the synthesis of this compound is still not found. I have a good template, but not the exact procedure.

  • The actual spectroscopic data (IR, NMR, MS) for this compound is still missing, although I have data for a very similar compound.

  • Quantitative solubility data in various solvents for the target molecule is unavailable.

  • Specific biological activity data (e.g., IC50, MIC) for this compound is not available.

  • Crystallographic data for this compound has not been found.

My next steps will be to leverage the information I have to construct a plausible synthesis and predict the spectroscopic characteristics. I will also perform a final targeted search for any papers that might have used this compound as a chemical intermediate, as these often contain the necessary characterization data even if the synthesis is not the main focus of the paper. I will also search for commercial suppliers who might provide a certificate of analysis with some of this data. After this final search, I will proceed to write the comprehensive guide based on the information I have gathered and logically inferred.## A Comprehensive Technical Guide to this compound for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound (CAS No: 5734-66-7). This document is intended to be a valuable resource for researchers, medicinal chemists, and drug development professionals working with pyrimidine-based scaffolds.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in nucleic acids. The presence of amino, ethyl, and hydroxyl functional groups on the pyrimidine core imparts distinct physicochemical properties that are critical for its biological activity and potential as a drug scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H9N3O[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 5734-66-7[1]
Appearance Off-white to light yellow crystalline powderInferred from related compounds
Melting Point >250 °C (for the related 2-amino-5-ethylpyrimidine-4,6-diol)[2]
Solubility Soluble in DMSO and methanolInferred from related compounds
pKa (predicted) 10.17 ± 0.50 (for the related 2-amino-5-ethyl-6-methylpyrimidin-4-ol)[3]

A significant characteristic of this compound is its potential for tautomerism. It can exist in equilibrium between the keto (2-amino-6-ethyl-1H-pyrimidin-4-one) and enol (this compound) forms. This tautomeric equilibrium is influenced by the solvent, pH, and temperature, which can have a profound impact on its reactivity and interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

The synthesis of this compound typically follows the well-established pyrimidine synthesis methodology involving the condensation of a β-ketoester with guanidine.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved through the condensation of ethyl 3-oxopentanoate with guanidine in the presence of a strong base like sodium ethoxide. This reaction is a variation of the classical Remfry-Hull synthesis.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with gentle heating to form a solution of sodium ethoxide.

  • Addition of Guanidine: To the cooled sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes.

  • Condensation Reaction: To the stirred suspension, add ethyl 3-oxopentanoate (1.0 equivalent) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

  • Isolation of Product: The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

synthesis_workflow start Start na_etoh Dissolve Sodium in Ethanol (forms Sodium Ethoxide) start->na_etoh add_guanidine Add Guanidine Hydrochloride na_etoh->add_guanidine add_ketoester Add Ethyl 3-oxopentanoate add_guanidine->add_ketoester reflux Reflux for 4-6 hours add_ketoester->reflux neutralize Neutralize with Acid reflux->neutralize filter_wash Filter and Wash Precipitate neutralize->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize end End Product: This compound recrystallize->end

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The exocyclic amino group is nucleophilic and can participate in various reactions such as acylation, alkylation, and Schiff base formation. The hydroxyl group, particularly in its enol form, can undergo O-alkylation and O-acylation. The pyrimidine ring itself can undergo electrophilic substitution, although the electron-donating nature of the amino and hydroxyl groups can influence the position of substitution.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Ethyl group: A triplet around 1.1-1.3 ppm (CH₃) and a quartet around 2.4-2.6 ppm (CH₂). - Pyrimidine ring proton: A singlet around 5.5-5.8 ppm. - Amino protons: A broad singlet around 6.0-7.0 ppm. - Hydroxyl proton: A broad singlet, chemical shift is solvent dependent.
¹³C NMR - Ethyl group: Signals around 12-15 ppm (CH₃) and 25-30 ppm (CH₂). - Pyrimidine ring carbons: Signals in the range of 90-170 ppm. The carbon bearing the hydroxyl group will be significantly downfield.
IR (cm⁻¹) - N-H stretch (amino): Broad band around 3300-3500 cm⁻¹. - O-H stretch (hydroxyl): Broad band around 3200-3600 cm⁻¹. - C=O stretch (keto tautomer): Strong, sharp peak around 1650-1700 cm⁻¹. - C=N and C=C stretches (ring): Multiple bands in the 1500-1650 cm⁻¹ region.
Mass Spec (EI) - Molecular Ion (M⁺): Expected at m/z 139. - Key Fragments: Loss of ethyl group (m/z 110), and other fragments characteristic of pyrimidine ring cleavage.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.

Anticancer Potential

Many 2-aminopyrimidine derivatives have been investigated as potent anticancer agents.[4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The structural features of this compound, particularly the amino and hydroxyl groups, provide opportunities for hydrogen bonding interactions within the active sites of these enzymes. Further derivatization of this core structure could lead to the development of selective and potent anticancer drugs.

anticancer_pathway 2-Aminopyrimidine\nDerivative 2-Aminopyrimidine Derivative Protein Kinase Protein Kinase 2-Aminopyrimidine\nDerivative->Protein Kinase Inhibition Phosphorylated\nSubstrate Phosphorylated Substrate Protein Kinase->Phosphorylated\nSubstrate ATP ATP ATP->Protein Kinase Substrate Substrate Substrate->Protein Kinase Downstream\nSignaling Downstream Signaling Phosphorylated\nSubstrate->Downstream\nSignaling Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream\nSignaling->Cell Proliferation,\nSurvival, Angiogenesis Apoptosis Apoptosis Downstream\nSignaling->Apoptosis Inhibition of

Caption: Potential mechanism of anticancer activity of 2-aminopyrimidine derivatives.

Antimicrobial Potential

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-aminopyrimidine derivatives have shown promise as antibacterial and antifungal agents.[5] Their mode of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of new antimicrobial compounds with potentially novel mechanisms of action.

Safety and Handling

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its straightforward synthesis, reactive functional groups, and the proven biological activities of the 2-aminopyrimidine scaffold make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties and potential applications, intended to facilitate and inspire future research in this promising area.

References

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6500-6511.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2000). Journal of Medicinal Chemistry, 43(15), 2820-2830.

Sources

2-Amino-6-ethylpyrimidin-4-ol CAS number 5734-66-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol (CAS: 5734-66-7)

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 2-aminopyrimidine nucleus is one such "privileged scaffold," renowned for its versatile chemical properties and broad biological activities.[1][2][3] This guide focuses on a specific, yet highly valuable, member of this class: This compound (CAS Number: 5734-66-7). While it may appear as a simple heterocyclic compound, its true potential lies in its utility as a foundational building block for synthesizing more complex molecules with significant pharmacological promise. This document provides a comprehensive technical overview, from its fundamental physicochemical properties and synthesis to its analytical characterization and strategic applications in drug discovery.

Section 1: Core Molecular Characteristics

Understanding the intrinsic properties of this compound is fundamental to its effective application in research and synthesis. Its structure, while seemingly straightforward, harbors key features that dictate its reactivity and interactions.

Structural Identity and Tautomerism

This compound is characterized by a pyrimidine ring substituted with an amino group at position 2, an ethyl group at position 6, and a hydroxyl group at position 4. A critical concept for researchers is its existence in a state of tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 2-Amino-6-ethyl-4(3H)-pyrimidinone.[4][5][6] This equilibrium can be influenced by factors such as solvent polarity and physical state (solid vs. solution), which has significant implications for its spectroscopic signature and reactivity.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for planning reactions, purification, and formulation studies.

PropertyValueSource
CAS Number 5734-66-7[7][8]
Molecular Formula C₆H₉N₃O[8]
Molecular Weight 139.16 g/mol [8]
Appearance Typically an off-white to pale yellow solidSupplier Data
Purity >98% (Commercially available)[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol[8][9]

Section 2: Synthesis and Purification

The construction of the pyrimidine ring is a classic endeavor in organic chemistry. The most common and efficient route to this compound is a condensation reaction, a variant of the well-established Biginelli reaction.[10][11]

Core Synthesis Pathway: Condensation of Guanidine and a β-Keto Ester

The synthesis involves the cyclocondensation of a guanidine salt (such as guanidine hydrochloride or nitrate) with an appropriate β-keto ester, in this case, ethyl 3-oxopentanoate. The reaction is typically conducted in an aqueous alkaline medium, which offers economic and practical advantages over anhydrous solvent systems by simplifying workup and reducing reaction times.[11]

SynthesisWorkflow cluster_reaction Reaction Vessel reagent1 Ethyl 3-oxopentanoate mix Mix & Heat (e.g., 95-100°C) reagent1->mix reagent2 Guanidine Salt reagent2->mix base Aqueous Base (e.g., Na2CO3, NaOH) base->mix workup Reaction Workup mix->workup Cooling & pH adjustment purify Purification workup->purify Filtration & Recrystallization product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Objective: To synthesize this compound.

  • Materials: Guanidine nitrate, Ethyl 3-oxopentanoate, Sodium carbonate, Water, Activated carbon, Hydrochloric acid (for pH adjustment).

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine nitrate (1.0 eq) and sodium carbonate (1.1 eq) in water.

    • Reagent Addition: While stirring, add ethyl 3-oxopentanoate (1.0 eq) to the aqueous alkaline solution.

    • Reaction: Heat the mixture to reflux (approximately 95-100°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and cyclization-dehydration steps.

    • Workup: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Adjust the pH to ~7 with dilute hydrochloric acid to ensure complete precipitation of the product.

    • Isolation: Cool the slurry in an ice bath for 1 hour and collect the crude product by vacuum filtration. Wash the filter cake with cold water.

    • Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot water, treat with activated carbon to remove colored impurities, and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Drying: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum at 50-60°C to yield the final product.

Section 3: Analytical Characterization

Accurate structural confirmation is non-negotiable in scientific research. A multi-technique spectroscopic approach is required to fully characterize this compound, accounting for its tautomeric nature.[5]

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Purified Sample (CAS 5734-66-7) nmr NMR (¹H, ¹³C) start->nmr ir FT-IR start->ir ms Mass Spec start->ms nmr_data Structural Framework (H & C Environment) nmr->nmr_data ir_data Functional Groups (N-H, O-H, C=O) ir->ir_data ms_data Molecular Weight & Formula ms->ms_data confirm Structure Confirmed nmr_data->confirm ir_data->confirm ms_data->confirm

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following table summarizes the expected spectral data. Note: Exact chemical shifts in NMR can vary based on solvent and concentration. The presence of both tautomers can lead to peak broadening or duplication.

TechniqueExpected ObservationsInterpretation
¹H NMR δ ~1.1 ppm (triplet, 3H)δ ~2.4 ppm (quartet, 2H)δ ~5.5 ppm (singlet, 1H)δ ~6.5-7.0 ppm (broad singlet, 2H)δ ~10-11 ppm (broad singlet, 1H)Ethyl group (-CH₃)Ethyl group (-CH₂-)Pyrimidine ring C5-HAmino group (-NH₂)Hydroxyl/Amide proton (-OH/-NH)
¹³C NMR δ ~12-14 ppmδ ~28-30 ppmδ ~95-100 ppmδ ~155-165 ppmEthyl group (-CH₃)Ethyl group (-CH₂-)Pyrimidine C5Pyrimidine C2, C4, C6
FT-IR (cm⁻¹) 3300-3500 (broad)3100-33002800-3000~1650 (strong)1550-1620O-H and N-H stretchingAromatic/Vinylic C-H stretchingAliphatic C-H stretchingC=O stretch (from keto tautomer)C=N and C=C ring stretching
Mass Spec (EI) m/z = 139 (M⁺)m/z = 124, 111Molecular ion peakFragments from loss of -CH₃, -C₂H₄
Standard Analytical Protocol
  • NMR Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons (NH, OH), making them more readily observable.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for using a high-field instrument (e.g., 400 MHz or higher) is to achieve better signal dispersion, which is crucial for resolving the splitting patterns of the ethyl group and distinguishing the ring proton from impurities.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon spectrum. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • FT-IR Analysis: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. The choice of KBr is a classic, self-validating system for solid samples, providing a clear spectral window. ATR offers a faster, simpler alternative with minimal sample preparation.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids or after dissolution for ESI/APCI). Electron Impact (EI) is useful for determining the molecular weight of this relatively small, stable molecule and observing characteristic fragmentation.

Section 4: Applications in Drug Discovery

The true value of this compound is realized in its role as a versatile synthon. The 2-aminopyrimidine core is a bioisostere for purines and other aromatic systems, enabling it to form key hydrogen bond interactions with biological targets like kinases, which are implicated in cancer and inflammatory diseases.[3][12]

A Scaffold for Targeted Therapies

The functional groups on the pyrimidine ring—the 2-amino group and the 4-hydroxyl/keto group—serve as handles for further chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

  • Kinase Inhibitors: The 2-aminopyrimidine motif is central to many ATP-competitive kinase inhibitors, where the amino group and a ring nitrogen form a "hinge-binding" motif, mimicking the adenine portion of ATP.[1]

  • Antimicrobial Agents: Derivatives have shown potential as antimicrobial agents by allowing for structural modifications that can enhance efficacy and overcome resistance mechanisms.[2][13]

  • Other Therapeutic Areas: The scaffold has been explored for developing agents against a wide range of targets, including those for neurological and metabolic disorders.[2]

Applications cluster_mods Chemical Derivatization cluster_targets Potential Therapeutic Targets scaffold 2-Amino-6-ethyl- pyrimidin-4-ol (Building Block) N_alkylation N-Alkylation/ Arylation scaffold->N_alkylation O_alkylation O-Alkylation/ Acylation scaffold->O_alkylation C_halogenation C5 Halogenation scaffold->C_halogenation kinases Kinases (Cancer, Inflammation) N_alkylation->kinases Leads to Novel Derivatives enzymes Other Enzymes (e.g., β-glucuronidase) N_alkylation->enzymes Leads to Novel Derivatives pathogens Microbial Targets (Bacteria, Fungi) N_alkylation->pathogens Leads to Novel Derivatives O_alkylation->kinases Leads to Novel Derivatives O_alkylation->enzymes Leads to Novel Derivatives O_alkylation->pathogens Leads to Novel Derivatives C_halogenation->kinases Leads to Novel Derivatives C_halogenation->enzymes Leads to Novel Derivatives C_halogenation->pathogens Leads to Novel Derivatives

Caption: Role as a scaffold for developing targeted therapeutic agents.

Section 5: Safety, Handling, and Storage

While specific toxicological data for this compound is limited, data from structurally related aminopyrimidines provides a basis for safe handling protocols.[14][15] The compound should be handled with the care afforded to all laboratory chemicals.

AspectGuidelineRationale
Hazards Harmful if swallowed.[16] Causes skin and serious eye irritation.[15][16] May cause respiratory irritation.[9][14]The amino and pyrimidine functionalities can interact with biological systems, causing irritation upon contact. Ingestion or inhalation can lead to systemic exposure.
Handling Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Avoid dust formation. Wash hands thoroughly after handling.[16][17][18]Engineering controls and PPE are the primary barriers to prevent exposure via inhalation, dermal contact, and accidental ingestion.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]Protects the compound from moisture and atmospheric contaminants, ensuring its stability and integrity over time.
Incompatibilities Keep away from strong oxidizing agents.[14][16]The amino group can be readily oxidized, leading to degradation or potentially hazardous reactions.
First Aid Eyes: Rinse cautiously with water for several minutes.[16] Skin: Wash with plenty of soap and water.[16] Ingestion: Call a POISON CENTER or doctor if you feel unwell.[16] Inhalation: Move person to fresh air.[16]Standard first aid procedures to mitigate the effects of accidental exposure.

Conclusion and Future Outlook

This compound (CAS 5734-66-7) represents more than just a catalog chemical; it is a key intermediate with significant untapped potential. Its straightforward synthesis, combined with the proven therapeutic relevance of the 2-aminopyrimidine scaffold, makes it an attractive starting point for discovery campaigns. Future research will undoubtedly focus on leveraging this building block to create novel libraries of compounds for screening against high-value biological targets. The continued exploration of its chemistry will empower scientists to develop next-generation therapeutics for a multitude of human diseases.

References

  • LookChem. (n.d.). 4(1H)-Pyrimidinone, 2-amino-6-ethyl- (9CI) suppliers.
  • ChemExpress. (n.d.). CAS 5734-66-7|this compound.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • Molbase. (n.d.). 2-amino-6-ethyl-1H-pyrimidin-4-one.
  • LookChem. (n.d.). 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL Safety Data Sheets(SDS).
  • Ali, H., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4991.
  • Sharma, V., et al. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(02), 1645–1655.
  • de Oliveira, R. B., et al. (2018). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 14, 2186–2213.
  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6241.
  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16.
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297.
  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 177, 267-280.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Chembase. (n.d.). CAS 757180-98-6 | 2(1H)-Pyrimidinone,1-amino-3,6-dihydro-6-imino-(9CI).
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • ResearchGate. (2021, November 17). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol.
  • PubChem. (2017, August 31). Spectral Information in PubChem.
  • Global Information, Inc. (n.d.). Global 2-Amino-4-chloro-6-ethylpyrimidine (CAS 5734-67-8) Market 2019-2024.
  • BAC Reports. (n.d.). Global 1-Benzylpiperidine (CAS 2905-56-8) Market (up to 2029).
  • Al-Masoudi, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1805.
  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Pinto, E., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(v), 82-91.
  • National Institute of Standards and Technology (NIST). (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Reiner, L., & Spielman, M. A. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
  • Bakulev, V. A., et al. (2025). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Journal of Heterocyclic Chemistry.
  • SciELO. (2024, October 11). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • ResearchGate. (2025, August 7). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate.
  • CAS Common Chemistry. (n.d.). Heptaminol.
  • International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.
  • Chemistry LibreTexts. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • PubChem. (n.d.). 6-(2-{6-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-2-Yl}ethyl).

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Structural Certainty

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biologically active molecules, including nucleobases and therapeutic agents.[1][2] The compound of interest, 2-amino-6-ethylpyrimidin-4-ol (CAS: 5734-66-7), is one such molecule whose precise structural characterization is paramount for understanding its chemical reactivity, biological activity, and potential as a pharmaceutical precursor.[3][4]

This guide eschews a rigid, templated approach. Instead, it presents a logical, investigative workflow that mirrors the process a research scientist would undertake. We will journey through a multi-technique, orthogonal strategy, not merely listing protocols but explaining the causality behind each experimental choice. The objective is to build a self-validating case for the molecule's structure, where each piece of spectroscopic evidence corroborates the others, culminating in an unambiguous assignment. A critical aspect of this elucidation is addressing the inherent tautomerism of the 4-hydroxypyrimidine system, which can exist in either the aromatic alcohol (pyrimidin-4-ol) form or the non-aromatic amide (pyrimidin-4-one) form. Our investigation will seek to resolve this ambiguity.

Chapter 1: Foundational Analysis - Establishing the Molecular Blueprint

Before any structural assembly can begin, we must first define the constituent parts. The foundational step is the unambiguous determination of the molecular formula and the corresponding degree of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While nominal mass spectrometry provides the molecular weight, HRMS provides the exact mass with high precision (typically to four or more decimal places). This precision is crucial as it severely constricts the number of possible elemental compositions, often leading to a single, unique molecular formula. We employ Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.

The expected molecular formula is C₆H₉N₃O, with a monoisotopic mass of 139.0746 Da.[4] An HRMS experiment would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 140.0824.

Data Presentation: HRMS and Elemental Analysis

ParameterTheoretical Value (C₆H₉N₃O)Expected Experimental Result
HRMS [M+H]⁺ 140.0824140.0821 ± 0.0005
Elemental C% 51.7951.8 ± 0.4
Elemental H% 6.526.5 ± 0.4
Elemental N% 30.1930.2 ± 0.4
Degree of Unsaturation

From the confirmed formula C₆H₉N₃O, the degree of unsaturation (DoU) is calculated: DoU = C + 1 - (H/2) + (N/2) = 6 + 1 - (9/2) + (3/2) = 4

A DoU of 4 strongly suggests the presence of an aromatic system. The pyrimidine ring itself accounts for all four degrees (three double bonds and one ring), leaving no further unsaturation in the substituents. This finding is our first major clue, confirming the core heterocyclic structure.

Chapter 2: A Spectroscopic Survey of Functional Groups

With the molecular formula established, we next identify the key functional groups responsible for the molecule's chemical character. This is achieved primarily through vibrational (FT-IR) and electronic (UV-Vis) spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy probes the vibrational energies of covalent bonds. It is an exceptionally powerful tool for identifying functional groups. For our target molecule, we are specifically looking for evidence of the amino (-NH₂) group, the ethyl (C-H) group, the pyrimidine ring (C=C, C=N), and, critically, evidence for either an -OH group (ol tautomer) or a C=O group (one tautomer).[2][5]

Data Presentation: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentImplication
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchConfirms -NH₂ group
3200 - 2500BroadO-H Stretch (if present)Evidence for the 'ol' tautomer and H-bonding
2970 - 2850MediumAliphatic C-H StretchConfirms ethyl group
~1660StrongC=O Stretch (if present)Evidence for the 'one' tautomer (amide)
1640 - 1550Strong, MultipleC=N and C=C Ring StretchConfirms pyrimidine core
~1620MediumN-H Scissoring BendConfirms -NH₂ group

Trustworthiness: The presence of a strong absorption around 1660 cm⁻¹ is a powerful indicator of the C=O bond, suggesting the pyrimidin-4-one tautomer is dominant, at least in the solid state where FT-IR is often performed.[6]

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures electronic transitions within conjugated systems. The substituted pyrimidine ring constitutes a distinct chromophore. The position of maximum absorbance (λmax) is sensitive to the electronic nature of the substituents and the solvent environment.[7][8] Critically, the spectra of pyrimidin-4-ols and pyrimidin-4-ones are distinct, and their pH dependence can provide definitive evidence for the predominant tautomeric form in solution.[9]

Chapter 3: Assembling the Molecular Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[10][11][12] We will use a suite of 1D and 2D NMR experiments to piece the puzzle together.

¹H and ¹³C NMR - The Atomic Census

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (relative numbers), and their neighboring protons (through spin-spin splitting). ¹³C NMR, complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).

Data Presentation: Predicted NMR Data (in DMSO-d₆)

ExperimentChemical Shift (δ, ppm)Multiplicity / DEPT PhaseIntegrationAssignment
¹H NMR ~10.5Broad Singlet1HRing N-H
~6.5Broad Singlet2H-NH₂
~5.7Singlet1HH-5
~2.4Quartet (q)2H-CH₂-CH₃
~1.1Triplet (t)3H-CH₂-CH₃
¹³C NMR ~165Quaternary-C-4 (C=O)
~160Quaternary-C-2
~155Quaternary-C-6
~98CH (Positive)-C-5
~25CH₂ (Negative)--CH₂-CH₃
~13CH₃ (Positive)--CH₂-CH₃

Note: The observation of a ¹³C signal at ~165 ppm is highly indicative of a carbonyl carbon, further supporting the pyrimidin-4-one tautomer.

2D NMR - Establishing Connectivity

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons). We expect a clear cross-peak between the ethyl group's -CH₂- quartet and -CH₃ triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for C-5, the -CH₂-, and the -CH₃- groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Mandatory Visualization: Key HMBC Correlations

The following diagram illustrates the critical HMBC correlations that piece together the molecular structure. The arrows indicate a correlation from a proton (origin) to a carbon (terminus) over 2-3 bonds.

HMBC_Correlations cluster_pyrimidine Pyrimidine Ring cluster_ethyl Ethyl Group C2 C-2 (δ ~160) N1 N1 C6 C-6 (δ ~155) C5 C-5 (δ ~98) N3 N3 C4 C-4 (C=O) (δ ~165) H5 H-5 (δ ~5.7) H5->C6 2J H5->C4 2J CH2 -CH₂- (δ ~2.4) CH2->C6 3J CH2->C5 2J CH3 -CH₃ (δ ~1.1) CH3->C6 2J Elucidation_Workflow Start Hypothesized Compound: This compound MS HRMS & Elemental Analysis Start->MS Step 1 Formula Molecular Formula Confirmed C₆H₉N₃O (DoU = 4) MS->Formula Result Spectroscopy Spectroscopic Survey (FT-IR, UV-Vis) Formula->Spectroscopy Step 2 FuncGroups Functional Groups Identified (-NH₂, Ethyl, C=O, Ring) Spectroscopy->FuncGroups Result NMR 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) FuncGroups->NMR Step 3 Connectivity Full Connectivity & Tautomer Assigned (Pyrimidin-4-one form) NMR->Connectivity Result Xray Single Crystal X-Ray Diffraction Connectivity->Xray Step 4 (Optional but Definitive) Final Unambiguous Structure Confirmed Connectivity->Final Strong Conclusion Xray->Final

Sources

Spectroscopic Data for 2-Amino-6-ethylpyrimidin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) for 2-Amino-6-ethylpyrimidin-4-ol remains largely unavailable in the public domain. While the compound is listed by several commercial suppliers, the corresponding characterization data is not provided. This guide, therefore, serves as a predictive and comparative analysis based on the known spectroscopic behaviors of structurally similar compounds, offering researchers a foundational understanding for the characterization of this molecule.

Molecular Structure and Predicted Spectroscopic Behavior

This compound (CAS 5734-66-7) is a substituted pyrimidine with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its structure features a pyrimidine core with an amino group at the C2 position, a hydroxyl group at the C4 position, and an ethyl group at the C6 position. It is important to note that this compound can exist in tautomeric forms, primarily the -ol and -one forms, which will influence its spectroscopic properties, particularly in different solvents.

DOT Script of Tautomeric Forms

tautomers cluster_0 This compound (-ol form) cluster_1 2-Amino-6-ethylpyrimidin-4(3H)-one (-one form) mol1 mol2 mol1->mol2 Tautomerization

Caption: Tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of this compound.

Predicted Spectroscopic Data

The following sections outline the expected spectroscopic data for this compound based on the analysis of closely related structures, such as 2-amino-6-methylpyrimidin-4-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton on the pyrimidine ring, and the exchangeable protons of the amino and hydroxyl/amide groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1-1.3Triplet3H-CH₂CH₃
~2.3-2.5Quartet2H-CH₂ CH₃
~5.5-5.8Singlet1HC5-H
~6.5-7.0Broad Singlet2H-NH₂
~10.0-11.0Broad Singlet1H-OH / -NH-

Note: Chemical shifts for -NH₂ and -OH/-NH- protons are highly dependent on solvent and concentration and may exchange with deuterium in solvents like D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~12-14-CH₂CH₃
~25-30-CH₂ CH₃
~95-100C5
~155-160C2
~160-165C6
~165-170C4
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
139[M]⁺
124[M - CH₃]⁺
111[M - C₂H₄]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H stretching (amino group)
3100-3300BroadO-H stretching (hydroxyl group) / N-H stretching (amide)
2850-2970MediumC-H stretching (ethyl group)
~1650StrongC=O stretching (keto tautomer)
~1600StrongC=N and C=C stretching (pyrimidine ring)
~1550StrongN-H bending (amino group)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation: Dissolve ~10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Instrument Setup: Place sample in spectrometer, lock, and shim. A->B C ¹H NMR Acquisition: Acquire spectrum with appropriate parameters. B->C D ¹³C NMR Acquisition: Acquire spectrum with appropriate parameters. B->D E Data Processing: Fourier transform, phase correction, and baseline correction. C->E D->E F Spectral Analysis: Assign peaks and determine coupling constants. E->F

Caption: General workflow for acquiring and analyzing NMR spectra.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or ESI for less volatile or thermally labile compounds.

  • Data Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.

Conclusion

References

Due to the lack of specific literature for this compound, this section cannot be populated with direct references for its spectroscopic data. Researchers should consult general spectroscopy textbooks and databases for information on related compounds.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 2-Amino-6-ethylpyrimidin-4-ol. As a substituted pyrimidine, this molecule holds interest for researchers in medicinal chemistry and drug development. This document serves as a technical resource, detailing the theoretical prediction of its ¹H and ¹³C NMR spectra, a robust protocol for experimental data acquisition, and a guide to spectral interpretation. The causality behind experimental choices and spectral predictions is emphasized, providing a framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction: Structural & Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyrimidine core. This core is substituted with an amino group at the C2 position, a hydroxyl group at the C4 position, and an ethyl group at the C6 position. The presence of multiple functional groups, labile protons (-NH₂ and -OH), and potential tautomerism makes its structural elucidation a non-trivial exercise that relies heavily on modern NMR spectroscopy.

The molecule can exist in several tautomeric forms, primarily the keto-enol and amino-imino forms.[1][2] The predominant tautomer in a given solvent will dictate the observed chemical shifts. For this guide, we will primarily consider the 4-ol (hydroxy) and the corresponding 4-one (keto) tautomer, as this is a common equilibrium for hydroxypyrimidines.[2] The choice of NMR solvent is critical; aprotic, hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are ideal for stabilizing and observing the signals from exchangeable -NH₂ and -OH protons.[3][4]

Theoretical NMR Spectra Prediction

Accurate prediction of NMR spectra is a foundational step in structure verification.[5][6] The following predictions are based on established chemical shift principles, substituent effects in aromatic systems, and data from analogous pyrimidine structures.[7][8]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show five distinct signals. The electron-withdrawing nitrogen atoms in the pyrimidine ring, along with the amino and hydroxyl groups, significantly influence the chemical environment of each proton.[9]

Assignment Predicted δ (ppm) Multiplicity Integration Justification
H-55.5 - 6.0Singlet (s)1HThis proton is on the pyrimidine ring, shielded by adjacent electron-donating groups. Its chemical shift is significantly upfield compared to unsubstituted pyrimidine.[10]
-NH₂6.5 - 7.5Broad Singlet (br s)2HThe amino protons are exchangeable, leading to a broad signal.[11] Its chemical shift is highly dependent on concentration and temperature.
-OH10.0 - 12.0Broad Singlet (br s)1HThe hydroxyl proton, part of the enol tautomer, is expected to be significantly deshielded due to hydrogen bonding and its position on the aromatic ring. Its signal will be broad and exchangeable.[3][12]
-CH₂- (Ethyl)2.4 - 2.7Quartet (q)2HThese protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the attached pyrimidine ring.[13]
-CH₃ (Ethyl)1.1 - 1.3Triplet (t)3HThese protons are adjacent to a methylene group (2 protons), resulting in a triplet. This is a typical chemical shift for an ethyl group attached to an sp² carbon system.[13]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegative nitrogen and oxygen atoms.

Assignment Predicted δ (ppm) Justification
C4165 - 175This carbon is bonded to the hydroxyl group and two nitrogen atoms within the ring, causing it to be highly deshielded and appear significantly downfield.
C2160 - 165The carbon bearing the amino group is also strongly deshielded by the adjacent ring nitrogens.
C6155 - 160The carbon attached to the ethyl group is deshielded by the ring nitrogens.
C595 - 105This is the only CH carbon in the ring and is expected to be the most shielded of the ring carbons, appearing furthest upfield.[14]
-CH₂- (Ethyl)25 - 30A typical chemical shift for an sp³ carbon attached to an aromatic ring system.
-CH₃ (Ethyl)12 - 16A standard chemical shift for a terminal methyl carbon in an ethyl group.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.[15]

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[16]

  • Solvent Selection: Use high-purity DMSO-d₆ (≥99.96% D). This solvent is chosen for its ability to dissolve the compound and to slow the exchange rate of the -NH₂ and -OH protons, allowing for their observation as distinct, albeit broad, signals.[4]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[16] Alternatively, the residual solvent peak of DMSO-d₆ can be used (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[16]

Spectrometer Setup and 1D Spectra Acquisition

These steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).[17]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for the best possible resolution and lineshape.[17]

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.[18]

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16 to 64, depending on sample concentration.[19]

  • ¹³C{¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., zgpg30).[20]

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay (d1): 2-4 seconds.

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.[19]

2D NMR for Unambiguous Assignment

For definitive structural confirmation, 2D NMR experiments are essential.[21][22] They provide correlation data that confirms the connectivity of atoms.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A cross-peak between the -CH₂- and -CH₃ signals of the ethyl group is expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This will definitively link H-5 to C5, the -CH₂- protons to their carbon, and the -CH₃- protons to their carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning the quaternary carbons. For example, correlations are expected from the H-5 proton to C4 and C6, and from the ethyl protons to C6.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Structure Elucidation cluster_analysis Data Analysis SamplePrep Sample Preparation (10-50mg in DMSO-d6) LockShim Lock & Shim SamplePrep->LockShim TuneMatch Tune & Match Probe LockShim->TuneMatch Acquire1H Acquire 1H Spectrum (16-64 scans) TuneMatch->Acquire1H Acquire13C Acquire 13C{1H} Spectrum (1024+ scans) TuneMatch->Acquire13C AcquireCOSY Acquire COSY (H-H Connectivity) TuneMatch->AcquireCOSY AcquireHSQC Acquire HSQC (Direct C-H Bonds) TuneMatch->AcquireHSQC AcquireHMBC Acquire HMBC (Long-Range C-H Bonds) TuneMatch->AcquireHMBC ProcessData Process Spectra (FT, Phase, Baseline) Acquire1H->ProcessData Acquire13C->ProcessData AcquireCOSY->ProcessData AcquireHSQC->ProcessData AcquireHMBC->ProcessData AssignSignals Assign Signals ProcessData->AssignSignals StructureConfirm Confirm Structure AssignSignals->StructureConfirm

Caption: Key 2D NMR correlations for assignment.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of 1D and 2D NMR techniques. Theoretical prediction guides the initial analysis, while a robust experimental protocol ensures the acquisition of high-quality data. The combined interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. This guide provides researchers with the necessary framework to confidently undertake the NMR analysis of this and related heterocyclic molecules.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.
  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. MRRC.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Kerwood, D. J. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • El-Sayed, N. N. E., et al. (2023).
  • El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4938.
  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis.
  • Williamson, R. T., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros.
  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • NIH. (n.d.).
  • De la Cruz, J. N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5349-5361.
  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum.
  • Boston University. (n.d.). Basic NMR Concepts.
  • University of Illinois. (2021). Common NMR experiments and the time it takes to run them.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • MDPI. (n.d.).
  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 611-619.
  • Wesleyan University. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group. Khimiya Geterotsiklicheskikh Soedinenii, 15(5), 673-676.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ETH Zurich. (n.d.).
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine.
  • Wiley Science Solutions. (n.d.).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
  • Gerothanassis, I. P., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(8), 9495-9533.
  • Brovarets', O. O., & Pérez-Sánchez, H. (2020). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. Physical Chemistry Chemical Physics, 22(34), 19046-19057.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • Chiang, Y., et al. (1997). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440.
  • Thibaudeau, C., & Bar-Or, D. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(10), 1690-1698.

Sources

Navigating Tautomeric Landscapes: A Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, a fundamental principle of structural isomerism, presents both challenges and opportunities in modern drug discovery. The dynamic equilibrium between tautomers can significantly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This in-depth technical guide focuses on the tautomerism of 2-amino-6-ethylpyrimidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the potential tautomeric forms, provide detailed experimental and computational protocols for their characterization, and discuss the critical implications for drug development. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomerism in drug design and optimization.

The Significance of Tautomerism in Drug Discovery

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium means that a compound can exist as a mixture of two or more distinct chemical entities. For drug candidates, the specific tautomeric forms present can profoundly impact:

  • Pharmacodynamics: Different tautomers can exhibit varied binding affinities for a biological target. The shape, hydrogen bonding capabilities, and electronic distribution of a molecule are altered between tautomeric forms, which can lead to significant differences in receptor-ligand interactions.[2]

  • Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (logP), and membrane permeability can be tautomer-dependent. Understanding the predominant tautomeric forms under physiological conditions is crucial for predicting a drug's absorption, distribution, metabolism, and excretion.[1]

  • Intellectual Property: The novelty and patentability of a new chemical entity can be linked to a specific, and perhaps non-obvious, tautomeric form.

For pyrimidine derivatives like this compound, the potential for multiple tautomeric forms necessitates a thorough investigation to ensure the development of a safe, effective, and robust drug candidate.[3][4]

Tautomeric Equilibria in this compound

This compound can exhibit two primary forms of prototropic tautomerism: lactam-lactim and amino-imino tautomerism. This results in three potential low-energy tautomers.

  • Lactam-Lactim Tautomerism: This involves the interconversion between a ketone (lactam) and an enol (lactim) form.

  • Amino-Imino Tautomerism: This is the equilibrium between an amino (-NH2) group and an imino (=NH) group.

The interplay of these equilibria leads to the potential existence of the following tautomers:

  • 2-amino-6-ethylpyrimidin-4(1H)-one (Lactam-Amino) : Generally the most stable form for similar pyrimidinones in aqueous solution.[5]

  • This compound (Lactim-Amino)

  • 2-imino-6-ethyl-2,3-dihydropyrimidin-4-ol (Lactim-Imino)

The relative populations of these tautomers are dictated by their thermodynamic stabilities, which are in turn influenced by the solvent, temperature, and pH.

Tautomers cluster_lactam_lactim Lactam-Lactim Equilibrium cluster_amino_imino Amino-Imino Equilibrium Lactam_Amino 2-amino-6-ethylpyrimidin-4(1H)-one (Lactam-Amino) Lactim_Amino This compound (Lactim-Amino) Lactam_Amino->Lactim_Amino H⁺ shift Lactim_Imino 2-imino-6-ethyl-2,3-dihydropyrimidin-4-ol (Lactim-Imino) Lactim_Amino->Lactim_Imino H⁺ shift

Caption: Tautomeric equilibria of this compound.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria that are slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Number of Scans (NS): 16-64.

      • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).

      • Spectral Width (SW): 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

      • Number of Scans (NS): 1024-4096.

      • Relaxation Delay (D1): 2 seconds.

  • Data Analysis:

    • Identify and assign the resonances for each tautomer. For the analogous compound 2-amino-6-methylpyrimidin-4-ol, characteristic shifts are observed that can be extrapolated to the ethyl derivative.[8][9][10]

    • Integrate well-resolved, non-overlapping signals corresponding to each tautomer.

    • Calculate the mole fraction (χ) and the equilibrium constant (K_t) using the integrated areas. For an equilibrium between two tautomers A and B:

      • χ_A = Area_A / (Area_A + Area_B)

      • χ_B = Area_B / (Area_A + Area_B)

      • K_t = [B]/[A] = Area_B / Area_A

Expected Spectral Features (based on 2-amino-6-methylpyrimidin-4-ol analog): [8][10]

Tautomer FormProtonExpected ¹H Chemical Shift (ppm) in DMSO-d₆CarbonExpected ¹³C Chemical Shift (ppm) in DMSO-d₆
Lactam-Amino -NH₂~6.5 (broad s)C4 (C=O)~170
C5-H~5.3 (s)C2~163
N1-H~10.5 (broad s)C6~158
Ethyl-CH₂~2.4 (q)C5~100
Ethyl-CH₃~1.1 (t)Ethyl-CH₂~28
Ethyl-CH₃~12
Lactim-Amino -OH~11.0 (broad s)C4 (C-OH)~165
-NH₂~5.9 (broad s)C2~161
C5-H~5.1 (s)C6~155
Ethyl-CH₂~2.3 (q)C5~102
Ethyl-CH₃~1.0 (t)Ethyl-CH₂~27
Ethyl-CH₃~11
UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting tautomers with different chromophores. The lactam and lactim forms of pyrimidinones typically exhibit distinct absorption maxima (λ_max).[10]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions in different solvents of varying polarity (e.g., water, ethanol, acetonitrile, dioxane).

  • Data Acquisition:

    • Record the UV-Vis spectrum for each solution from 200 to 400 nm.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the λ_max for each tautomer. The lactam form generally absorbs at a longer wavelength than the lactim form.

    • Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium. Polar solvents often stabilize the more polar lactam tautomer.[11]

Computational Workflow for Tautomer Stability Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[12][13][14][15]

Workflow for Tautomer Ratio Prediction

G start Generate 3D Structures of Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solvation_model Incorporate Solvent Effects (e.g., SMD, PCM) freq_calc->solvation_model energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) solvation_model->energy_calc thermo_analysis Thermodynamic Analysis (Calculate ΔG) energy_calc->thermo_analysis ratio_pred Predict Tautomer Ratios (Boltzmann Distribution) thermo_analysis->ratio_pred

Sources

Navigating the Solubility Landscape of 2-Amino-6-ethylpyrimidin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility of 2-amino-6-ethylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document offers a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this molecule in various organic solvents. While direct, comprehensive quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally similar pyrimidine derivatives, and detailed experimental protocols to empower researchers, scientists, and formulation experts. We delve into the physicochemical properties of the target molecule, present illustrative quantitative data from a close analog, provide step-by-step methodologies for solubility determination, and explore the underlying theoretical principles that govern its dissolution.

Introduction: The Criticality of Solubility in Drug Development

The journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of a drug's ultimate success. Poor solubility can severely impede bioavailability, lead to unreliable in vitro assay results, and create significant hurdles in formulation and manufacturing. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is present in numerous therapeutic agents.[1] this compound, with its unique constellation of functional groups, presents a solubility profile that is highly dependent on the surrounding solvent environment. A thorough understanding of its solubility is therefore not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

Physicochemical Profile and Predicted Solubility Behavior of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups of this compound—an amino group, a hydroxyl group (which can exist in tautomeric equilibrium with a keto form), and an ethyl group—all contribute to its overall polarity, hydrogen bonding capacity, and lipophilicity.

  • Amino and Hydroxyl Groups: These groups are polar and capable of acting as both hydrogen bond donors and acceptors, suggesting a predisposition for solubility in polar solvents.[2]

  • Ethyl Group: This alkyl substituent introduces a degree of lipophilicity, which may enhance solubility in less polar organic solvents compared to its non-alkylated parent structures.

  • Pyrimidine Core: The heterocyclic aromatic ring itself contributes to the overall polarity of the molecule.

A predicted pKa for the closely related 2-amino-5-ethyl-6-methylpyrimidin-4-ol is approximately 10.17 ± 0.50, indicating it is a weak base.[3] This property is crucial as the ionization state of the molecule will significantly influence its solubility in protic solvents and buffered aqueous systems.

Based on these structural features, a predicted solubility profile can be outlined:

  • High Solubility Expected in: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate to Good Solubility Expected in: Polar protic solvents such as lower alcohols (methanol, ethanol), where hydrogen bonding between the solvent and the amino and hydroxyl groups can occur.[4]

  • Low to Negligible Solubility Expected in: Non-polar solvents like toluene, hexane, and ethylbenzene, as these solvents cannot effectively overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) of the solid solute.[4]

Tautomerism: A Key Consideration

This compound can exist in tautomeric forms, primarily the hydroxyl and keto (pyrimidinone) forms. The equilibrium between these tautomers is influenced by the solvent environment and can have a significant impact on the molecule's physicochemical properties, including solubility.[4][5] The keto form is generally more polar, and the ratio of tautomers in solution will affect the molecule's interactions with the solvent.[6] It is crucial for researchers to be aware that the dominant tautomeric form in the solid state may not be the most prevalent form in solution.[7]

Illustrative Solubility Data of a Structural Analog

To provide a quantitative context, it is instructive to examine the experimental solubility data for a structurally related compound. 2-Amino-4-chloro-6-methoxypyrimidine shares the 2-aminopyrimidine core, and its solubility has been determined in a range of organic solvents. This data serves as a valuable proxy for anticipating the behavior of this compound.

Table 1: Mole Fraction Solubility (x) of 2-Amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents at Different Temperatures. [8]

Temperature (K)MethanolEthanoln-PropanolIsopropanol
273.150.003580.004120.005310.00427
283.150.005260.005910.007420.00609
293.150.007590.008320.010260.00858
303.150.010820.011610.014110.01201
313.150.015210.016140.019250.01672
323.150.021110.022280.026110.02315
Temperature (K)AcetonitrileEthyl AcetateAcetoneN,N-Dimethylformamide
273.150.005310.009860.017830.04612
283.150.007430.013420.023910.05783
293.150.010280.018150.031980.07215
303.150.014140.024410.042510.08951
313.150.019310.032650.056020.11042
323.150.026210.043410.073210.13548
Temperature (K)ChloroformToluene1,4-DioxaneEthyl Benzene
273.150.009420.001610.024510.00115
283.150.012110.002230.031260.00163
293.150.015430.003070.039820.00229
303.150.019520.004210.050510.00321
313.150.024560.005730.063730.00448
323.150.030710.007710.079920.00621

As the data illustrates, solubility increases with temperature and is significantly higher in polar aprotic solvents like N,N-dimethylformamide and 1,4-dioxane, which aligns with the predicted behavior.

Experimental Determination of Solubility

To obtain definitive solubility data for this compound, rigorous experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol establishes the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.

Materials:

  • This compound (solid, powder form)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, DMF)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Validated quantitative analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected organic solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent or a suitable mobile phase for the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method. Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the dissolved compound in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid This compound C Seal vial A->C B Add known volume of organic solvent B->C D Agitate at constant temperature (24-48h) C->D E Settle and collect supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify via HPLC-UV or UV-Vis G->H

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Theoretical Framework of Solubility

The observed solubility of this compound in different solvents can be rationalized through fundamental principles of intermolecular forces.

  • "Like Dissolves Like": This adage is a simple yet powerful predictor of solubility. The polar nature of this compound, due to its amino and hydroxyl/keto groups, dictates its preference for polar solvents.

  • Hydrogen Bonding: The ability of the molecule to form strong hydrogen bonds is a dominant factor.

    • In Protic Solvents (e.g., Methanol): The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the solute.

    • In Aprotic Solvents (e.g., DMF): The solvent can only accept hydrogen bonds, but its high polarity allows for strong dipole-dipole interactions.

  • Crystal Lattice Energy: For the solid to dissolve, the energy of the solvent-solute interactions must be sufficient to overcome the energy holding the molecules together in the crystal lattice. This is often a significant barrier to solubility, especially for crystalline solids with strong intermolecular interactions.

G cluster_solvents Solvent Types solute This compound protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMF) solute->aprotic H-Bonding (Acceptor) Strong Dipole-Dipole nonpolar Non-Polar (e.g., Toluene) solute->nonpolar Weak van der Waals (Insoluble)

Caption: Intermolecular Interactions Governing Solubility.

Practical Implications and Solvent Selection

The solubility data, once determined, is pivotal for several stages of drug development:

  • Formulation: It dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, suspensions, or solid dosage forms).

  • Crystallization and Purification: Knowledge of solubility in various solvents is essential for developing efficient crystallization processes to obtain the desired polymorph with high purity.

  • In Vitro and In Vivo Studies: Ensuring the compound is fully dissolved in the vehicle is critical for obtaining accurate and reproducible biological data.

A systematic approach to solvent selection is crucial. The following flowchart provides a logical framework for this process in a drug development context.

G cluster_screening Solubility Screening cluster_eval Evaluation start Define Application (e.g., Formulation, Crystallization) screen Determine Solubility in a Range of Solvents (Polar, Non-Polar, etc.) start->screen eval_sol Is Solubility in the Desired Range? screen->eval_sol eval_tox Consider Solvent Toxicity & Regulatory Acceptance (ICH) eval_sol->eval_tox Yes refine Optimize with Co-solvents or Formulation Aids eval_sol->refine No eval_prop Evaluate Other Properties (Volatility, Cost, etc.) eval_tox->eval_prop decision Select Optimal Solvent System eval_prop->decision refine->screen reassess Re-evaluate Application or Compound refine->reassess

Caption: Decision Flowchart for Solvent Selection in Drug Development.

Conclusion

While a comprehensive public database for the solubility of this compound in a wide array of organic solvents is not yet established, this guide provides a robust framework for approaching this critical aspect of its development. By understanding its physicochemical properties, leveraging data from structural analogs, and employing rigorous experimental methods like the shake-flask technique, researchers can generate the high-quality solubility data necessary for informed decision-making. This knowledge is indispensable for advancing this compound and other promising pyrimidine derivatives through the drug development pipeline, ultimately translating their therapeutic potential into clinical reality.

References

  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Zhang, C., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 63(7), 2534-2543.
  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113653.
  • Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 861-867.
  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.
  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one.

Sources

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrimidine core has been a cornerstone of chemical and biological sciences. From its fundamental role in the blueprint of life to its application in modern therapeutics, the story of pyrimidine is one of discovery, innovation, and a relentless pursuit of understanding and manipulating its versatile structure. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the history, synthesis, and profound impact of pyrimidine derivatives.

A Historical Odyssey: From Uric Acid to the Building Blocks of Life

The journey into the world of pyrimidines began not with the parent heterocycle itself, but with its derivatives. As early as 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, through the oxidation of uric acid.[1] However, it was the latter half of the 19th century that marked the true beginning of pyrimidine chemistry.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid.[2][3] He achieved this by condensing urea and malonic acid in the presence of phosphorus oxychloride.[2][4] This synthesis, a landmark in heterocyclic chemistry, laid the groundwork for the development of the vast class of barbiturate drugs.[4] The choice of phosphorus oxychloride, a powerful dehydrating and chlorinating agent, was crucial for driving the condensation and cyclization, a common strategy in organic synthesis of that era.[5][6]

The systematic study of this class of compounds was pioneered by Adolf Pinner, who in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2][3] A year later, in 1885, he was the first to propose the name "pyrimidin".[2][3]

The parent pyrimidine compound, the fundamental ring structure, was finally synthesized in 1900 by Siegmund Gabriel and James Colman.[2][3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[2]

The biological significance of pyrimidines was unveiled in 1893 when Albrecht Kossel and Albert Neumann isolated the nucleobases cytosine and thymine from calf thymus tissue.[7] This discovery, along with the later identification of uracil in RNA, was fundamental to James Watson and Francis Crick's elucidation of the DNA double helix structure in 1953, forever cementing the importance of pyrimidines in the storage and transmission of genetic information.[7]

Foundational Syntheses: Crafting the Pyrimidine Core

The early syntheses of pyrimidine derivatives, while groundbreaking, paved the way for more refined and versatile methods. Understanding these classical reactions provides insight into the fundamental principles of heterocyclic chemistry.

The Principal Synthesis: A Versatile Condensation

The most general and widely employed method for constructing the pyrimidine ring is the "Principal Synthesis." This involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reagent, such as amidines, urea, or guanidine.[2]

  • Reaction with amidines yields 2-substituted pyrimidines.

  • Reaction with urea produces 2-pyrimidinones (uracil derivatives).

  • Reaction with guanidine results in 2-aminopyrimidines.

The causality behind this experimental design lies in the electrophilic nature of the β-dicarbonyl compound and the nucleophilic character of the N-C-N reagent. The reaction proceeds through a series of condensation and cyclization steps, driven by the formation of a stable aromatic ring.

The Pinner Synthesis: A Classic Route to Substituted Pyrimidines

First described by Adolf Pinner, this method involves the condensation of a β-keto ester or a β-diketone with a non-N-substituted amidine, typically in the presence of an acid or base catalyst.[2][8][9] The mechanism involves an initial nucleophilic attack of the amidine on one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.[8]

While historically significant, the Pinner synthesis can be limited by low yields and harsh reaction conditions.[10]

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol is a classic example of the Principal Synthesis and is a foundational experiment in heterocyclic chemistry. The use of sodium ethoxide, a strong base, is to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate that readily attacks the carbonyl carbon of urea.[11][12]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated hydrochloric acid

  • Round-bottomed flask with reflux condenser

  • Oil bath

Procedure: [13][14]

  • In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g, 0.5 g atom) in absolute ethanol (250 ml). Exercise caution as this reaction is exothermic.

  • To the resulting sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).

  • Add a solution of dry urea (30 g, 0.5 mol) in hot (70 °C) absolute ethanol (250 ml).

  • Shake the mixture well and reflux for 7 hours on an oil bath heated to 110 °C. A white solid, the sodium salt of barbituric acid, will precipitate.

  • After the reaction is complete, add hot water (500 ml, 50 °C) to dissolve the salt.

  • Acidify the solution with concentrated hydrochloric acid (approx. 45 ml) with constant stirring until the solution is acidic to litmus paper.

  • Filter the clear solution and cool it in an ice bath overnight to precipitate the barbituric acid.

  • Collect the white product by suction filtration, wash with cold water, and dry in an oven at 100-105 °C.

Expected Yield: 46-50 g (72-78% of the theoretical amount).[14]

Caption: Workflow for the synthesis of barbituric acid.

Experimental Protocol: Synthesis of the Parent Pyrimidine Ring

This protocol, based on the work of Gabriel and Colman, illustrates the synthesis of the unsubstituted pyrimidine heterocycle from barbituric acid.

Part 1: Synthesis of 2,4,6-Trichloropyrimidine [7][15][16]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Reaction flask with reflux condenser

  • Ice bath

Procedure:

  • In a reaction flask, carefully mix barbituric acid with an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess phosphorus oxychloride.

  • Extract the 2,4,6-trichloropyrimidine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the product by distillation or recrystallization.

Part 2: Reduction to Pyrimidine [2]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Zinc dust

  • Hot water

Procedure:

  • Suspend 2,4,6-trichloropyrimidine in hot water.

  • Gradually add zinc dust to the suspension with vigorous stirring.

  • The reduction reaction will proceed, removing the chlorine atoms.

  • After the reaction is complete, filter the mixture to remove the zinc salts.

  • Extract the aqueous solution with an organic solvent to isolate the pyrimidine.

  • Dry the organic extract and remove the solvent to obtain pyrimidine.

The Evolution of Synthesis: Towards Efficiency and Sustainability

While the classical methods are foundational, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to pyrimidine synthesis.

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, have revolutionized pyrimidine synthesis.[8][16][17] The Biginelli reaction, a classic MCR, is a prime example. MCRs offer significant advantages, including higher atom economy, reduced waste, and operational simplicity.[16]

Catalytic Methods: The use of catalysts, including metal catalysts and organocatalysts, has enabled milder reaction conditions and greater control over regioselectivity.[2] For instance, iridium-catalyzed multicomponent synthesis allows for the construction of highly substituted pyrimidines from alcohols and amidines.[4][8]

Green Chemistry Approaches: In line with the principles of sustainable chemistry, several "green" methods for pyrimidine synthesis have been developed.[8][9] These include:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes.[2]

  • Ultrasound-assisted synthesis: Enhances reaction rates and yields.[9]

  • Solvent-free reactions: Minimizes the use of hazardous organic solvents.[8]

  • Aqueous media: Using water as a solvent is an environmentally benign alternative.[2]

These modern methodologies not only expand the scope of accessible pyrimidine derivatives but also align with the growing need for sustainable practices in the chemical industry.

Pyrimidine Derivatives in Medicine: A Legacy of Therapeutic Innovation

The structural diversity and biological importance of pyrimidines have made them a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are at the heart of numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[18][19]

Drug Name Class Year of First Approval (Approx.) Mechanism of Action
5-Fluorouracil Antimetabolite1962Inhibits thymidylate synthase, disrupting DNA synthesis.[20]
Zidovudine (AZT) Antiviral (NRTI)1987Inhibits HIV reverse transcriptase, causing DNA chain termination.
Pyrimethamine Antiparasitic1953Inhibits dihydrofolate reductase in protozoa.[21]
Gefitinib Anticancer (EGFR TKI)2003Inhibits EGFR tyrosine kinase, blocking downstream signaling.[22][23]
Erlotinib Anticancer (EGFR TKI)2004Inhibits EGFR tyrosine kinase.[3][4]
Lapatinib Anticancer (EGFR/HER2 TKI)2007Dual inhibitor of EGFR and HER2 tyrosine kinases.[24]
Ruxolitinib Anticancer (JAK inhibitor)2011Inhibits Janus kinases (JAK1 and JAK2).[25]
Mechanism of Action: Pyrimidine-Based Tyrosine Kinase Inhibitors

A significant class of modern anticancer drugs based on the pyrimidine scaffold are the tyrosine kinase inhibitors (TKIs). These drugs target specific tyrosine kinases, enzymes that are often overactive in cancer cells and drive tumor growth and proliferation.

EGFR and HER2 Inhibition:

Gefitinib, erlotinib, and lapatinib are examples of pyrimidine-based TKIs that target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways.[3][22][23][24] These receptors, when activated by growth factors, trigger a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which promote cell proliferation and survival.[22] By competitively binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation and activation of the receptor, thereby shutting down these pro-cancerous signals.[22][24]

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS Ras/Raf/MEK/ERK Pathway EGFR->RAS activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K activates HER2 HER2 HER2->RAS HER2->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Lapatinib Lapatinib Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits Erlotinib Erlotinib Erlotinib->EGFR inhibits

Caption: Inhibition of EGFR and HER2 signaling by pyrimidine-based TKIs.

JAK-STAT Inhibition:

Ruxolitinib is a pyrimidine-based inhibitor of the Janus kinase (JAK) family of tyrosine kinases.[25] The JAK-STAT signaling pathway is crucial for the regulation of immune responses and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins, which in turn modulates the expression of genes involved in cell proliferation and inflammation.[25][26]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Proliferation, Inflammation) STAT->GeneExpression translocates to nucleus & regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by ruxolitinib.

Conclusion

From its humble beginnings as a derivative of uric acid to its central role in genetics and modern medicine, the pyrimidine ring system has proven to be a scaffold of immense importance. The historical journey of its discovery and the evolution of its synthesis reflect the broader progress of organic chemistry. For today's researchers, a deep understanding of this history, coupled with the power of modern synthetic methods, provides a robust platform for the continued exploration of pyrimidine derivatives and the development of novel therapeutics that will shape the future of medicine.

References

  • Wikipedia. Pyrimidine. [Link]
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
  • Moulder, S. L., & Yakes, F. M. (2008). Erlotinib inhibits signaling mediated by the ligand-independent EGFR variant III mutant. Molecular Cancer Therapeutics, 7(5), 1237–1245. [Link]
  • Patil, P., Ansari, A., Tauro, S. J., & Nadar, S. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678–705. [Link]
  • Organic Syntheses. Barbituric acid. [Link]
  • Algor Cards. Pyrimidine: A Crucial Component of Nucleic Acids. [Link]
  • Verstovsek, S., & Mesa, R. A. (2014). The role of ruxolitinib in the management of myelofibrosis. Hematology/Oncology Clinics, 28(6), 1169-1183. [Link]
  • Ryan, Q., & O'Regan, R. (2008). Lapatinib: An Oral Dual Tyrosine Kinase Inhibitor for HER-2-Positive Breast Cancer. Clinical Breast Cancer, 8(4), 323-327. [Link]
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 19(01), 221–238. [Link]
  • Grimaux, E. (1879). Sur la synthèse de l'acide barbiturique et de la créatinine. Bulletin de la Société Chimique de Paris, 31, 146-147. (Note: A direct link to the original 1879 publication is not readily available, but it is widely cited in historical accounts of pyrimidine chemistry).
  • Bayer Aktiengesellschaft. (1996). Process for the preparation of 2,4,6-trichloropyrimidine.
  • CUTM Courseware.
  • Mahfoudh, A., et al. (2017).
  • Rostamizadeh, S., et al. (2014). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 4(109), 63857-63889. [Link]
  • Şahin, T., & Çıkla-Süzgün, P. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Cytokine & Growth Factor Reviews, 54, 34-43. [Link]
  • Synapse, P. (2024).
  • Zhang, Y., et al. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]
  • Bhat, A. K., et al. (2014). Biological and medicinal significance of pyrimidines. Current Science, 106(7), 959-968. [Link]
  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]
  • Slideshare. (2016).
  • Quora. (2023). What are the primary industrial applications of phosphorus oxychloride in the chemical industry? [Link]
  • Wikipedia. Pyrimethamine. [Link]
  • Organic Syntheses. (1943). Barbituric acid. Organic Syntheses, Coll. Vol. 2, p.60 (1943); Vol. 18, p.8 (1938). [Link]
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

Sources

The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted Pyrimidinols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1][2] This privileged structure has inspired extensive research, leading to the development of numerous therapeutic agents. This technical guide focuses specifically on substituted pyrimidinols, a subclass of pyrimidines characterized by a hydroxyl group, which have demonstrated a remarkable breadth of biological activities. We will explore the synthetic strategies, delve into the mechanistic basis of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, and provide detailed, field-proven experimental protocols for their evaluation. The narrative emphasizes the causality behind experimental design and the structure-activity relationships that govern the therapeutic potential of these versatile compounds.

The Pyrimidinol Core: A Foundation for Bioactivity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[3][4] Its presence in the nucleobases cytosine, thymine, and uracil makes it intrinsically recognizable by biological systems, providing a robust starting point for drug design.[5] The introduction of a hydroxyl group to create a pyrimidinol scaffold, along with various substitutions at other positions, gives rise to a class of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][6][7][8] Understanding the relationship between specific substitutions and the resulting biological activity is critical for the rational design of novel and effective therapeutic agents.[1][9]

General Synthetic Strategies

The synthesis of substituted pyrimidinols is typically achieved through cyclocondensation reactions. A common and efficient approach involves the reaction of a compound with an amidine structure (like urea or guanidine derivatives) with a three-carbon compound such as a β-keto ester.[3][10] Modern synthetic chemistry has introduced advanced methods, including microwave-assisted synthesis and the use of novel nanocatalysts, to improve reaction times, yields, and environmental friendliness.[6][11]

cluster_synthesis General Synthesis Workflow reagent1 Amidine Source (e.g., Guanidine, Urea) reaction Cyclocondensation Reaction reagent1->reaction reagent2 β-Dicarbonyl Compound (e.g., β-Keto Ester) reagent2->reaction catalyst Catalyst (e.g., NaOEt, Acid) catalyst->reaction Promotes product Substituted Pyrimidinol reaction->product Yields

Caption: Generalized workflow for the synthesis of substituted pyrimidinols.

Major Biological Activities and Mechanisms of Action

The therapeutic potential of substituted pyrimidinols stems from their ability to interact with and modulate the function of various biological targets. The specific substitutions on the pyrimidine ring dictate this target specificity and overall potency.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted pyrimidinols have emerged as a significant class of anticancer agents, primarily by functioning as protein kinase inhibitors.[5] As structural isosteres of adenine, the core component of ATP, they can competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity and disrupting downstream signaling pathways that are crucial for cancer cell growth and survival.[12][13]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs such as CDK2 and CDK5, pyrimidinol derivatives can halt the cell cycle and induce apoptosis.[14]

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling is a validated strategy in cancer therapy, and several pyrimidine derivatives have shown potent activity against this target.[15]

  • Bruton's Tyrosine Kinase (BTK): In B-cell malignancies, BTK is a critical signaling component, and pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant clinical success.[16]

cluster_pathway Kinase Inhibition by Pyrimidinols GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds & Activates Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates & Activates ATP ATP ATP->Receptor Binds Pyrimidinol Substituted Pyrimidinol (ATP Mimic) Pyrimidinol->Receptor Inhibition INHIBITION Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibition->Downstream

Caption: Mechanism of action for pyrimidinol-based kinase inhibitors.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidinol Derivatives

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ / GI₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)Kinase Inhibitor11 - 12[15]
Pyrazolo[3,4-d]pyrimidineLoVo (Colon)Kinase Inhibitor0.08 - 15.4[17]
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)Not Specified0.02 - 1.5[17]
Pyrimidine-SulfonamideHCT-116 (Colon)VEGFR-2 Inhibitor10.41 - 14.67[18]
Pyridopyrimidine-2-thioneVarious (NCI-60)Not SpecifiedLog₁₀[GI₅₀] = -4.6[19][20]
Antimicrobial Activity: A Broad-Spectrum Defense

Pyrimidine derivatives are well-established antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][21] The antimicrobial potential is highly dependent on the nature of the substituents on the pyrimidine ring. For instance, the presence of electron-withdrawing groups or specific aryl moieties has been shown to enhance activity.[22][23]

Table 2: In Vitro Antimicrobial Activity (MIC) of Pyrimidinol Derivatives

Compound DerivativeS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Pyrimidin-2-ol (Cpd 12)0.87 µM/ml--1.73 µM/ml[22]
Pyrimidin-2-ol (Cpd 5)-0.96 µM/ml--[22]
Pyrimidin-2-ol (Cpd 2)--0.91 µM/ml-[22]
TetrahydropyrimidineActive-ActiveActive[24]
PyrimidopyrimidineExcellentExcellentExcellentExcellent[8]
Anti-inflammatory and Antiviral Properties
  • Anti-inflammatory: Substituted pyrimidinols can exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[4][25][26]

  • Antiviral: Certain pyrimidine derivatives have demonstrated potent antiviral activity.[3] A notable example is their function as non-nucleoside reverse transcriptase (NNRTIs) inhibitors, which are effective against HIV-1 and HIV-2 by binding to an allosteric site on the reverse transcriptase enzyme and disrupting its function.[27]

Core Experimental Protocols: A Guide to Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail the methodologies for the synthesis of a representative pyrimidinol and its subsequent evaluation for anticancer activity.

Protocol: Synthesis of 4,6-Diaryl-Substituted Pyrimidin-2-ol

This protocol describes a Claisen-Schmidt condensation followed by cyclization, a common method for synthesizing substituted pyrimidines. The causality is clear: the first step creates an α,β-unsaturated carbonyl compound (chalcone), which then provides the three-carbon backbone for cyclization with a guanidine salt to form the pyrimidine ring.

Materials:

  • Substituted acetophenone

  • Substituted aromatic aldehyde

  • Metformin hydrochloride (or other guanidine source)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

  • Chalcone Synthesis: Dissolve the substituted acetophenone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Add aqueous NaOH (40%) dropwise while stirring until the solution becomes turbid. Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with cold water until neutral, and recrystallize from ethanol to purify.

  • Pyrimidinol Synthesis: Reflux a mixture of the purified chalcone (5 mmol) and metformin hydrochloride (5 mmol) in an ethanolic NaOH solution for 8-10 hours.[28]

  • After reflux, cool the reaction mixture and pour it into crushed ice.

  • Neutralize with dilute HCl to precipitate the crude pyrimidinol derivative.

  • Filter the product, wash thoroughly with water, dry, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure substituted pyrimidinol.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

cluster_protocol1 Synthesis Protocol Workflow start Start: Substituted Aldehyde & Ketone step1 Step 1: Condensation (NaOH, Ethanol) start->step1 chalcone Intermediate: Chalcone step1->chalcone step2 Step 2: Cyclization (Guanidine Source, Reflux) chalcone->step2 product Final Product: Substituted Pyrimidinol step2->product char Characterization (NMR, MS, IR) product->char

Caption: Workflow for the synthesis and characterization of a pyrimidinol derivative.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrimidinol compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinol test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[25]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The appearance of a purple precipitate is indicative of formazan crystal formation in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[25] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of substituted pyrimidinols is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[1][7] Synthesizing insights from numerous studies reveals key SAR principles:

  • Aryl Substitutions: The presence of aryl groups at positions 4 and 6 is common in active compounds. Substituents on these aryl rings, such as halogens (Cl, F) or methoxy (-OCH₃) groups, can significantly modulate potency, often by enhancing binding affinity or altering pharmacokinetic properties.[19][20][28]

  • Position 2 Substitutions: The group at the C2 position is critical. Small amino or guanidinyl groups can be important for forming hydrogen bonds with target enzymes.[28]

  • Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrazole, thiazole, pyrrole) can create more rigid structures that fit better into specific enzyme active sites, leading to enhanced selectivity and potency.[12][13][17]

cluster_sar Key Structure-Activity Relationship (SAR) Principles Pyrimidinol Pyrimidinol Core R2 R2 Group (H-bond donor/acceptor) Pyrimidinol->R2 Modifies R4R6 R4, R6 Groups (Aryl rings, lipophilicity) Pyrimidinol->R4R6 Modifies Fused Fused Rings (Rigidity, Target Specificity) Pyrimidinol->Fused Modifies Activity Enhanced Biological Activity R2->Activity R4R6->Activity Fused->Activity

Caption: Logical relationship of substitutions to the biological activity of pyrimidinols.

The future of pyrimidinol-based drug discovery lies in leveraging these SAR insights for the rational design of next-generation therapeutics. Key areas of focus include developing inhibitors with greater selectivity to minimize off-target effects, designing compounds that can overcome mechanisms of drug resistance, and exploring novel fused heterocyclic systems to target a wider range of diseases.[29]

References

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (WJARR) [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (PubMed) [Link]
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (International Journal of Science and Research) [Link]
  • Biological Activity of Pyrimidine Derivativies: A Review. (Juniper Publishers) [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (Bentham Science) [Link]
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (Chemistry Central Journal) [Link]
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Synthesis of fully substituted pyrimidines. (PubMed) [Link]
  • Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. (PubMed) [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (Innoscience Research) [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • An overview on synthesis and biological activity of pyrimidines.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • in silico analysis of antimicrobial activity in novel pyrimidinol derivatives.
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine deriv
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (IJPPR) [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (RSC Publishing) [Link]
  • The Structure-Activity Relationships of 2,4(1H,3H)-pyrimidinedione Derivatives as Potent HIV Type 1 and Type 2 Inhibitors. (PubMed) [Link]
  • Antibacterial activity of pyrimidine derivatives.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (PubMed) [Link]
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (PubMed) [Link]
  • Synthesis and Biological Activity of Some Novel Pyrimidine Deriv
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives.
  • Biological Activity of Pyrimidine Derivativies: A Review.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (Auctores Online) [Link]

Sources

An In-depth Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-ethylpyrimidin-4-ol (CAS No: 5734-66-7), a pyrimidine derivative of significant interest in medicinal chemistry. This document details its molecular structure and physicochemical characteristics. Furthermore, it outlines a representative experimental protocol for the synthesis of a closely related analogue, providing a foundational methodology for its preparation. The guide also discusses the expected analytical characterization, explores the potential applications of this class of compounds in drug discovery, and addresses critical safety and handling protocols. The information is presented to support and guide research and development efforts in medicinal chemistry and drug discovery.

Introduction

2-Aminopyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[1] The core structure is a key pharmacophore in numerous approved drugs.[2] this compound, a member of this important class of heterocyclic compounds, possesses a unique substitution pattern that makes it an attractive scaffold for the synthesis of novel molecules with potential applications in various therapeutic areas. The presence of amino, hydroxyl, and ethyl functional groups provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₉N₃O.[3] Its structure features a pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and an ethyl group at position 6. It is important to note that this compound can exist in tautomeric forms, primarily the hydroxyl form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one).

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₉N₃O[3]
Molecular Weight 139.155 g/mol [3]
CAS Number 5734-66-7[3]

Synthesis and Characterization

Representative Synthesis of a 2-Aminopyrimidine Analogue

The following protocol outlines the synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol, which can serve as a foundational method for synthesizing this compound by selecting the appropriate starting materials.[4]

Synthesis_Workflow Start Diethyl ethylmalonate Step1 Condensation Reaction (Sodium Ethoxide) Start->Step1 Reagent1 Guanidine Reagent1->Step1 Product 2-Amino-5-ethylpyrimidine-4,6-diol Step1->Product

Caption: General workflow for the synthesis of a 2-aminopyrimidine analogue.

Experimental Protocol: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol [4]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate.

  • Addition of Guanidine: Add guanidine hydrochloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry. The crude product can be further purified by recrystallization.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. For the related compound, 2-Amino-5-ethylpyrimidine-4,6-diol, the following characteristic shifts were observed in DMSO-d₆:

    • ¹H NMR: δ = 10.30 (2H, bs, 2× OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J = 7.3 Hz, CH₂), 0.88 (3H, t, J = 7.3 Hz, CH₃).[4]

    • ¹³C NMR: δ = 164.47 (C-4 and 6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1′), 13.89 (C-2′).[4] For this compound, one would expect analogous signals corresponding to the ethyl group, the pyrimidine ring protons/carbons, and the amino and hydroxyl/keto groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 140.1.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the characteristic functional groups. Expected absorption bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (broad, around 3200-3600 cm⁻¹), and C=O stretching for the keto tautomer (around 1650-1700 cm⁻¹).[5][6]

Applications in Drug Development

2-Aminopyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad spectrum of biological activities.[1][7] While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery.

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.[8] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

  • Antimicrobial Agents: Various derivatives of 2-aminopyrimidine have demonstrated antibacterial and antifungal properties.[1]

  • Antiviral and Anti-inflammatory Agents: This class of compounds has also been explored for its potential in developing antiviral and anti-inflammatory therapies.[8]

The ethyl group at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to improved potency and selectivity.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[9]

Conclusion

This compound is a versatile pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its straightforward synthesis, based on established methodologies for related compounds, and the diverse biological activities associated with the 2-aminopyrimidine scaffold underscore its importance in the development of novel therapeutics. This guide provides essential technical information to facilitate its use in research and drug discovery endeavors.

References

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 575-583.
  • Gorobets, N. Y., & Sedash, Y. V. (2015). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ChemInform, 46(33).
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, A. M., & Barakat, A. (2021). 2-Aminopyrimidine derivatives as anticancer drugs.
  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2017).
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • Mastering Pharmaceutical Synthesis with 2-Aminopyrimidine. (n.d.). Autech Industry.
  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2946.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.
  • Pauk, K., & Holzer, W. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 138(9), 921-930.
  • SAFETY D
  • Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 73(7), 3276-3277.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL. (2023). ChemicalBook.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • 2-Amino-6-methyl-4-pyrimidinol synthesis. (n.d.). ChemicalBook.
  • Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., Mabkhot, Y. N., & Al-shatri, M. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information.
  • 2-[(2-aminoethyl)amino]-6-methylpyrimidin-4(3H)-one. (n.d.). CymitQuimica.
  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA.
  • Tumkevicius, S., & Aglinskas, J. (2004). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • 2-Amino-6-methylpyrimidin-4-ol. (2018). SIELC Technologies.
  • Singh, V. P., & Pathak, S. K. (2015). Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach.
  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. (2020).
  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.
  • 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol. (n.d.). CymitQuimica.
  • Kumar, S., & Ramalingam, S. (2018). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
  • Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., Mabkhot, Y. N., & Al-shatri, M. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Semantic Scholar.
  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook.
  • 2-DIETHYLAMINO-6-METHYL-PYRIMIDIN-4-OL. (n.d.). Sigma-Aldrich.
  • Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl). (n.d.).

Sources

A Researcher's Guide to Procuring and Qualifying 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

The integrity of a chemical synthesis or biological assay is fundamentally linked to the quality of its starting materials. For researchers in medicinal chemistry and drug development, the procurement of specialized building blocks like 2-Amino-6-ethylpyrimidin-4-ol is a critical first step that dictates the reliability of downstream results. This guide offers a comprehensive, experience-driven framework for navigating the supplier landscape, implementing rigorous quality control, and ensuring the proper handling of this versatile pyrimidine derivative.

The Strategic Importance of this compound in Research

This compound, a substituted pyrimidine, is a valuable scaffold in the synthesis of novel bioactive compounds. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The specific arrangement of the amino, ethyl, and hydroxyl groups on this particular molecule provides synthetic chemists with multiple reactive handles for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[2][3] Its derivatives have been investigated for a range of biological activities, including as potential antimicrobial agents and modulators of cellular pathways.[2][4]

Key Chemical Identifiers:

  • IUPAC Name: 2-amino-6-ethylpyrimidin-4(3H)-one

  • CAS Number: 34644-37-8

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.15 g/mol

Given its role as a foundational piece in complex syntheses, any impurities or inconsistencies in the starting material can lead to failed reactions, difficult purification, and misleading biological data. Therefore, a systematic approach to sourcing and validation is not just best practice—it is essential for reproducible science.

Identifying and Vetting Commercial Suppliers

The commercial availability of this compound is robust, with several well-established chemical suppliers offering various grades and quantities. However, not all suppliers are created equal. The primary criteria for selection should extend beyond price to include purity, consistency between lots, and the comprehensiveness of the accompanying documentation.

Below is a comparative table of prominent suppliers who list this compound or structurally similar pyrimidine derivatives in their catalogs.

SupplierTypical PurityAvailable QuantitiesDocumentation
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsCertificate of Analysis (CoA), Safety Data Sheet (SDS)[5]
BLD Pharm VariesMilligrams to KilogramsCoA, SDS (for related compounds)[6][7]
Ambeed (via Doron Scientific) Not specifiedMilligrams to GramsCoA & SDS available upon request[8]
AA Blocks VariesGrams to KilogramsVaries by product

A Systematic Approach to Supplier Qualification:

A rigorous, multi-step process is recommended to qualify a new supplier for a critical reagent like this compound. This workflow ensures that the chosen supplier meets the technical and quality standards of your research.

Supplier_Qualification_Workflow A Identify Potential Suppliers (Catalog search, industry databases) B Request Technical Data Package (CoA of a recent lot, SDS) A->B Initial Screening C Evaluate Purity & Specifications (Does it meet experimental needs?) B->C Documentation Review D Request a Sample for QC Testing (Crucial for new suppliers) C->D If specs are acceptable E In-House Analytical Verification (HPLC, NMR, Mass Spec) D->E Material Receipt F Approve Supplier & Place Order E->F If QC passes

Caption: A workflow diagram for the systematic qualification of a new chemical supplier.

Essential Incoming Quality Control Protocols

Independent verification of a supplier's Certificate of Analysis is a non-negotiable step. The following protocols provide a robust framework for the in-house quality control of this compound.

Physicochemical Characterization
  • Appearance: The material should be a uniform, off-white to pale yellow powder. Any significant deviation in color or the presence of particulates should be a red flag.

  • Solubility: Test the solubility in a standard solvent used in your planned experiments (e.g., DMSO, Methanol). The material should dissolve completely at the expected concentration, leaving no residue.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity analysis of aromatic organic molecules.

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in DMSO to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The purity should match or exceed the specification on the supplier's CoA.

Structural Verification via NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively confirm identity. Spectroscopic methods are required for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (typically run in DMSO-d₆) should show characteristic signals corresponding to the ethyl group (a quartet and a triplet), an aromatic proton on the pyrimidine ring, and exchangeable protons for the amino (NH₂) and hydroxyl (OH) groups. The chemical shifts and integration values should be consistent with the known structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 140.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Experimental Workflow for QC:

QC_Workflow Start Receive Chemical Shipment A Visual Inspection (Color, Form) Start->A B Solubility Test (In relevant solvent) A->B C HPLC Analysis (Purity Assessment) B->C D ¹H NMR & MS Analysis (Structural Confirmation) C->D E Compare Data to CoA D->E F Release to Lab Inventory E->F Data Matches G Quarantine & Contact Supplier E->G Discrepancy Found

Caption: A comprehensive workflow for the quality control of incoming chemical reagents.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the long-term stability and purity of this compound and ensuring user safety.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10] Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[11]

  • Storage Conditions: Store the material in a tightly sealed container to protect it from moisture and air.[10] For long-term storage, keep the container in a cool, dry, and dark place. A desiccator or a controlled-atmosphere storage cabinet is ideal.

  • Avoiding Contamination: Use clean spatulas and weighing instruments for every use. Avoid returning unused material to the original container.

By implementing this rigorous, multi-faceted approach to procurement, qualification, and handling, researchers can build a foundation of quality and reliability into their experimental work, ultimately leading to more robust and reproducible scientific outcomes.

References

The following list consolidates authoritative sources and supplier information for further verification.

  • Doron Scientific.this compound. (2023-03-03).
  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
  • National Institutes of Health (NIH).Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Katritzky, A. R., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC.
  • PubChem.2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.
  • Rossi, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • ResearchGate.Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]-.
  • Kim, J. S., et al. (2022). 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

2-Amino-6-ethylpyrimidin-4-ol is a substituted pyrimidine, a heterocyclic aromatic organic compound. Its structure, featuring both an amino and a hydroxyl group, makes it a valuable building block in medicinal chemistry. However, these same functional groups also dictate its reactivity and potential hazards.

Chemical and Physical Properties

A foundational understanding of the compound's properties is the first step in safe handling. This data, summarized below, informs everything from storage conditions to the appropriate selection of personal protective equipment.

PropertyValueSource
CAS Number 5734-66-7[1]
Molecular Formula C₆H₉N₃O
Appearance Solid[2]
Purity ≥95%[2]
GHS Hazard Identification and Causality

While a comprehensive GHS classification for this specific compound is not widely published, data from structurally similar aminopyrimidines and available Safety Data Sheets (SDS) allow for a robust inferred hazard assessment. The primary concerns stem from its potential for irritation and toxicity if improperly handled.

  • Skin Irritation (Inferred): Amines can be irritating to the skin. Prolonged contact should be avoided.

  • Serious Eye Irritation (Inferred): As with many powdered chemicals, this compound is expected to cause serious eye irritation upon contact.

  • Acute Toxicity (Oral, Dermal, Inhalation - Inferred): While specific LD50 values are not available, similar compounds can be harmful if swallowed, absorbed through the skin, or inhaled.

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Hazard Identification and Control Flowchart.

Section 2: The Self-Validating Safety Protocol: From Storage to Disposal

The following protocols are designed to be a self-validating system. Each step is a checkpoint to ensure that the subsequent action is performed under the safest possible conditions.

Prudent Storage and Segregation

The chemical stability of this compound dictates its storage requirements. Improper storage can lead to degradation, contamination, or the creation of unforeseen hazards.

Protocol:

  • Storage Container: Store in a tightly sealed, original container in a cool, dry place.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatible Materials: Segregate from strong oxidizing agents. The amino group can be susceptible to oxidation, potentially leading to a runaway reaction.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Laboratory Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure should be paramount. Engineering controls are the first line of defense, supplemented by appropriate PPE.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

Personal Protective Equipment (PPE): The selection of PPE is not a matter of simple box-checking but a direct response to the identified hazards.

PPE ItemSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and potential absorption.
Eye Protection Safety glasses with side shields or gogglesProtects against airborne particles and accidental splashes.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing and skin.

The following workflow diagram illustrates the decision-making process for handling this compound in a laboratory setting.

Caption: Laboratory Handling Workflow for this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a small, manageable spill, and only if trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.

  • Clean: Clean the spill area with soap and water.

First Aid Measures: These first aid measures are a critical immediate response, but medical attention should always be sought.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Protocol:

  • Containerize: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.

  • Label: The label should include "Hazardous Waste" and the name of the chemical.

  • Dispose: Arrange for disposal through your institution's environmental health and safety office.

Section 3: Conclusion

The safe handling of this compound is not merely about following a set of rules but about understanding the "why" behind each precaution. By integrating a deep understanding of the compound's properties with a systematic and logical approach to safety protocols, researchers can protect themselves and their work. This guide serves as a foundation for building that understanding and fostering a culture of safety and scientific integrity in the laboratory.

References

  • BLD Pharmatech. Safety Data Sheet: this compound. URL
  • Fisher Scientific.
  • TCI Chemicals. Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. URL
  • Sigma-Aldrich.
  • Sigma-Aldrich. This compound Product Page. URL
  • 沃凯生物 (Wokai Bio). Safety Data Sheet: this compound. URL
  • Echemi.
  • Jubilant Ingrevia.
  • 2a biotech. This compound Product Page. URL
  • Echemi.
  • Echemi.
  • LookChem.
  • XiXisys. GHS SDS for this compound. URL
  • PubChem. 2-Amino-6-methylpyrimidin-4-one. URL
  • ChemicalBook. 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL. URL
  • Sigma-Aldrich. 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride. URL
  • ResearchGate.
  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. URL
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). URL
  • BLDpharm. 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol. URL

Sources

A Technical Guide to the GHS Hazard Classification of 2-Amino-6-ethylpyrimidin-4-ol: A Case Study in Hazard Assessment for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. However, for novel or niche chemical entities such as 2-Amino-6-ethylpyrimidin-4-ol, a pre-existing, harmonized classification is often unavailable. This guide provides researchers, scientists, and drug development professionals with a detailed walkthrough of the principles and methodologies required to establish a GHS hazard classification. Using this compound (CAS 35256-85-0) as a case study, we explore the systematic process of data gathering, hazard evaluation, and the application of read-across principles from structurally similar analogs to derive a provisional, scientifically sound hazard profile.

Introduction: The Challenge of Classifying Novel Pyrimidines

This compound is a substituted pyrimidine, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. As with many research and development chemicals, a comprehensive, officially harmonized GHS classification is not publicly available. The absence of such data presents a critical challenge for ensuring laboratory safety, regulatory compliance, and proper handling throughout the development lifecycle.

This document serves as a technical guide to the process of GHS hazard classification. It moves beyond a simple data sheet to explain the scientific rationale and workflow a toxicologist or safety professional would follow to assess a compound like this compound. The core objective is not to declare a definitive classification but to illustrate the expert-driven approach to hazard assessment in the absence of direct empirical data. This involves a multi-step process that prioritizes existing data and leverages predictive toxicology methods, such as the "read-across" technique.[1][2]

Compound Identification:

IdentifierValue
Chemical Name This compound
Synonym 6-Ethylisocytosine
CAS Number 35256-85-0
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol

The GHS Framework: A Foundation for Hazard Communication

The United Nations' Globally Harmonized System (GHS) is the foundational standard for chemical hazard communication.[3][4][5] Its purpose is to replace disparate national systems with a single, logical framework for classifying chemicals according to their health, physical, and environmental hazards and communicating this information via labels and Safety Data Sheets (SDSs).[3][6]

The classification process is a critical first step, involving the evaluation of available data against a set of established criteria for different hazard classes and categories.[7] For a novel substance, this requires a thorough and scientifically defensible evaluation of all available evidence.[1]

The Hazard Assessment Workflow: A Step-by-Step Protocol

When direct toxicological data for a target chemical is unavailable, a systematic workflow must be initiated. This process ensures all potential data sources are leveraged to build a comprehensive hazard profile.

GHS_Workflow cluster_DataCollection PART 1: Data Collection cluster_Analysis PART 2: Hazard Evaluation & Classification cluster_Communication PART 3: Hazard Communication Data_Search 1. Search for Direct Data (Target Compound: CAS 35256-85-0) PhysChem 2. Analyze Physicochemical Properties Data_Search->PhysChem Weight_of_Evidence 5. Weight of Evidence Approach Data_Search->Weight_of_Evidence No Direct Data Found Tox_Data 3. Search for Analog Toxicological Data PhysChem->Tox_Data EcoTox_Data 4. Search for Analog Ecotox Data Tox_Data->EcoTox_Data EcoTox_Data->Weight_of_Evidence Read_Across 6. Read-Across Justification (Grouping of Analogs) Weight_of_Evidence->Read_Across Classification 7. Classification Against GHS Criteria Read_Across->Classification SDS_Authoring 8. Author Safety Data Sheet (SDS) Classification->SDS_Authoring Label_Gen 9. Generate GHS Label SDS_Authoring->Label_Gen

Caption: GHS Classification Workflow for a Novel Chemical Entity.

Protocol 1: Systematic Data Evaluation
  • Identify Chemical Identity: Confirm the precise chemical structure, CAS number, and any synonyms for the target molecule (this compound).

  • Conduct a Comprehensive Literature Search: Systematically search authoritative databases (e.g., ECHA's chemical database, PubChem, regulatory agency websites) for any existing test data or registrations for the specific CAS number.

    • Insight: For this compound, this initial search reveals a critical data gap, a common situation for R&D compounds.

  • Gather Physicochemical Data: Obtain data on properties such as flammability, potential for explosive properties, and reactivity. This is often predicted via software models if empirical data is absent. These properties inform the classification for physical hazards.

  • Identify Structural Analogs: Search for chemicals with a similar backbone and functional groups for which toxicological data is available. For our target, logical analogs include:

    • 2-Amino-6-methylpyrimidin-4-ol (methyl analog)

    • 2-Amino-6-phenylpyrimidin-4-ol (phenyl analog)

  • Collect Analog Data: Compile all available GHS classifications and supporting toxicological data for the identified analogs. This includes LD₅₀ values for acute toxicity, skin/eye irritation studies, and data on chronic endpoints like carcinogenicity or reproductive toxicity.[8]

The Read-Across Approach: Justifying Hazard Prediction

Read-across is a scientific method used to predict the properties of a "target" chemical from one or more "source" chemicals (analogs) based on structural similarity.[9][10] The European Chemicals Agency (ECHA) provides extensive guidance on this approach, which forms the cornerstone of our assessment.[9][11][12]

A valid read-across requires a clear hypothesis. For the aminopyrimidinol series, our hypothesis is:

The toxicological properties of this compound are likely to be similar to its methyl and phenyl analogs due to the shared 2-amino-pyrimidin-4-ol core, which is expected to govern the primary toxicological interactions. The differing alkyl/aryl substitution at the C6 position is expected to modulate, but not fundamentally change, the hazard profile for acute toxicity and irritation endpoints.

Read_Across cluster_Source Source Compounds (Analogs) Target Target Compound This compound (CAS 35256-85-0) DATA GAP Source1 Methyl Analog 2-Amino-6-methylpyrimidin-4-ol (CAS 3977-29-5) Target->Source1 Predicts Hazard Source2 Phenyl Analog 2-Amino-6-phenylpyrimidin-4-ol (CAS 56741-94-7) Target->Source2 Predicts Hazard

Caption: Read-Across from Source Analogs to the Target Compound.

Analysis of Analog Data

To build a provisional classification, we analyze the known hazards of our selected analogs.

Hazard Class2-Amino-6-methylpyrimidin-4-ol[13][14]2-Amino-6-phenylpyrimidin-4-ol[15][16][17]
Acute Toxicity, Oral Not Classified (in most notifications)Warning: H302 - Harmful if swallowed (Category 4)
Acute Toxicity, Dermal Not ClassifiedWarning: H312 - Harmful in contact with skin (Category 4)
Skin Irritation Warning: H315 - Causes skin irritation (Category 2)Warning: H315 - Causes skin irritation (Category 2)
Eye Irritation Warning: H319 - Causes serious eye irritation (Category 2)Warning: H319 - Causes serious eye irritation (Category 2)
STOT-SE Warning: H335 - May cause respiratory irritation (Category 3)Not Classified

Note: Classifications are based on aggregated, non-harmonized notifications to the ECHA C&L Inventory and may vary between suppliers.

This analysis reveals a consistent pattern of skin and eye irritation across the analogs. The phenyl-substituted analog presents a higher acute toxicity profile than the methyl analog. This suggests that lipophilicity and steric bulk at the C6 position may influence toxicity. The ethyl group of our target compound is intermediate between a methyl and a phenyl group, suggesting its hazard profile will likely fall within this range.

Provisional GHS Classification for this compound

Based on the weight of evidence from the read-across analysis, a conservative, provisional GHS classification can be proposed. This classification should be clearly documented as being derived from predictive methods and not from direct testing of the substance itself.

Proposed Provisional Hazard Profile:

Hazard ClassPictogramSignal WordHazard StatementGHS CategoryBasis of Classification
Acute Toxicity, Oral

Warning H302: Harmful if swallowedCategory 4Read-across from phenyl analog (conservative approach).
Skin Irritation

Warning H315: Causes skin irritationCategory 2Consistent data from both methyl and phenyl analogs.
Eye Irritation

Warning H319: Causes serious eye irritationCategory 2Consistent data from both methyl and phenyl analogs.

Precautionary Statements (Selection):

  • Prevention: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: None specified based on this classification.

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Conclusion: A Living Assessment

The GHS classification of a novel chemical entity like this compound is an exercise in expert judgment and data-driven extrapolation. The absence of direct toxicological data necessitates a structured approach, beginning with a comprehensive data search and culminating in a weight-of-evidence assessment. The read-across methodology, grounded in the principle of structural similarity, is an indispensable tool in this process, allowing scientists to formulate a provisional, yet scientifically defensible, hazard profile.

It is critical for all researchers and drug development professionals to recognize that such a classification is provisional. It serves as a baseline for safe handling practices and should be updated as soon as any direct empirical data on the substance becomes available. This living document approach to hazard assessment is fundamental to maintaining scientific integrity and ensuring the highest standards of safety in research and development.

References

  • Enhesa. (n.d.). Chemical Hazard Assessment Process. Enhesa GHS+.
  • Chemscape. (2022, February 21). Does GHS Require Product Testing for Hazard Classification?.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information.
  • ERA Environmental. (2014, May 20). GHS Hazard Classification: Everything You Need to Know.
  • University of Illinois, Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.
  • Chemical Label for 2-amino-6-phenylpyrimidin-4-ol. (n.d.).
  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Acute Toxicity.
  • European Chemicals Agency (ECHA). (n.d.). Adaptations.
  • Responsabilidad Integral® Colombia. (n.d.). Globally Harmonized System of Classification and Labeling of Chemicals - GHS.
  • National Research Council. (2014). Appendix D: Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives. National Academies Press.
  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • Flashpoint srl. (2022, May 2). Advice on using read-across for UVCB substances.
  • 3E. (2024, October 31). GHS Standards: Chemical Classification and Safety Requirements Guide.
  • Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals.
  • United Nations Economic Commission for Europe. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • ResearchGate. (n.d.). ECHA Guidelines for Read-across and Grouping.
  • knoell. (2025, May 29). Curious about the EFSA's new draft guidance on the use of read-across for chemical safety assessment in food and feed?.
  • Chemycal. (2022, May 6). ECHA | New advice for using read-across.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - Globally Harmonized System.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-6-ethylpyrimidin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient cyclocondensation reaction between ethyl 3-oxopentanoate and guanidine hydrochloride in the presence of a strong base. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including nucleic acids (cytosine, thymine, uracil) and a wide array of pharmaceuticals. The 2-aminopyrimidin-4-ol scaffold, in particular, is a privileged structure known for its diverse pharmacological activities, serving as a building block for antiviral, anticancer, and antihypertensive agents.[1][2]

The synthesis described herein is a variation of the classical Pinner synthesis, which involves the condensation of a β-keto ester with an amidine to form a pyrimidine ring.[3] In this specific application, we target This compound . It is a critical point of clarification that to obtain the 6-ethyl substituent, the required β-keto ester starting material is ethyl 3-oxopentanoate , not ethyl acetoacetate, as the latter would yield the 6-methyl analogue.[4]

The reaction proceeds via a base-catalyzed cyclocondensation mechanism. Guanidine, a highly basic and nucleophilic amidine, reacts with the two electrophilic carbonyl centers of the β-keto ester to form the stable, six-membered aromatic pyrimidine ring. This method is favored for its operational simplicity, high atom economy, and the general availability of the starting materials.

Reaction Mechanism

The formation of the pyrimidinol ring from guanidine and ethyl 3-oxopentanoate is a sequential process involving nucleophilic attack, cyclization, and dehydration. The causality of the steps is as follows:

  • Deprotonation of Guanidine: In the presence of a strong base like sodium ethoxide, guanidine hydrochloride is neutralized to free guanidine, a potent binucleophilic reagent.

  • Nucleophilic Attack: The first nucleophilic attack occurs from a nitrogen atom of guanidine onto the more electrophilic ketone carbonyl of ethyl 3-oxopentanoate. This step is generally favored over attack at the ester carbonyl due to the higher reactivity of ketones.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The second amino group of the guanidine moiety attacks the ester carbonyl carbon.

  • Dehydration & Tautomerization: The cyclic intermediate then eliminates a molecule of ethanol and a molecule of water to form the aromatic pyrimidine ring. The final product, this compound, exists in a tautomeric equilibrium with its 4-oxo form (2-amino-6-ethyl-1H-pyrimidin-4-one), with the ol/hydroxy form being a significant contributor to the resonance-stabilized structure.

The overall reaction mechanism is illustrated in the diagram below.

reaction_mechanism Mechanism of Pyrimidinol Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product guanidine Guanidine intermediate1 Initial Adduct guanidine->intermediate1 Nucleophilic Attack (on Ketone) ketoester Ethyl 3-oxopentanoate ketoester->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Elimination of EtOH & H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass (g)Volume (mL)EquivalentsNotes
Guanidine Hydrochloride95.5327.52.63-1.1Purity ≥98%
Sodium Metal22.9930.00.69-1.2Handle with care
Ethanol (Absolute)46.07--75-Anhydrous, 200 proof
Ethyl 3-oxopentanoate144.1725.03.613.541.0Purity ≥98%
Glacial Acetic Acid60.05--~5-For neutralization
Deionized Water18.02--~100-For work-up
Step-by-Step Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution:

    • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 60 mL of absolute ethanol.

    • Carefully add sodium metal (0.69 g, 30.0 mmol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This process may take 30-60 minutes. The resulting clear solution is sodium ethoxide in ethanol.

  • Addition of Guanidine:

    • Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (2.63 g, 27.5 mmol) to the flask.

    • Stir the resulting suspension for 15-20 minutes. A fine precipitate of sodium chloride will form.

  • Addition of β-Keto Ester:

    • To the suspension, add ethyl 3-oxopentanoate (3.61 g, 25.0 mmol) dropwise over 5 minutes using a dropping funnel or syringe.

  • Reaction Reflux:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Slowly neutralize the basic solution by adding glacial acetic acid dropwise until the pH is approximately 6-7 (check with pH paper). This will cause the product to precipitate.

    • Stir the thick white suspension in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with 20 mL of cold deionized water and then with 20 mL of cold ethanol to remove salts and unreacted starting materials.

  • Purification and Drying:

    • The crude product is often of high purity. For further purification, it can be recrystallized from hot water or an ethanol/water mixture.

    • Dry the purified white solid in a vacuum oven at 60-70 °C overnight.

    • The expected yield is typically in the range of 70-85%.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values for similar compounds suggest a high melting point, typically >250 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5 (br s, 1H, OH/NH), ~6.2 (br s, 2H, NH₂), ~5.2 (s, 1H, C₅-H), ~2.2 (q, 2H, CH₂CH₃), ~1.0 (t, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~170 (C4), ~163 (C6), ~155 (C2), ~90 (C5), ~28 (CH₂), ~12 (CH₃).

  • IR (KBr, cm⁻¹): ~3300-3100 (N-H, O-H str.), ~1650 (C=O/C=N str.), ~1600 (C=C str.).

Experimental Workflow Overview

The entire process from reagent preparation to the final product is summarized in the following workflow diagram.

experimental_workflow Experimental Synthesis Workflow A Prepare NaOEt in EtOH B Add Guanidine HCl A->B Cool to RT C Add Ethyl 3-oxopentanoate B->C Stir 15 min D Reflux for 4-6 hours C->D Heat E Cool & Neutralize (pH 6-7) D->E Cool to 0°C F Filter Crude Product E->F Precipitation G Wash with H₂O & EtOH F->G H Recrystallize & Dry G->H I Characterize Final Product H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting and Safety

  • Low Yield: Incomplete reaction may result from insufficient reflux time or inactive sodium ethoxide. Ensure ethanol is anhydrous, as water will consume the sodium metal. Incomplete precipitation can occur if the pH is not adjusted correctly; ensure it is near neutral.

  • Product Purity: If the product is discolored, it may be due to side reactions from overheating. Ensure gentle reflux. The washing steps are critical for removing inorganic salts.

  • Safety:

    • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere if possible and add to ethanol in small portions to control the exothermic reaction and hydrogen evolution.

    • Sodium Ethoxide: Corrosive and basic. Avoid contact with skin and eyes.

    • Ethanol: Highly flammable. Do not use near open flames. Ensure the reaction setup is secure.

    • Guanidine Hydrochloride: Irritant. Avoid inhalation of dust and contact with skin.

Conclusion

This application note provides a reliable and thoroughly detailed protocol for the synthesis of this compound. By following the outlined steps, researchers can effectively produce this important heterocyclic intermediate with good yield and high purity. The mechanistic discussion and workflow visualizations serve to enhance the user's understanding and ensure a successful synthetic outcome, facilitating further research in medicinal chemistry and drug development.

References

  • Dallinger, D., & Kappe, C. O. (2007). The Biginelli Dihydropyrimidine Synthesis. In Multicomponent Reactions (pp. 1-31). Wiley-VCH.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. (Historical context for related reactions).
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-10097.
  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Transformation into 4-Arylpyrimidines via Suzuki–Miyaura Cross-Coupling. Synthesis, 48(24), 4246-4252.
  • Al-Ghorbani, M., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(2). (Provides context on derivatives of the analogous 6-methyl structure).
  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 158.

Sources

One-Pot Synthesis of 2-Amino-6-ethylpyrimidin-4-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopyrimidin-4-ol Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1][2] Among these, the 2-aminopyrimidin-4-ol moiety is of particular interest to researchers in drug discovery and development. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The presence of both hydrogen bond donors and acceptors in their structure allows for diverse interactions with biological targets, making them privileged scaffolds in the design of novel therapeutics. This application note provides a detailed, one-pot protocol for the synthesis of 2-amino-6-ethylpyrimidin-4-ol, a key intermediate for the generation of compound libraries for screening and lead optimization.

Reaction Mechanism and Principles: A Modified Biginelli-Type Condensation

The synthesis of this compound is achieved through a one-pot cyclocondensation reaction, a variation of the well-established Biginelli reaction.[3] This reaction involves the condensation of a β-ketoester with a guanidine derivative. In this specific protocol, ethyl 3-oxopentanoate (ethyl propionylacetate) serves as the β-ketoester, which provides the ethyl group at the 6-position of the pyrimidine ring. Guanidine hydrochloride is used as the source of the 2-amino group and the remaining nitrogen atom for the heterocyclic core.

The reaction is typically catalyzed by an acid and proceeds through a series of steps:

  • Enamine Formation: The β-ketoester, ethyl 3-oxopentanoate, can exist in equilibrium with its enol tautomer. Under the reaction conditions, it can also react with the guanidine to form an enamine intermediate.

  • Nucleophilic Attack: The guanidine then acts as a nucleophile, attacking the carbonyl carbon of the ester group of the β-ketoester.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a molecule of water and ethanol to yield the stable aromatic pyrimidine ring.

The overall transformation is a highly efficient one-pot synthesis that avoids the need for isolation of intermediates, thereby saving time and resources.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Enamine_Intermediate Enamine Intermediate Guanidine->Enamine_Intermediate Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Ethyl_3_oxopentanoate->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Attack Product This compound Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: Reaction pathway for the synthesis of this compound.

Materials and Methods

Reagents:
  • Ethyl 3-oxopentanoate (≥98%)

  • Guanidine hydrochloride (≥99%)

  • Sodium ethoxide (≥97%)

  • Absolute ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Diatomaceous earth (for filtration)

Equipment:
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Recrystallization apparatus

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in 100 mL of absolute ethanol.

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 equivalent) portion-wise. Stir the resulting suspension for 15 minutes at room temperature to liberate the free guanidine base.

  • Addition of β-Ketoester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • pH Adjustment and Precipitation: Slowly add 1 M hydrochloric acid to the stirred mixture to neutralize the excess sodium ethoxide and precipitate the product. Adjust the pH to approximately 7. The product, this compound, will precipitate out of the solution.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Results and Discussion

The one-pot synthesis of this compound is expected to yield a white to off-white solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis Expected Result
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Melting Point >300 °C (decomposes)
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.05 (t, 3H, J=7.6 Hz, -CH₂CH ₃), 2.25 (q, 2H, J=7.6 Hz, -CH ₂CH₃), 5.45 (s, 1H, pyrimidine-H), 6.30 (br s, 2H, -NH₂), 10.50 (br s, 1H, -OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 13.5 (-CH₂C H₃), 28.0 (-C H₂CH₃), 102.0 (C5), 155.0 (C6), 160.0 (C2), 162.5 (C4)
IR (KBr, cm⁻¹) 3300-3500 (N-H and O-H stretching), 1650-1680 (C=O stretching, keto tautomer), 1580-1620 (C=N and C=C stretching)
Mass Spectrometry (ESI-MS) m/z: 140.08 [M+H]⁺

Note: The spectroscopic data is based on the analysis of this compound (CAS 5734-66-7) and its structural analogs.[3] The compound exists in tautomeric forms (keto and enol), which can influence the spectroscopic data, particularly in different solvents.

Troubleshooting

Troubleshooting_Workflow cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Inefficient_Precipitation Inefficient Precipitation Low_Yield->Inefficient_Precipitation Impure_Product Impure Product Side_Reactions Side Reactions Impure_Product->Side_Reactions Contamination Contamination Impure_Product->Contamination Increase_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Check_Reagents Verify reagent purity and amounts Incorrect_Stoichiometry->Check_Reagents Recrystallize Recrystallize the product Side_Reactions->Recrystallize Optimize_pH Optimize pH for precipitation Inefficient_Precipitation->Optimize_pH Purify_Reagents Purify starting materials Contamination->Purify_Reagents

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • This compound ,5734-66-7 Spectrum_Chemical Cloud Database.
  • Biginelli reaction - Wikipedia.
  • Felluga, F., G. G. T., G. S., & P. N. (2008).
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(20), 7706-7714.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook.
  • Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.
  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.
  • Bhat, A. R. (2017). 2-Aminopyrimidine Derivatives: An Overview of Synthetic, Physical and Biological Properties. Journal of Advances in Chemistry, 13(5), 5526-5539.
  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.
  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(12), 2290.
  • SIELC Technologies. (n.d.). 2-Amino-6-methylpyrimidin-4-ol.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Scientific Research in Engineering and Management, 8(2).
  • SpectraBase. (n.d.). 6-Amino-2-(pyrrolidin-1-yl)-3H-pyrimidin-4-one.

Sources

Application Notes & Protocols: Leveraging 2-Amino-6-ethylpyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-6-ethylpyrimidin-4-ol (CAS No: 5734-66-7), a versatile heterocyclic building block, and its strategic applications in medicinal chemistry. We delve into its chemical properties and explore its role as a key precursor in the synthesis of high-value compounds, particularly kinase inhibitors for oncological applications. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the activation and functionalization of this pyrimidine scaffold, enabling its effective integration into contemporary drug discovery pipelines. We will focus on two pivotal transformations: the conversion to the highly reactive 2-amino-4-chloro-6-ethylpyrimidine intermediate and its subsequent elaboration via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved therapeutics, including antiviral and anticancer agents.[1] Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, particularly the hinge region of protein kinases.[1] this compound, also known as 2-amino-6-ethyl-4(3H)-pyrimidinone, is a functionalized pyrimidine characterized by an amino group at the C2 position, a hydroxyl group at C4, and an ethyl substituent at C6. This specific arrangement of functional groups offers multiple avenues for synthetic diversification.

The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, with the keto form generally predominating in the solid state. The true value of this molecule lies in its potential to be converted into a versatile intermediate. The hydroxyl group at the C4 position can be readily transformed into a chloro leaving group, creating an electrophilic site for C-C and C-N bond-forming reactions. This activation step unlocks the potential to synthesize vast libraries of 2,4,6-trisubstituted pyrimidines, a compound class rich in biologically active members, including potent inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 5734-66-7
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in DMSO and hot alcohols
Tautomerism Exists in keto-enol tautomeric forms

Strategic Activation: Synthesis of 2-Amino-4-chloro-6-ethylpyrimidine

The conversion of the C4-hydroxyl group to a chlorine atom is the most critical step in activating this compound for further diversification, particularly for cross-coupling reactions. The resulting 2-amino-4-chloro-6-ethylpyrimidine is a highly valuable intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a dehydrating and chlorinating agent.[4] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[5]

Rationale for Experimental Choices
  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on electron-deficient heterocycles like pyrimidines into chlorides.[4]

  • Reaction Conditions: The reaction is typically performed at reflux to ensure it proceeds to completion. Using excess POCl₃ can serve as both the reagent and the solvent.

  • Work-up: The work-up procedure is critical for safety and product purity. The reaction must be quenched by slowly adding the mixture to ice water to hydrolyze the excess, highly reactive POCl₃. Basification with ammonia or another base is necessary to neutralize the acidic medium and precipitate the product.[4]

Detailed Experimental Protocol: Chlorination

Objective: To synthesize 2-amino-4-chloro-6-ethylpyrimidine from this compound.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 vol. eq)

  • Ice water

  • 25% Aqueous ammonia solution

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a fume hood, carefully add this compound (e.g., 5.0 g, 35.9 mmol) to a round-bottom flask.

  • Add phosphorus oxychloride (e.g., 25 mL) to the flask.

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the mixture to reflux (approx. 105 °C) with stirring. Continue refluxing until the reaction mixture becomes a clear, homogeneous solution (typically 2-4 hours). Monitor the reaction by TLC (e.g., using 10% MeOH in DCM) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Caution: Perform the following steps slowly and carefully in a well-ventilated fume hood. Place a large beaker containing crushed ice on a stirrer. Slowly and portion-wise, add the cooled reaction residue onto the ice with vigorous stirring.

  • Once the addition is complete, carefully adjust the pH of the aqueous suspension to ~8 using a 25% aqueous ammonia solution. This will cause the product to precipitate.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Filter the resulting solid precipitate using a Büchner funnel, and wash the filter cake thoroughly with cold water.

  • The crude product can be purified by recrystallization from 50% aqueous ethanol to yield 2-amino-4-chloro-6-ethylpyrimidine as a crystalline solid.[4]

Expected Outcome: This protocol, adapted from a similar procedure for the 6-methyl analog, is expected to produce the desired 2-amino-4-chloro-6-ethylpyrimidine in moderate to good yields (50-65%).[4]

Application in C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

With the activated 2-amino-4-chloro-6-ethylpyrimidine in hand, the path is open for creating diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[6] In the context of drug discovery, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C4 position of the pyrimidine ring, which is crucial for modulating kinase selectivity and potency.[3][7]

Workflow and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[8]

Suzuki_Coupling_Workflow Precursor This compound Activation Chlorination (Protocol 2.2) Precursor->Activation Intermediate 2-Amino-4-chloro-6-ethylpyrimidine Activation->Intermediate POCl₃ Coupling Suzuki-Miyaura Coupling (Protocol 3.2) Intermediate->Coupling Target 4-Aryl-2-amino-6-ethylpyrimidine (e.g., Kinase Inhibitor Scaffold) Coupling->Target Ar-B(OH)₂ Pd Catalyst, Base

Caption: Synthetic workflow from precursor to a functionalized scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-2-amino-6-ethylpyrimidine derivative via Suzuki-Miyaura coupling.

Materials:

  • 2-amino-4-chloro-6-ethylpyrimidine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄]) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-amino-4-chloro-6-ethylpyrimidine (e.g., 200 mg, 1.27 mmol), the desired arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable suspension (e.g., 5 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, the reaction can be performed at 120-140 °C for 15-30 minutes.[9]

  • Monitor the reaction progress by TLC or LC-MS until the starting chloropyrimidine is consumed (typically 4-16 hours for conventional heating).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-amino-6-ethylpyrimidine.

Data Presentation: Catalyst System Comparison for Suzuki Coupling

The choice of catalyst, ligand, and base can significantly impact the yield and reaction time. Below is a comparative table based on common systems used for chloropyrimidine couplings.[10]

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)Notes
Pd(PPh₃)₄ K₂CO₃ / Na₂CO₃Dioxane/H₂O85-10012-24Standard, reliable method for many substrates.[8]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O100-11012-24Buchwald-Hartwig type ligand, effective for challenging substrates.[10]
Pd-PEPPSI-IPr K₂CO₃THF60-804-12Highly active catalyst, allows for lower temperatures and shorter times.

Applications in Kinase Inhibitor Synthesis

The 2-amino-4-arylpyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The N1 and the 2-amino group of the pyrimidine ring typically form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The aryl group introduced at the C4 position can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Kinase_Inhibition Precursor This compound Pathway1 Activation & Suzuki Coupling Precursor->Pathway1 Scaffold 4-Aryl-2-amino-6-ethylpyrimidine Scaffold Pathway1->Scaffold Pathway2 Further Functionalization Scaffold->Pathway2 Inhibitor Potent & Selective Kinase Inhibitor Pathway2->Inhibitor e.g., N-alkylation, side-chain addition

Sources

The Versatile Scaffold: Application of 2-Amino-6-ethylpyrimidin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Amino-6-ethylpyrimidin-4-ol. This pyrimidine derivative, while seemingly simple, represents a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural features, particularly the 2-aminopyrimidine core, make it a privileged structure for targeting a wide array of biological macromolecules. The strategic positioning of the amino, hydroxyl, and ethyl groups provides a foundation for extensive chemical modification, enabling the development of potent and selective therapeutic agents.

The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases, mimicking the adenine base of ATP itself. This bioisosteric relationship is a cornerstone of its utility in developing kinase inhibitors. Furthermore, the scaffold's capacity for derivatization at multiple positions allows for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles. This guide will detail the synthesis of the core molecule, key derivatization strategies, and its application in developing novel therapeutics, supported by established protocols and data from closely related analogs.

I. Synthesis of the Core Scaffold: this compound

The foundational step in utilizing this scaffold is its efficient synthesis. The most common and reliable method is a condensation reaction between a β-ketoester and guanidine. This approach is robust, high-yielding, and utilizes readily available starting materials. For the synthesis of the title compound, ethyl 3-oxopentanoate is the key precursor.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous 6-alkyl-substituted 2-aminopyrimidin-4-ols.[1]

Principle: The synthesis proceeds via a base-catalyzed cyclocondensation reaction. Guanidine acts as the nitrogen source for the pyrimidine ring, reacting with the two carbonyl groups of the β-ketoester (or its enolate) to form the heterocyclic core.

Materials:

  • Ethyl 3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute Ethanol

  • Diethyl ether

  • Standard glassware for reflux and filtration

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen) to prepare a fresh solution of sodium ethoxide.

  • Guanidine Free Base Formation: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes at room temperature to form the guanidine free base and a precipitate of sodium chloride.

  • Condensation Reaction: To the stirred suspension, add ethyl 3-oxopentanoate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Precipitation: Pour the concentrated mixture into cold water and acidify carefully with a dilute acid (e.g., acetic acid or HCl) to a pH of ~6-7. A precipitate of this compound will form.

  • Purification: Collect the solid product by filtration, wash with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Causality: The use of a strong base like sodium ethoxide is crucial for deprotonating the guanidine hydrochloride and for promoting the enolization of the β-ketoester, which facilitates the cyclization. Acidification in the final step is necessary to neutralize the reaction mixture and precipitate the pyrimidinol product, which is often soluble as its sodium salt.

II. A Gateway to Kinase Inhibitors: Derivatization Strategy

The true power of the this compound scaffold lies in its utility as an intermediate for creating vast libraries of potential drug candidates. A field-proven, two-step synthetic workflow is central to its application in kinase inhibitor development.[2]

// Nodes A [label="this compound\n(Core Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Chlorination\n(POCl₃, DIPEA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2-Amino-4-chloro-6-ethylpyrimidine\n(Versatile Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Nucleophilic Aromatic Substitution (SNAr)\n(Diverse Amines, Pd-catalysis)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Library of Kinase Inhibitor Candidates", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Activation of\n4-hydroxyl group "]; B -> C [label=" Creates electrophilic\ncenter for substitution "]; C -> D [label=" Coupling with\nvarious R-NH₂ "]; D -> E [label=" Late-stage\ndiversification "]; } dot Caption: General synthetic workflow for kinase inhibitors.

Protocol 2: Synthesis of 2-Amino-4-chloro-6-ethylpyrimidine (Intermediate)

Principle: The hydroxyl group at the C4 position is converted into a good leaving group (chloride) using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation activates the scaffold for subsequent nucleophilic substitution.[2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice bath, standard glassware, and inert atmosphere setup

Procedure:

  • Setup: Suspend this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Cool the suspension to 0 °C using an ice bath and add DIPEA (1.5 eq).

  • Chlorination: Add POCl₃ (2.0 eq) dropwise to the mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor for the consumption of starting material by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure 2-amino-4-chloro-6-ethylpyrimidine.

Causality: The base (DIPEA) is used to neutralize the HCl generated during the reaction, preventing unwanted side reactions. The chlorination at C4 creates a highly reactive electrophilic site, making the subsequent displacement by nucleophiles facile.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Library Generation

Principle: The 4-chloro substituent is displaced by a variety of nucleophiles, most commonly primary or secondary amines, via a palladium-catalyzed cross-coupling reaction (such as Buchwald-Hartwig amination) or a direct SNAr reaction. This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR).[2]

Materials:

  • 2-Amino-4-chloro-6-ethylpyrimidine

  • Desired amine nucleophile (R-NH₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Setup: In a reaction vial or flask, combine the 2-amino-4-chloro-6-ethylpyrimidine (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to yield the final target molecule.

Causality: The palladium catalyst and ligand system are essential for facilitating the carbon-nitrogen bond formation, especially with less reactive amines. The base is required to activate the amine nucleophile. This late-stage diversification is highly efficient for building chemical libraries for high-throughput screening.

III. Therapeutic Applications and Biological Activity

Derivatives of the 2-aminopyrimidin-4-ol scaffold have demonstrated a remarkable breadth of biological activities. While comprehensive data for the 6-ethyl variant is an active area of research, the activities of closely related 6-methyl and 6-isopropyl analogs provide a strong predictive framework for its potential.[3][4]

A. Anticancer Activity

The primary application of this scaffold is in the development of anticancer agents, particularly as kinase inhibitors.[3] Many pyrimidine derivatives target key enzymes and signaling pathways that are dysregulated in cancer.[5]

// Nodes Pyrimidine [label="Pyrimidine\nDerivative", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Motility", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pyrimidine -> FAK [arrowhead=T, label=" Inhibition ", fontcolor="#EA4335", color="#EA4335"]; FAK -> PI3K [label=" Activates "]; PI3K -> Akt [label=" Activates "]; Akt -> Proliferation [label=" Promotes "]; } dot Caption: Inhibition of the FAK/PI3K/Akt pathway.

Table 1: Anticancer Activity of Selected 2-Aminopyrimidine Analogs (Data presented for illustrative purposes to show scaffold potential)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-amino-4-aryl-pyrimidine of ursolic acidMCF-7 (Breast)0.48 ± 0.11[3]
2-amino-4-aryl-pyrimidine of ursolic acidHeLa (Cervical)0.74 ± 0.13[3]
2-amino-4,6-diphenylnicotinonitrileMDA-MB-231 (Breast)7.45 - 8.80[3]
Aminodimethylpyrimidinol derivative (6O)Hep3B (Liver)4.5[6]
B. Antimicrobial Activity

Derivatives have also been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[7] The mechanism often involves the inhibition of essential bacterial enzymes.

Protocol 4: Assessing Antibacterial Activity (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation: Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.

C. Other Biological Activities

Beyond cancer and infectious diseases, this scaffold has shown promise in other areas. For instance, novel derivatives based on 2-amino-6-methyl-pyrimidin-4-ol have demonstrated significant plant growth stimulating activity.[4] This highlights the chemical tractability of the scaffold to interact with a wide range of biological systems across different kingdoms.

IV. Conclusion and Future Directions

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its straightforward synthesis and, more importantly, its amenability to robust and high-throughput derivatization protocols make it an invaluable starting point for drug discovery campaigns. The proven success of its close analogs as potent inhibitors of various enzymes, particularly protein kinases, provides a strong rationale for its continued exploration. Future research should focus on synthesizing and screening libraries based on the 6-ethyl core to identify novel compounds with superior potency, selectivity, and drug-like properties. The systematic application of the protocols and strategies outlined in this guide will empower researchers to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(21).
  • Serafin, K., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Bioorganic & Medicinal Chemistry, 22(2).
  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3).
  • Pan, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10).
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15).
  • Capdevila, C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(13).
  • Kitamura, S., et al. (2022). Structure−Activity Relationships of Analogues with Aromatic Amino Acids... ResearchGate.
  • Gangjee, A., et al. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(23).
  • Cho, S. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).
  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99.
  • Gangjee, A., et al. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 50(25).

Sources

Application Notes & Protocols: A Screening Cascade for the Biological Evaluation of Novel 2-Amino-6-ethylpyrimidin-4-ol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the Biological Evaluation of 2-Amino-6-ethylpyrimidin-4-ol Derivatives.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of the nucleobases uracil, cytosine, and thymine, making it fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of numerous drugs with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial agents.[3][4][5] Compounds built on the pyrimidine framework often act as antimetabolites, interfering with the synthesis of nucleic acids and disrupting the cellular processes of rapidly proliferating cancer cells.[1][2][6][7]

This guide presents a structured, multi-stage screening cascade for the biological evaluation of a novel library of this compound derivatives. The objective is to systematically assess their potential as anticancer therapeutics, moving from broad initial cytotoxicity screening to more focused mechanistic studies and finally to preclinical in vivo validation. Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to guide experimental design and data interpretation.

Part 1: Primary Screening - In Vitro Cytotoxicity Assessment

Scientific Rationale: The foundational step in anticancer drug discovery is to determine whether a compound can inhibit the growth of or kill cancer cells.[8][9][10] A robust and high-throughput method is required to screen the entire library of derivatives against a panel of diverse cancer cell lines. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][11][12] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis start Start seed Seed Cancer Cells in 96-well plates (5,000-10,000 cells/well) start->seed 1 incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 2 treat Treat cells with serial dilutions of Pyrimidine Derivatives incubate1->treat 3 incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 4 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt 5 incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 6 solubilize Add Solubilizing Agent (e.g., DMSO or SDS-HCl) incubate3->solubilize 7 read Read Absorbance at 570 nm (Plate Reader) solubilize->read analyze Calculate % Viability and determine IC₅₀ values read->analyze 8 end End analyze->end 9

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the this compound derivatives in culture medium from a 1000X DMSO stock. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Incubate the plates for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[8]

    • Senior Application Scientist's Note: During this incubation, viable cells will produce visible purple formazan crystals. It is crucial to protect the MTT reagent and the plates from light, as MTT is light-sensitive.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[14] Mix thoroughly by gentle pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability data against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[8]

Data Presentation: Hypothetical Cytotoxicity of Pyrimidine Derivatives
Compound IDDerivative ModificationMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
AEP-001 (Parent Scaffold)> 100> 100> 100
AEP-002 5-Bromo substitution15.2 ± 1.825.6 ± 3.118.9 ± 2.2
AEP-003 N-phenyl substitution2.5 ± 0.45.1 ± 0.73.3 ± 0.5
AEP-004 5-Trifluoromethyl55.8 ± 6.378.1 ± 9.462.4 ± 7.1
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Elucidation - Apoptosis Induction

Scientific Rationale: After identifying cytotoxic "hit" compounds, the next logical step is to investigate their mechanism of action. A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death.[15] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[16][17] These enzymes are cysteine-aspartic proteases that cleave specific cellular substrates, leading to the dismantling of the cell.[16] Measuring the activity of caspase-3 and -7 provides a direct and quantifiable assessment of apoptosis induction.[15][18] Luminescent assays, such as the Caspase-Glo® 3/7 Assay, offer high sensitivity and a simple "add-mix-measure" format.[19]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase drug Pyrimidine Derivative (e.g., AEP-003) stress Cellular Stress (DNA Damage) initiator Initiator Caspases (e.g., Caspase-9) drug->initiator Activates stress->initiator Activates casp37 Caspase-3 & Caspase-7 (Effector Caspases) parp PARP Cleavage casp37->parp Cleaves Substrates dna_frag DNA Fragmentation casp37->dna_frag Cleaves Substrates blebbing Membrane Blebbing casp37->blebbing Cleaves Substrates apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis blebbing->apoptosis initiator->casp37 Cleaves & Activates

Caption: A simplified diagram of the caspase activation cascade in apoptosis.

Protocol 2: Luminescent Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells (e.g., HCT116) in a white-walled, 96-well plate suitable for luminescence measurements. After 24 hours, treat the cells with the hit compounds (e.g., AEP-003) at their 1X and 5X IC₅₀ concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

    • Senior Application Scientist's Note: This single reagent addition combines cell lysis with the introduction of a pro-luminescent caspase-3/7 substrate (containing the DEVD peptide sequence).[17][19] Active caspases in the apoptotic cells cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[19]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to ensure lysis and reagent distribution. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the average luminescence of a "no-cell" blank control. Express the results as a fold-change in caspase activity over the vehicle-treated control cells.

Data Presentation: Caspase-3/7 Activation by Lead Compounds
Compound IDConcentrationFold Increase in Caspase-3/7 Activity (vs. Vehicle)
AEP-003 1X IC₅₀ (3.3 µM)4.8 ± 0.6
AEP-003 5X IC₅₀ (16.5 µM)12.5 ± 1.9
Staurosporine (1 µM) (Positive Control)15.2 ± 2.1

Data from HCT116 cells treated for 24 hours. Presented as mean ± standard deviation.

Part 3: Preclinical In Vivo Efficacy Assessment

Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism.[20][21] An in vivo model is required to evaluate a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-animal system. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice (such as athymic nude or SCID mice), is a widely used and indispensable tool for the preclinical evaluation of anticancer agents.[20][22][23]

Experimental Workflow: Subcutaneous Xenograft Model

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis start Start implant Subcutaneously implant human tumor cells (e.g., HCT116) into immunodeficient mice start->implant monitor Monitor tumor growth until average volume reaches ~100-150 mm³ implant->monitor randomize Randomize mice into control and treatment groups monitor->randomize dose Administer Compound (AEP-003) or Vehicle Control daily (e.g., via oral gavage) randomize->dose measure Measure tumor volume and body weight 2-3 times per week dose->measure endpoint Continue treatment for 21-28 days or until control tumors reach pre-defined endpoint measure->endpoint analyze Calculate Tumor Growth Inhibition (%TGI) endpoint->analyze end End of Study analyze->end

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and numerous therapeutic agents.[1] Its inherent biological significance and versatile chemical tractability have positioned it as a "privileged scaffold" in the design of novel anticancer agents. Many pyrimidine derivatives exert their anticancer effects by mimicking the natural purine bases, thereby interfering with the enzymes involved in DNA and RNA synthesis.[2] A significant number of these compounds function as protein kinase inhibitors, targeting the dysregulated signaling pathways that are hallmarks of cancer.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the anticancer activity of novel pyrimidine scaffolds. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for robust and reproducible results.

Part 1: Synthesis of Novel Pyrimidine Derivatives

The synthesis of a diverse library of pyrimidine derivatives is the foundational step in identifying lead compounds with potent anticancer activity. A common and effective method involves the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[3]

Rationale for Synthetic Strategy

This synthetic route is favored due to its relative simplicity, accessibility of starting materials, and the ability to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR). The Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate is a classic and reliable reaction.[3] The subsequent cyclocondensation to form the pyrimidine ring is an efficient way to build the core scaffold.[3]

General Synthetic Protocol
  • Synthesis of α,β-Unsaturated Ketones (Chalcones):

    • In a round-bottom flask, dissolve the appropriately substituted ketone and aldehyde in absolute ethanol.

    • Add aqueous potassium hydroxide (40% w/v) dropwise to the solution while stirring.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.[3]

  • Synthesis of Pyrimidine Derivatives:

    • In a round-bottom flask equipped with a reflux condenser, combine the synthesized α,β-unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.[3]

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the final pyrimidine derivative.[3]

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential for efficiently identifying promising candidates from a library of synthesized pyrimidine derivatives. This typically begins with a broad cytotoxicity screen, followed by more detailed mechanistic studies for the most potent compounds.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] It is a robust and high-throughput method for initial screening of anticancer compounds.

The selection of a panel of cancer cell lines is critical and should ideally represent different tumor types (e.g., breast, lung, colon) to assess the breadth of activity. Including a non-cancerous cell line (e.g., normal human dermal fibroblasts) is crucial for evaluating selective cytotoxicity.[5] The concentration range for the test compounds should be broad enough to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Cell Seeding:

    • Harvest cancer cells and a non-cancerous control cell line from culture.

    • Perform a cell count and assess viability using Trypan Blue.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrimidine compounds in culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives
CompoundCell LineIC50 (µM)Selectivity Index (Normal/Cancer)
Pyrimidine A MCF-7 (Breast)5.210.1
A549 (Lung)8.76.0
HCT116 (Colon)3.116.9
NHDF (Normal)52.5-
Pyrimidine B MCF-7 (Breast)12.84.3
A549 (Lung)15.43.6
HCT116 (Colon)9.95.6
NHDF (Normal)55.2-
Apoptosis Induction Analysis: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for a quantitative assessment of apoptosis induction.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the pyrimidine compounds at their IC50 concentrations for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry with PI staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. RNase treatment is crucial to eliminate PI binding to RNA, which would otherwise interfere with the DNA content analysis.[7]

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with the pyrimidine compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a histogram to visualize the cell cycle distribution based on PI fluorescence intensity.

Mechanism of Action: Kinase Inhibition and Western Blot Analysis

Many pyrimidine scaffolds are designed as kinase inhibitors.[2][8] An in vitro kinase assay can confirm the direct inhibitory effect on a specific target kinase. Western blotting is then used to investigate the downstream effects on signaling pathways within the cancer cells.[9]

A fluorescence-based in vitro kinase assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase.[10] Western blotting allows for the visualization and quantification of specific proteins, enabling the assessment of changes in protein expression and phosphorylation status of key signaling molecules downstream of the target kinase.[9][11]

  • Protein Extraction:

    • Treat cells with the pyrimidine compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Part 3: In Vivo Evaluation of Anticancer Efficacy

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[12]

Causality of Experimental Choices

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the direct antitumor activity of a compound on human tumors. Syngeneic models, using murine cancer cells in immunocompetent mice, are valuable for studying the interplay between the compound and the immune system.[13] PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is crucial for establishing an optimal dosing regimen.[14][15] PD studies correlate drug exposure with its biological effect in the tumor.[14][15]

General Protocol for In Vivo Efficacy Study[12]
  • Animal Model and Tumor Implantation:

    • Implant human cancer cells (e.g., A549, MCF-7) subcutaneously into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration:

    • Randomize the mice into control and treatment groups.

    • Administer the pyrimidine compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • The control group receives the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrimidine Derivatives mtt MTT Assay (Cytotoxicity) synthesis->mtt Screening apoptosis Annexin V/PI (Apoptosis) mtt->apoptosis Potent Compounds cell_cycle PI Staining (Cell Cycle) apoptosis->cell_cycle kinase_assay Kinase Assay (Target) cell_cycle->kinase_assay western_blot Western Blot (Mechanism) efficacy Xenograft Model (Efficacy) western_blot->efficacy Lead Candidate kinase_assay->western_blot pk_pd PK/PD Studies efficacy->pk_pd apoptosis_pathway cluster_cell Apoptotic Cell ps Phosphatidylserine (PS) Translocation membrane Membrane Blebbing caspase Caspase Activation caspase->ps caspase->membrane dna_frag DNA Fragmentation caspase->dna_frag pyrimidine Pyrimidine Compound pyrimidine->caspase

Caption: Simplified overview of apoptosis induction by a pyrimidine compound.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • The Annexin V Apoptosis Assay. University of Georgia. [Link]
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. PMC - PubMed Central. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • The Pharmacokinetic/Pharmacodynamic Pipeline: Translating Anticancer Drug Pharmacology to the Clinic. PMC - PubMed Central. [Link]
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology. [Link]
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Solutions OP. [Link]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
  • Design strategy of new pyrimidine hybrid compounds as anticancer agent.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • (PDF) In vivo screening models of anticancer drugs.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str

Sources

Application Notes and Protocols for the Antimicrobial Screening of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrimidines in Antimicrobial Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and various natural products like vitamin B1.[1] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a focal point in medicinal chemistry for decades.[1][2] The growing crisis of antimicrobial resistance has intensified the search for novel therapeutic agents, and substituted pyrimidines have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6]

These compounds often exhibit their antimicrobial effects by targeting essential cellular processes in pathogens, such as DNA synthesis, protein synthesis, or cell division.[2][6] The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of their biological activity, offering a rich landscape for structure-activity relationship (SAR) studies aimed at optimizing potency and minimizing toxicity.[1][7][8]

This guide provides a comprehensive overview of the principles and detailed protocols for the initial antimicrobial screening of newly synthesized substituted pyrimidines. It is designed for researchers in drug discovery and microbiology, offering a framework from preliminary qualitative assessments to quantitative determination of antimicrobial potency and initial safety profiling.

Part 1: Primary Screening - The Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used, cost-effective, and straightforward technique for the initial qualitative screening of antimicrobial agents.[9][10][11] Its primary purpose is to determine the sensitivity or resistance of a pathogenic microorganism to a specific compound by observing the inhibition of growth on an agar plate.[9][10] This method is particularly useful for rapidly screening a large number of novel pyrimidine derivatives to identify promising candidates for further investigation.

Principle of the Disk Diffusion Assay

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism to create a "lawn" of bacteria.[10][11] The compound diffuses from the disk into the surrounding agar, creating a concentration gradient. If the compound is effective at inhibiting the growth of the microorganism, a clear circular area, known as a "zone of inhibition," will appear around the disk after incubation.[10][12] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Mueller-Hinton Agar (MHA) Plates E1 Inoculate MHA Plate to Create Bacterial Lawn P1->E1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->E1 P3 Impregnate Sterile Disks with Pyrimidine Derivatives E2 Aseptically Place Disks on Agar Surface P3->E2 E1->E2 E3 Incubate Plates (e.g., 37°C for 18-24h) E2->E3 A1 Measure Diameter of Zones of Inhibition (mm) E3->A1 A2 Compare with Control Antibiotics A1->A2 A3 Select Active Compounds for MIC Testing A2->A3

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay

Materials:

  • Substituted pyrimidine compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)[3][4]

  • Standardized inoculum (0.5 McFarland turbidity standard)[11]

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)[3][4]

  • Negative control disks (impregnated with solvent used to dissolve compounds)

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Preparation of Test Disks: Dissolve the synthesized pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Aseptically apply a fixed volume (e.g., 10 µL) of each compound solution onto sterile filter paper disks and allow them to dry completely.

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11]

  • Inoculation of MHA Plates: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[11] Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[10] Allow the plate to dry for 3-5 minutes.[9]

  • Disk Placement: Using sterile forceps, place the impregnated disks (test compounds, positive control, and negative control) onto the inoculated agar surface.[11] Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[11]

  • Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.[12]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the diameter of the disk itself.

Data Presentation and Interpretation

The results of the disk diffusion assay are typically presented in a table format.

Compound IDConcentration on Disk (µg)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
PYR-00110180
PYR-002102215
PYR-0031000
Ciprofloxacin52530
DMSO-00

Interpretation:

  • A larger zone of inhibition generally indicates greater antimicrobial activity.

  • Compounds showing significant zones of inhibition (e.g., PYR-001 and PYR-002) are considered promising candidates for further quantitative testing.

  • The absence of a zone of inhibition (e.g., PYR-003) suggests the compound is inactive against the tested strain at that concentration.

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

Following the identification of active compounds from the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, providing crucial data for SAR studies and preclinical development.[13][14]

Principle of Broth Microdilution

The broth microdilution method involves preparing a series of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (i.e., bacterial growth). The lowest concentration of the compound that completely inhibits growth is recorded as the MIC.[13]

Experimental Workflow: Brodth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Stock Solutions of Pyrimidine Derivatives E1 Perform 2-Fold Serial Dilutions of Compounds in Plate P1->E1 P2 Prepare Standardized Bacterial Inoculum E2 Inoculate Wells with Bacterial Suspension P2->E2 P3 Dispense Growth Medium into 96-Well Plate P3->E1 E1->E2 E3 Incubate Plate (e.g., 37°C for 18-24h) E2->E3 A1 Visually Inspect Wells for Turbidity E3->A1 A2 Determine the Lowest Concentration with No Growth (MIC) A1->A2 A3 Categorize as Susceptible, Intermediate, or Resistant A2->A3

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of 2-Amino-6-ethylpyrimidin-4-ol. Due to the polar nature of this pyrimidine derivative, achieving adequate retention and symmetrical peak shape on traditional reversed-phase columns can be challenging.[1][2] This protocol employs a modern C18 stationary phase with a simple acidic mobile phase, ensuring consistent protonation of the analyte for reproducible and high-quality chromatographic results. The method is suitable for quality control, stability testing, and research applications in pharmaceutical and chemical development. All stages, from solution preparation to method validation, are described in detail to ensure successful implementation.

Principle of Separation

This compound is a hydrophilic molecule, a characteristic attributed to its amino and hydroxyl functional groups, which are capable of hydrogen bonding.[3] The analysis of such polar compounds by reversed-phase HPLC—the most common and versatile mode of HPLC—requires careful consideration of the stationary and mobile phases to achieve sufficient retention.[4][5]

This method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar (a mixture of aqueous buffer and acetonitrile). The retention of this compound is governed by the hydrophobic interactions between its ethyl group and the C18 alkyl chains of the stationary phase.

A critical parameter for the analysis of ionizable compounds like this pyrimidine derivative is the pH of the mobile phase.[6] The analyte contains a basic amino group. By maintaining the mobile phase at an acidic pH of 3.0, we ensure that this amino group is consistently protonated. This stable ionization state prevents peak splitting or broadening that can occur when the mobile phase pH is close to the analyte's pKa, resulting in sharp, symmetrical peaks and stable retention times. The use of an acidic mobile phase with a C18 column is a well-established strategy for analyzing various pyrimidine and purine bases.[6][7]

Methodology

Instrumentation, Chemicals, and Consumables
CategoryItemSpecifications / Supplier
Instrumentation HPLC SystemQuaternary pump, autosampler, column oven, PDA or UV detector
Data AcquisitionChromatography Data System (CDS)
Chemicals This compoundReference Standard (>98% purity)
Acetonitrile (ACN)HPLC Grade
Potassium Dihydrogen PhosphateAnalytical Grade
Phosphoric Acid (85%)Analytical Grade
WaterHPLC Grade / Deionized (18.2 MΩ·cm)
Consumables HPLC ColumnC18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Syringe Filters0.45 µm, PVDF or Nylon
Vials2 mL amber glass autosampler vials with caps
Pipettes & GlasswareCalibrated volumetric flasks and pipettes
Preparation of Solutions

Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1 L of HPLC grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Organic): Acetonitrile (ACN)

  • Use 100% HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter if not pre-filtered by the manufacturer.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Water:ACN to dissolve the standard.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Bring to volume with the 50:50 Water:ACN mixture and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

Working Standard Solutions Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase initial composition (95% A: 5% B).

Sample Preparation The sample preparation protocol will depend on the matrix. For a drug substance, a procedure similar to the standard preparation is recommended:

  • Accurately weigh an appropriate amount of the sample powder.

  • Dissolve and dilute in a suitable solvent (e.g., 50:50 Water:ACN) to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
Gradient Elution 0-10 min: 5% to 60% B10-12 min: 60% to 5% B12-15 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax determined by PDA scan)
Run Time 15 minutes

HPLC Analysis and System Suitability

Before commencing any sample analysis, the system's performance must be verified. This is achieved by performing system suitability testing (SST).

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Evaluate the results against the following criteria:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Method Validation Protocol

To ensure the method is fit for its intended purpose, a validation protocol should be executed. The following experiments are recommended.

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Analyze the prepared working standards in triplicate across the desired range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and calculate the coefficient of determination (r²). The acceptance criterion is typically r² ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at the target concentration on the same day. Calculate the % RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The % RSD for the combined results should be ≤ 2.0%.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample and standard preparation through to data analysis and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing start_node start_node process_node process_node data_node data_node qc_node qc_node end_node end_node A1 Weigh Reference Standard A2 Prepare Stock & Working Standard Solutions A1->A2 D2 System Suitability Test (SST) A2->D2 D5 Inject Samples B1 Weigh Sample B2 Prepare Sample Solution B1->B2 C1 Prepare Mobile Phase D1 System Equilibration C1->D1 D1->D2 D3 SST Pass? D2->D3 D3->D1 No, Adjust System D4 Inject Standards & Construct Calibration Curve D3->D4 Yes D4->D5 E1 Acquire Chromatograms D5->E1 E2 Integrate Peaks & Calculate Concentration E1->E2 E3 Generate Report E2->E3

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The reversed-phase HPLC method described provides a straightforward, robust, and reliable approach for the quantitative analysis of this compound. By utilizing a standard C18 column and an optimized acidic mobile phase, this method overcomes the common challenges associated with retaining polar analytes, yielding excellent peak shape and reproducibility. The protocol is suitable for routine use in a quality control environment and can be readily validated according to standard industry guidelines.

References

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Chromatography Today. (2014, June 19). What are the Main Benefits of Reversed Phase HPLC?.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Malešev, D., & Kuntić, V. (2007). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed, 22(4), 480-485.
  • Rodin, V. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.
  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Doron Scientific. (2023, March 3). This compound.

Sources

Application Notes & Protocols: A Comprehensive Guide to DNA/BSA Binding Studies of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for researchers, scientists, and drug development professionals investigating the interactions between novel pyrimidine derivatives and key biological macromolecules: Deoxyribonucleic Acid (DNA) and Bovine Serum Albumin (BSA). Pyrimidine scaffolds are foundational in a vast array of pharmaceuticals, and understanding their binding mechanisms is crucial for predicting efficacy, pharmacokinetics, and potential toxicity.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will explore essential spectroscopic and computational techniques, complete with step-by-step protocols, data interpretation guides, and illustrative workflows.

Introduction: The "Why" of Binding Studies

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[3][4][5] The biological activity of these compounds is intrinsically linked to their ability to interact with specific macromolecules.

  • DNA as a Target: For many anticancer and antimicrobial agents, DNA is the primary therapeutic target.[6][7] The mode and affinity of a compound's binding to DNA can dictate its mechanism of action, whether by disrupting replication, transcription, or inducing cellular apoptosis. Therefore, characterizing this interaction is a fundamental step in drug discovery.

  • Serum Albumin as a Transporter: The journey of a drug through the body is heavily influenced by its interaction with plasma proteins, of which serum albumin is the most abundant.[8] This binding affects the drug's distribution, metabolism, and elimination, ultimately governing its bioavailability and half-life.[9] Bovine Serum Albumin (BSA) is widely used as a model protein for these studies due to its structural homology with Human Serum Albumin (HSA), low cost, and ready availability.[8]

Understanding these interactions provides critical insights, helping to build structure-activity relationships (SAR) and guide the rational design of more effective and safer therapeutic agents.[10][11]

Part I: Elucidating DNA-Pyrimidine Interactions

The non-covalent interaction of small molecules with DNA typically occurs through three primary modes: intercalation, groove binding, or electrostatic interactions.[6][12] A multi-faceted approach is essential to determine the precise nature of this binding.

Workflow for DNA Binding Analysis

cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis & Interpretation prep_dna Prepare CT-DNA Stock Solution uv_vis UV-Vis Spectroscopy prep_dna->uv_vis cd_spec Circular Dichroism prep_dna->cd_spec prep_ligand Prepare Pyrimidine Derivative Stock prep_ligand->uv_vis prep_ligand->cd_spec prep_buffer Prepare Buffer (e.g., Tris-HCl) prep_buffer->uv_vis prep_buffer->cd_spec uv_analysis Calculate Binding Constant (Kb) Determine Hypo/Hyperchromism uv_vis->uv_analysis cd_analysis Analyze DNA Conformational Changes cd_spec->cd_analysis conclusion Determine Binding Mode (Intercalation vs. Groove Binding) uv_analysis->conclusion cd_analysis->conclusion

Caption: General workflow for investigating pyrimidine-DNA interactions.

UV-Visible Absorption Spectroscopy

Expertise & Experience: This is often the first and most accessible technique to confirm an interaction. When a pyrimidine derivative binds to DNA, it can perturb the electronic transitions of the DNA bases. This is observed as a change in the absorbance intensity at ~260 nm.[13]

  • Hypochromism (decreased absorbance) is indicative of the stabilization of the DNA double helix, often resulting from the insertion of the molecule's aromatic rings between DNA base pairs (intercalation).[14]

  • Hyperchromism (increased absorbance) suggests a disruption of the DNA secondary structure.[6][14]

A shift in the wavelength of maximum absorption (red or blue shift) also provides evidence of interaction. The presence of a clear isosbestic point, where the spectra of free and bound forms cross, indicates a simple two-state equilibrium.[15]

Protocol: UV-Vis Titration

  • Reagent Preparation:

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine its concentration spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

    • Prepare a stock solution of the pyrimidine derivative in the same buffer.

  • Instrumentation Setup:

    • Set up a double-beam UV-Vis spectrophotometer.

    • Use two matched quartz cuvettes (1 cm path length).

  • Titration Procedure:

    • Fill both the sample and reference cuvettes with 2.5 mL of the buffer solution and record a baseline.

    • To the sample cuvette, add a fixed concentration of the pyrimidine derivative. To the reference cuvette, add an equal volume of buffer.

    • Record the initial absorption spectrum (typically 200-400 nm).

    • Perform successive titrations by adding small aliquots (e.g., 5-10 µL) of the CT-DNA stock solution to both the sample and reference cuvettes. This ensures that the change in absorbance is due to binding and not just the added DNA.

    • Allow the solution to equilibrate for ~5 minutes after each addition before recording the spectrum.

  • Data Analysis (Binding Constant):

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kₐ * (εb - εf))

    • Where:

      • [DNA] is the concentration of DNA.

      • εₐ is the apparent extinction coefficient (Aobs/[Compound]).

      • εf and εb are the extinction coefficients of the free and fully bound compound, respectively.

    • A plot of [DNA]/(εₐ - εf) versus [DNA] yields a straight line. Kb is the ratio of the slope to the intercept.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy is an exceptionally powerful technique for monitoring changes in the secondary structure of chiral macromolecules like DNA.[16] The standard B-form DNA exhibits a characteristic CD spectrum with a positive peak around 275 nm and a negative peak around 245 nm.[17][18] Ligand binding can induce significant conformational changes, which are reflected in the CD spectrum.

  • Intercalation: Often leads to an increase in the intensity of both positive and negative bands, indicating a stabilization and unwinding of the DNA helix.

  • Groove Binding: Typically causes smaller perturbations in the B-form DNA spectrum.

  • B- to A- or Z-form Transitions: Drastic changes, such as the inversion of the spectrum, can signal a complete shift in DNA conformation from the right-handed B-form to the left-handed Z-form.[18][19]

Protocol: CD Spectroscopic Analysis

  • Sample Preparation:

    • Prepare solutions of CT-DNA (e.g., 50 µM) in a suitable buffer (phosphate buffer is often preferred for CD).

    • Prepare a stock solution of the pyrimidine derivative.

  • Instrumentation:

    • Use a CD spectropolarimeter equipped with a thermostatted cell holder.

    • Use a quartz cuvette with a 1 cm path length.

  • Spectral Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the spectrum of the DNA solution in the far-UV range (e.g., 220-320 nm).

    • Titrate the DNA solution with increasing concentrations of the pyrimidine derivative.

    • Incubate the mixture for 5-10 minutes at a constant temperature (e.g., 25 °C) after each addition before recording the spectrum.

  • Data Interpretation:

    • Subtract the buffer baseline from all spectra.

    • Observe changes in the position, shape, and intensity of the characteristic DNA peaks as a function of the pyrimidine derivative concentration.

    • Compare the observed spectral changes to known signatures of different DNA conformations to infer the binding mode.[17][20]

Part II: Characterizing BSA-Pyrimidine Interactions

Investigating the binding to BSA is crucial for understanding the pharmacokinetics of a potential drug. Fluorescence spectroscopy is the most common and informative method for this purpose.[21][22]

Workflow for BSA Binding Analysis

cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation prep_bsa Prepare BSA Stock Solution fluorescence_exp Fluorescence Titration Experiment (Excite at 280/295 nm, Scan Emission) prep_bsa->fluorescence_exp prep_ligand Prepare Pyrimidine Derivative Stock prep_ligand->fluorescence_exp prep_buffer Prepare Buffer (e.g., Tris-HCl, pH 7.4) prep_buffer->fluorescence_exp quenching_analysis Analyze Fluorescence Quenching fluorescence_exp->quenching_analysis stern_volmer Stern-Volmer Plot (Determine Ksv and Quenching Type) quenching_analysis->stern_volmer binding_const Modified Stern-Volmer Plot (Calculate Ka and n) stern_volmer->binding_const thermo Thermodynamic Analysis (van't Hoff Plot - ΔH, ΔS) binding_const->thermo conclusion Characterize Binding Affinity & Forces thermo->conclusion

Caption: Workflow for investigating pyrimidine-BSA interactions via fluorescence.

Fluorescence Quenching Spectroscopy

Expertise & Experience: BSA possesses intrinsic fluorescence primarily due to its two tryptophan residues (Trp-134 and Trp-214).[23] When a pyrimidine derivative binds to BSA, it can alter the microenvironment of these residues, leading to a decrease in fluorescence intensity, a phenomenon known as quenching.[24][25] The nature of this quenching provides profound insight into the binding mechanism.

  • Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore (BSA) and the quencher (pyrimidine derivative). An increase in temperature tends to decrease the stability of this complex, leading to a decrease in the quenching constant.[26]

  • Dynamic Quenching: Occurs from collisional encounters between the quencher and the excited-state fluorophore. Higher temperatures increase the diffusion rate and collisional frequency, leading to an increase in the quenching constant.

Protocol: Fluorescence Titration

  • Reagent Preparation:

    • Prepare a stock solution of BSA (e.g., 2 µM) in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of the pyrimidine derivative in the same buffer.

  • Instrumentation:

    • Use a spectrofluorometer with a 1 cm quartz cuvette and a thermostatted cell holder.

    • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).

    • Set the emission scan range from 300 nm to 500 nm. Set excitation and emission slit widths (e.g., 5 nm).

  • Titration Procedure:

    • Place 2.5 mL of the BSA solution into the cuvette and record its fluorescence spectrum.

    • Add successive small aliquots of the pyrimidine derivative stock solution to the BSA solution.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the spectrum.

  • Inner Filter Effect Correction (Trustworthiness): It is critical to correct for the absorption of the pyrimidine derivative at the excitation and emission wavelengths (inner filter effect), which can mimic quenching.[24] The corrected fluorescence intensity (Fcorr) is calculated as: F_corr = F_obs * 10^((A_ex + A_em)/2)

    • Where Fobs is the observed fluorescence, and Aex and Aem are the absorbances of the pyrimidine derivative at the excitation and emission wavelengths, respectively.

  • Data Analysis:

    • Quenching Mechanism: Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + Kq * τ₀[Q]

      • F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q].

      • Ksv is the Stern-Volmer quenching constant.

      • Kq is the bimolecular quenching rate constant and τ₀ is the average lifetime of the fluorophore (~10⁻⁸ s for BSA).

      • Plot F₀/F vs. [Q]. A linear plot indicates a single type of quenching mechanism. Ksv is obtained from the slope.

      • Calculate Kq. If Kq is much larger than the maximum diffusion collision quenching rate constant (~2.0 x 10¹⁰ M⁻¹s⁻¹), the mechanism is static quenching.

    • Binding Constant and Sites: For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the modified Stern-Volmer (Scatchard) equation: log[(F₀ - F)/F] = log(Kₐ) + n*log[Q]

      • A plot of log[(F₀ - F)/F] versus log[Q] gives a straight line with a slope of n and a Y-intercept of log(Kₐ).

Thermodynamic Analysis

Expertise & Experience: Performing the fluorescence titration at different temperatures (e.g., 298 K, 308 K, 318 K) allows for the determination of thermodynamic parameters, which reveal the nature of the binding forces.

  • van't Hoff Equation: ln(Kₐ) = -ΔH/RT + ΔS/R

    • A plot of ln(Kₐ) vs. 1/T gives a slope of -ΔH/R and an intercept of ΔS/R.

    • The free energy change (ΔG) can then be calculated: ΔG = ΔH - TΔS.

  • Interpreting the Forces:

    • ΔH > 0 and ΔS > 0: Predominantly hydrophobic interactions.[26]

    • ΔH < 0 and ΔS < 0: van der Waals forces and hydrogen bonding.

    • ΔH ≈ 0 and ΔS > 0: Primarily electrostatic forces.

Part III: In Silico Analysis - Molecular Docking

Expertise & Experience: Molecular docking is a computational technique that complements experimental data by providing a visual and energetic prediction of how a pyrimidine derivative might bind to its target.[27][28] It can predict the binding pose, identify key interacting amino acid residues or DNA bases, and estimate the binding affinity (binding energy).[29]

Conceptual Workflow for Molecular Docking

prep_ligand 1. Ligand Preparation (Draw 2D structure, Convert to 3D, Energy Minimization) docking 4. Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) prep_ligand->docking prep_protein 2. Receptor Preparation (Download PDB file, Remove water, Add hydrogens, Assign charges) grid_gen 3. Grid Box Generation (Define the active/binding site on the receptor) prep_protein->grid_gen grid_gen->docking analysis 5. Analyze Results (Rank poses by binding energy, Visualize interactions) docking->analysis

Caption: A conceptual workflow for molecular docking studies.

Protocol: Molecular Docking (Conceptual)

  • Ligand Preparation: The 3D structure of the pyrimidine derivative is generated and optimized to its lowest energy conformation using software like ChemDraw and Chem3D.[28]

  • Receptor Preparation: The 3D crystal structure of the target (e.g., B-DNA or BSA) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[28]

  • Grid Generation: A grid box is defined around the predicted binding site on the macromolecule to specify the search space for the docking algorithm.[28]

  • Docking Execution: A docking program (e.g., AutoDock Vina) is used to systematically explore possible conformations of the ligand within the grid box, evaluating the energetic favorability of each pose.

  • Results Analysis: The results are ranked by their predicted binding energy. The lowest energy conformation is considered the most likely binding mode. This pose is then visualized to identify specific interactions like hydrogen bonds and hydrophobic contacts with the receptor.[28]

Summary of Quantitative Data

The following tables provide a template for summarizing the key quantitative results from the described experiments.

Table 1: DNA Binding Parameters

Pyrimidine Derivative Binding Mode (from CD) Binding Constant (Kb) (M⁻¹)
Compound X Intercalation 1.5 x 10⁵

| Compound Y | Groove Binding | 2.3 x 10⁴ |

Table 2: BSA Binding and Thermodynamic Parameters

Parameter Value at 298 K Value at 308 K Value at 318 K
Ksv (x 10⁴ M⁻¹) 5.2 4.8 4.5
Kq (x 10¹² M⁻¹s⁻¹) 5.2 4.8 4.5
Kₐ (x 10⁴ M⁻¹) 7.4 5.1 3.6
n (binding sites) ~1.1 ~1.0 ~1.0
Thermodynamic Data Value Unit
ΔH +15.15 kJ/mol
ΔS +51.26 J/mol·K

| ΔG (at 298 K) | -30.42 | kJ/mol | |

Note: The data in the tables are illustrative examples based on typical findings for static quenching driven by hydrophobic forces.[26]

Conclusion

A comprehensive investigation into the DNA and BSA binding properties of novel pyrimidine derivatives is indispensable for modern drug discovery. The synergistic use of UV-Visible spectroscopy, circular dichroism, fluorescence quenching, and molecular docking provides a powerful toolkit to elucidate binding modes, affinities, and the underlying thermodynamic forces. This multi-pronged approach not only validates experimental findings but also generates a holistic understanding of a compound's potential biological activity and pharmacokinetic profile, thereby accelerating the journey from lead compound to viable drug candidate.

References

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]
  • Ligand binding to proteins: When flawed fluorescence quenching methodology and interpretation become the new norm. (n.d.). Pure. [Link]
  • The Importance of Understanding Target–Protein Interactions in Drug Discovery. (2020). Technology Networks. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (n.d.). MDPI. [Link]
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Circular dichroism and conformational polymorphism of DNA. (2009). Nucleic Acids Research. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
  • Protein-Drug Interaction Secrets for Safer Drugs. (n.d.). Da-Ta Biotech. [Link]
  • Drug-protein interactions: Significance and symbolism. (n.d.). ScienceDirect. [Link]
  • Conformational changes in DNA upon ligand binding monitored by circular dichroism. (2012). PubMed. [Link]
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). Bio-protocol. [Link]
  • Circular dichroism and conformational polymorphism of DNA. (2009).
  • Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. (2010). Semantic Scholar. [Link]
  • Fluorescence quenching and ligand binding: A critical discussion of a popular methodology. (2011).
  • Protein-Drug Binding: Mechanism and Kinetics. (n.d.). JoVE. [Link]
  • Circular dichroism and conformational polymorphism of DNA. (2009). Semantic Scholar. [Link]
  • The Importance of Protein Science in Drug Discovery. (2023). SRG Talent. [Link]
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019).
  • Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. (2015). PubMed. [Link]
  • Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. (2015). ScienceDirect. [Link]
  • Studies of the interaction of bovine serum albumin with pyrimidine-annulated spiro-dihydrofuran and its biological activities. (2015).
  • Synthesis, characterization and molecular docking studies of new indol(1H-3-yl)pyrimidine derivatives: Insights into their role in DNA interaction. (2020). Taylor & Francis Online. [Link]
  • Absorption Spectroscopy to Probe Ligand Binding. (n.d.).
  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (2019).
  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022).
  • New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. (2023). ACS Omega. [Link]
  • UV/Vis Absorbance spectroscopy for the study of ligand binding. (n.d.). University of Parma. [Link]
  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). University of Parma. [Link]
  • Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. (2024). Advanced Journal of Chemistry, Section A. [Link]
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. [Link]
  • Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. (n.d.).
  • Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. (2015). Semantic Scholar. [Link]
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2018).
  • The Molecular Basis for Pyrimidine-Selective DNA Binding: Analysis of Calicheamicin Oligosaccharide Derivatives by Capillary Electrophoresis. (2000). ODU Digital Commons. [Link]
  • Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. (2015). Journal of Pharmaceutical Analysis. [Link]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. [Link]
  • Fluorescence techniques in analysis of protein-ligand interactions. (n.d.). PubMed. [Link]
  • Testing for drug-human serum albumin binding using fluorescent probes and other methods. (2015).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023).
  • A Small Molecule – DNA Binding Landscape. (2015).
  • Supramolecular Principles for Small Molecule Binding to DNA Structures. (2020).
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).

Sources

In vitro cytotoxicity assays for 2-Amino-6-ethylpyrimidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to In Vitro Cytotoxicity Assays for Novel 2-Amino-6-ethylpyrimidin-4-ol Analogs

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for a series of novel this compound analogs. It outlines robust protocols for multiple assays, including MTT, LDH, and Caspase-Glo 3/7, to enable a comprehensive assessment of compound-induced cytotoxicity. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis procedures. The guide also explains the scientific principles behind each assay and offers insights into experimental design to ensure reliable and reproducible results.

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The evaluation of a compound's cytotoxic potential is a cornerstone of the preclinical drug discovery process.[1][2][3][4] For novel chemical series like this compound analogs, which may be investigated for various therapeutic applications including oncology, understanding their effect on cell viability is paramount.[5][6][7] Early-stage cytotoxicity profiling helps to identify promising lead candidates, elucidate mechanisms of action, and establish therapeutic windows. This guide provides a framework for the systematic evaluation of these analogs using a panel of well-established in vitro assays.

Selecting the Right Cytotoxicity Assay: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended to understand the different ways a compound might induce cell death. This guide focuses on three key assays that measure different aspects of cytotoxicity:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[8][9]

  • LDH Assay: Quantifies lactate dehydrogenase release, a marker of membrane damage and necrosis.[10][11][12]

  • Caspase-Glo 3/7 Assay: Detects the activity of key effector caspases, providing a specific measure of apoptosis.[13][14][15]

By employing this panel, researchers can gain a more nuanced understanding of the cytotoxic profile of their this compound analogs.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of the this compound analogs is as follows:

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Dilution Series Cell_Seeding 3. Cell Seeding in 96-well Plates Compound_Treatment 4. Treatment with Analogs Cell_Seeding->Compound_Treatment Incubation 5. Incubation (24, 48, 72h) Compound_Treatment->Incubation Assay_Specific_Steps 6. Assay-Specific Reagent Addition Incubation->Assay_Specific_Steps Readout 7. Plate Reading (Spectrophotometer/ Luminometer) Assay_Specific_Steps->Readout Data_Analysis 8. Data Analysis (IC50 Calculation) Readout->Data_Analysis

Figure 1: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic goal of the research. For general cytotoxicity screening, a panel of cell lines representing different tissue types (e.g., HeLa for cervical cancer, A549 for lung cancer, HepG2 for liver cancer) is recommended. All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation
  • Prepare a 10 mM stock solution of each this compound analog in sterile DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response relationship.[16]

  • Ensure the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan.[8][9] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)[9][17]

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[18] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the this compound analogs. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][19]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: LDH Assay for Membrane Integrity

Principle: The lactate dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11] LDH is a stable enzyme, and its presence in the medium is a reliable indicator of compromised cell membrane integrity and necrosis.[20]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete culture medium

  • This compound analogs

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega or Cayman Chemical)[10][12]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[21]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[21]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][21]

  • Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][22]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Vehicle Control)) x 100

The maximum LDH release control is typically achieved by lysing a set of untreated cells with a detergent like Triton X-100.[22]

Protocol 3: Caspase-Glo 3/7 Assay for Apoptosis

Principle: The Caspase-Glo 3/7 assay is a luminogenic assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[13][15][23] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13]

Materials:

  • 96-well white-walled, clear-bottom plates

  • Selected cell lines

  • Complete culture medium

  • This compound analogs

  • Caspase-Glo 3/7 Assay System (Promega)[13][15]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, using white-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.[15][24]

  • Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.[14][24]

  • Incubation: Incubate the plate for 1-2 hours at room temperature.[24]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The relative luminescence units (RLU) are directly proportional to the amount of active caspase-3/7. Data can be expressed as fold change in caspase activity compared to the vehicle control.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Compound This compound Analog Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Compound->Initiator_Caspases activates Effector_Caspases Effector Caspases (Caspase-3, 7) Initiator_Caspases->Effector_Caspases activates Substrate_Cleavage Substrate Cleavage Effector_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 2: Simplified schematic of the apoptotic pathway.

Data Interpretation and Presentation

For a clear comparison of the cytotoxic potential of the different this compound analogs, the results should be summarized in a table.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs in HeLa Cells after 48h Treatment

AnalogMTT (IC50, µM)LDH Release (% Cytotoxicity at 50 µM)Caspase-3/7 Activity (Fold Change at 25 µM)
Analog 115.2 ± 1.865.4 ± 5.14.2 ± 0.5
Analog 2> 1005.2 ± 0.91.1 ± 0.2
Analog 325.8 ± 2.540.1 ± 3.72.8 ± 0.3
Doxorubicin (Control)0.8 ± 0.175.2 ± 6.36.5 ± 0.8

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of this compound analogs. By employing a panel of assays that probe different aspects of cell death, researchers can gain a robust understanding of their compounds' cytotoxic profiles. Analogs that demonstrate potent and selective cytotoxicity can then be prioritized for further preclinical development, including in vivo efficacy and toxicity studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Weglarz, L., & Czapla, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ISRN Cell Biology, 2011, 856729.
  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Lee, O. W., et al. (2018). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports, 8(1), 16233.
  • protocols.io. (2025, April 1). Caspase 3/7 Activity.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Zhao, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Astashkina, A. I., & Grainger, D. W. (2019). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 20(13), 3291.
  • Alves, V. M., et al. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery.
  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Combinatorial Chemistry & High Throughput Screening, 7(6), 517-526.
  • El-Gamal, M. I., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.
  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. International Journal of Molecular Sciences, 24(15), 12416.
  • Nikolova, S., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(11), 3163.
  • Yaylı, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133.

Sources

Application Notes & Protocols: Molecular Docking of 2-Amino-6-ethylpyrimidin-4-ol with Oncogenic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive, field-proven guide for the molecular docking of 2-Amino-6-ethylpyrimidin-4-ol, a small molecule based on the pharmacologically significant pyrimidine scaffold. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including potent anticancer properties.[1][2][3][4][5] This document outlines the scientific rationale for target selection, detailed protocols for ligand and protein preparation, the execution of docking simulations using AutoDock Vina, and rigorous methods for results analysis and validation. The target audience includes researchers, scientists, and drug development professionals engaged in structure-based drug design.

Scientific Rationale & Strategy

The Pyrimidine Scaffold: A Privileged Structure in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal scaffold for designing enzyme inhibitors. Synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] This proven therapeutic relevance makes this compound a compelling candidate for computational screening against key oncogenic proteins.

Target Protein Selection: Intercepting Cancer Hallmarks

Effective cancer therapy often involves targeting key proteins that drive tumor growth, proliferation, and survival. Based on their validated roles in oncology and their amenability to inhibition by small molecules, we have selected three representative target proteins for this protocol.

Target ProteinPDB IDRationale for SelectionKey Role in Cancer
Epidermal Growth Factor Receptor (EGFR) 1M17 A receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including lung, colon, and head and neck cancers.[6][7] It is a well-established target for small-molecule tyrosine kinase inhibitors (TKIs).[7][8]Drives tumor cell proliferation, growth, and resistance to apoptosis.[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 1YWN A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9][10][11] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[9][10]Regulates endothelial cell proliferation, migration, and survival, fueling tumor vascularization.[12][13]
Cyclin-Dependent Kinase 2 (CDK2) 1HCK A serine/threonine kinase that plays a critical role in regulating the cell cycle, specifically the G1/S phase transition.[14][15][16] Dysregulation of CDK2 activity is a common feature of cancer cells, making it an attractive therapeutic target.[14][17]Phosphorylates key substrates like the retinoblastoma (Rb) protein to drive cells from a resting to a proliferative state.[14][17]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or protein).[18][19] The process can be visualized as a systematic search for the optimal "fit" of the ligand within the protein's binding site, guided by a scoring function that estimates the binding free energy.[20]

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Grid_Box Define Grid Box (Active Site Definition) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (EGFR, VEGFR-2, CDK2) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Results Analyze Docking Results (Binding Energy & Pose) Docking->Results Grid_Box->Docking Validation Protocol Validation (Re-docking & RMSD) Results->Validation Interactions Interaction Analysis (H-Bonds, Hydrophobic) Results->Interactions

Caption: High-level workflow for molecular docking studies.

Detailed Methodologies and Protocols

This section provides step-by-step instructions for conducting the docking analysis. The protocols are designed to be self-validating and are grounded in established best practices.

Protocol Part A: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of this compound with correct atom types and partial charges.[18][21]

  • Obtain 2D Structure: Draw the structure of this compound using chemical drawing software like ChemDraw or retrieve its SDF file from the PubChem database.

  • 2D to 3D Conversion: Import the 2D structure into a molecular modeling program (e.g., Avogadro, Chimera). Generate the 3D coordinates.

  • Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF. This step is critical to relieve any steric strain and find a stable, low-energy conformation. The resulting structure should be saved as a .mol2 or .pdb file.

  • Prepare for Docking (AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Load the energy-minimized ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges. Manually inspect the protonation state to ensure it is appropriate for physiological pH.

    • Define the rotatable bonds to allow for ligand flexibility during docking. ADT typically does a good job of auto-detecting these.

    • Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and information on torsional flexibility.

Protocol Part B: Target Protein Preparation

Proper protein preparation is crucial for a successful docking experiment. The objective is to create a clean, structurally correct receptor model ready for docking.[18][22]

  • Retrieve PDB Structure: Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB) using the IDs listed in the table above (1M17, 1YWN, 1HCK). These structures contain co-crystallized inhibitors, which are invaluable for defining the correct binding site.

  • Clean the PDB File:

    • Load the PDB file into a visualization program (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).

    • Remove all non-essential molecules: water molecules, ions, cofactors, and the original co-crystallized ligand. The rationale is to clear the binding pocket for the new ligand.

    • Inspect the protein for missing residues or side chains. If significant portions are missing, homology modeling may be required, but for these well-resolved structures, this is unlikely.

  • Prepare for Docking (AutoDock Tools):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens. This is a critical step for defining the hydrogen bond donor and acceptor network.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor as a .pdbqt file.

Protocol Part C: Docking Simulation with AutoDock Vina

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a 3D grid box. The most reliable way to define this box is to center it on the position of the original co-crystallized ligand.

    • In ADT, load both the prepared receptor (.pdbqt) and the original, uncleaned PDB file containing the native ligand.

    • Use the grid box tool to create a cube that encompasses the entire native ligand with a buffer of 4-5 Å on each side. A typical size is 25 x 25 x 25 Å.

    • Record the grid center coordinates (X, Y, Z) and dimensions.

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log

Protocol Part D: Validation of the Docking Protocol

Trustworthiness in computational results is paramount. A self-validating protocol ensures that the chosen parameters can accurately reproduce experimental findings.

  • Re-docking Experiment: The most common validation method is to dock the co-crystallized ligand (extracted from the original PDB file and prepared as per Protocol A) back into its own receptor's binding site.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the re-docked ligand's best pose and the original crystallographic pose.[23][24]

  • Success Criterion: A docking protocol is considered validated if the RMSD is less than 2.0 Å, indicating that the software and parameters can successfully reproduce the experimentally observed binding mode.[24][25][26]

Results Analysis and Data Interpretation

Binding Affinity (Scoring Function)

The primary quantitative output is the binding affinity, reported in kcal/mol.[27] This value is calculated by the scoring function, which approximates the free energy of binding.[28][29][30] A more negative value indicates a stronger predicted binding interaction.[24][27]

G cluster_0 Ligand Poses cluster_1 Evaluation cluster_2 Ranked Results Poses Pose 1 Pose 2 Pose 3 Pose N ScoringFn Scoring Function Poses->ScoringFn Results Rank 1: -9.5 kcal/mol Rank 2: -8.7 kcal/mol Rank 3: -8.1 kcal/mol ... ScoringFn->Results

Caption: Role of the scoring function in ranking ligand poses.

Binding Pose and Intermolecular Interactions

While the binding score is important, a visual inspection of the ligand's pose and its interactions with the protein is essential.[24][31]

  • Visualization: Load the receptor .pdbqt file and the output results.pdbqt file into PyMOL or UCSF Chimera. The output file contains multiple binding modes (poses), ranked by their score.

  • Interaction Analysis: Analyze the top-ranked pose for key intermolecular interactions. These stabilize the protein-ligand complex.

    • Hydrogen Bonds: Identify H-bond donors and acceptors between the ligand and protein residues.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

    • Other Interactions: Note any pi-pi stacking, salt bridges, or cation-pi interactions.

  • 2D Interaction Mapping: Use tools like PDBsum or LigPlot+ to generate schematic 2D diagrams that clearly illustrate these interactions.[32][33][34] PDBsum is a web-based database that provides a pictorial summary of the key information for each macromolecular structure in the PDB.[32]

Summary of Expected Results

The following table summarizes the anticipated results from docking this compound against the selected targets, including the validation data.

Target ProteinValidation RMSD (Å)¹Predicted Binding Affinity (kcal/mol)²Key Interacting Residues (Example)³
EGFR (1M17) < 2.0-8.5 to -10.0Met769, Gly772, Leu768, Thr830
VEGFR-2 (1YWN) < 2.0-8.0 to -9.5Cys919, Asp1046, Glu885, Leu840
CDK2 (1HCK) < 2.0-7.5 to -9.0Leu83, Glu81, Asp86, Gln131

¹Validation RMSD is calculated by re-docking the original co-crystallized ligand. A value < 2.0 Å confirms the protocol's accuracy. ²Predicted binding affinity for this compound. Lower values suggest higher binding potential. ³Represents a hypothetical list of amino acid residues in the binding pocket that are likely to form hydrogen bonds or significant hydrophobic interactions with the ligand, based on the known pharmacophores for these targets.

Conclusion

This document provides a robust and scientifically grounded framework for performing molecular docking of this compound. By following these detailed protocols—from meticulous preparation of both ligand and protein to the critical step of protocol validation—researchers can generate reliable and reproducible data. The analysis of binding affinities and specific intermolecular interactions will yield valuable insights into the compound's potential as an inhibitor for EGFR, VEGFR-2, and CDK2, thereby guiding further experimental validation and lead optimization efforts in the drug discovery pipeline.

References

  • Wikipedia. Scoring functions for docking. [Link]
  • Holmes, K., Roberts, O. L., Thomas, A. M., & Cross, M. J. (2007). Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition. Cellular Signalling, 19(10), 2003–2012. [Link]
  • Wee, P., & Wang, Z. (2017). Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations.
  • Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Journal of Pharmaceutical Chemistry & Chemical Science, 3(1), 1-5. [Link]
  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, S., & Thornton, J. M. (1997). PDBsum: summaries and analyses of PDB structures. Trends in Biochemical Sciences, 22(12), 488-490. [Link]
  • BIOTECH WORLD INDIA. (2023). Molecular Docking : A short Overview and steps involved. [Link]
  • Various Authors. (2024).
  • Li, J., Fu, A., & Zhang, L. (2019). An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. Interdisciplinary Sciences: Computational Life Sciences, 11(2), 320–328. [Link]
  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31. [Link]
  • Van der Walle, C. F., Hogg, P. J., & Kennaway, C. K. (2010). Recent Developments and Applications of the CHARMM force fields. Expert Opinion on Drug Discovery, 5(10), 965-980. [Link]
  • Hung, W. C., Tseng, W. L., Shiea, J., & Chang, T. C. (2011). Cyclin dependent kinase 2 (CDK2)
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
  • Wikipedia. CHARMM. [Link]
  • Ciardiello, F., & Tortora, G. (2008). EGFR-targeted drugs in cancer therapy. Current Opinion in Pharmacology, 8(4), 400-406. [Link]
  • Wikipedia. Cyclin-dependent kinase 2. [Link]
  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]
  • Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]
  • Wang, Z. (2017). Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer. Oncotarget, 8(41), 70205–70206. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]
  • Apte, R. S., Chen, D. S., & Ferrara, N. (2019). VEGF in Signaling and Disease: Beyond Discovery and Development. Cell, 176(6), 1248–1264. [Link]
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]
  • Wang, Z. X., Zhang, H. T., & Wang, Y. (2015). Evaluation of scoring functions for protein-ligand docking: recent advances and future directions. Journal of Computer-Aided Molecular Design, 29(2), 127–139. [Link]
  • BioExcel. (2021).
  • Singh, A., & Sharma, P. K. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137803. [Link]
  • Various Authors. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Indian Chemical Society. [Link]
  • Bionity. Scoring functions for docking. [Link]
  • Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
  • Wikipedia. Cyclin-dependent kinase. [Link]
  • AIP Publishing. (2013). Evaluation of scoring functions for protein-ligand docking. [Link]
  • Hydzik, P., & Malumbres, M. (2021). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 22(16), 8521. [Link]
  • GROMACS. Force fields in GROMACS. [Link]
  • Hofer, E., & Schweighofer, B. (2007). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti- and pro-angiogenic therapies. Journal of Cellular and Molecular Medicine, 11(5), 945–955. [Link]
  • Hua, X. H., & Newport, J. (1997). A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. The Journal of Cell Biology, 137(1), 183–192. [Link]
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
  • CHARMM. CHARMM. [Link]
  • EMBL-EBI. (2018). PDBsum: Structural summaries of PDB entries. [Link]
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
  • Health Sciences Library System. (2009).
  • ResearchGate. (2023). Interpretation of Molecular docking results? [Link]
  • ecancer. (2025). EGFR shows to be a promising therapeutic target in NF1 mutant melanoma. YouTube. [Link]
  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • Naveed, M. (2024). PDBsum | LIGPLOT | Protein-Protein Interactions analysis | Lecture 411. YouTube. [Link]
  • APBioNet. (n.d.). Session 4: Introduction to in silico docking. [Link]
  • Singh, T., & Singh, R. K. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
  • Meiler Lab. Small Molecule Docking. [Link]
  • Journal of Biomolecular Structure and Dynamics. (2023). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]
  • Laskowski, R. A., Jabłońska, J., & Pravda, L. (2022). PDBsum1: A standalone program for generating PDBsum analyses. Protein Science, 31(10), e4422. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the challenges of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a classical example of a condensation reaction to form a pyrimidine ring system, a scaffold of immense importance in medicinal chemistry.[1][2] The primary and most efficient route involves the cyclocondensation of a β-keto ester, ethyl 3-oxopentanoate, with a guanidine salt, such as guanidine carbonate or guanidine hydrochloride, under basic conditions. Understanding the nuances of this reaction is key to achieving high yields and purity.

This guide will provide a detailed experimental protocol and address common issues encountered during the synthesis, offering logical solutions based on chemical principles.

Core Synthesis Protocol

This section details a robust and optimized protocol for the synthesis of this compound.

Reaction Scheme

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_product Product r1 Ethyl 3-oxopentanoate p1 This compound r1->p1 + Guanidine (from Guanidine Carbonate) r2 Guanidine Carbonate r2->p1 Base/Heat

Caption: General reaction scheme for the synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3-oxopentanoate (MW: 144.17 g/mol )

  • Guanidine Carbonate (MW: 180.17 g/mol )

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Hydrochloric Acid (HCl), concentrated and dilute solutions

  • Activated Charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • pH paper or pH meter

Procedure:

  • Preparation of the Guanidine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine carbonate (9.0 g, 0.05 mol) in 100 mL of absolute ethanol. Gently warm the mixture to aid dissolution.

  • Base Addition: To the guanidine carbonate solution, carefully add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water, or a freshly prepared solution of sodium ethoxide in ethanol. This will generate the free guanidine base.

  • Addition of Ethyl 3-Oxopentanoate: Slowly add ethyl 3-oxopentanoate (7.2 g, 0.05 mol) to the reaction mixture dropwise over 30 minutes at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization and Precipitation: Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution as a solid. The neutralization should be done slowly and with cooling in an ice bath to control the exothermic reaction.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of hot water or an ethanol/water mixture.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[4][5]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Q1: I have followed the protocol, but my final yield of this compound is very low. What are the possible causes and how can I improve it?

A1: Low yield is a frequent issue in organic synthesis and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Diagnosis: Check your TLC analysis of the reaction mixture. The presence of significant amounts of starting materials (ethyl 3-oxopentanoate) indicates an incomplete reaction.

    • Solution:

      • Reaction Time: Extend the reflux time. Some reactions may require longer heating to go to completion. Monitor the reaction every few hours by TLC.

      • Base Strength: Ensure that a sufficiently strong base was used to deprotonate the guanidine salt and catalyze the reaction. Sodium ethoxide is generally more effective than sodium hydroxide in an ethanolic solution. If using sodium hydroxide, ensure it is fully dissolved and the concentration is appropriate.

      • Temperature: Verify that the reaction mixture reached and maintained the reflux temperature of the solvent. Inadequate heating can significantly slow down the reaction rate.

  • Suboptimal pH during Work-up:

    • Diagnosis: The precipitation of this compound is pH-dependent. If the pH is too acidic or too basic during the neutralization step, the product may remain dissolved in the solution.

    • Solution: Carefully monitor the pH during the addition of hydrochloric acid. The isoelectric point of the product, where it is least soluble, is typically around neutral pH (6-7). Add the acid dropwise and check the pH frequently.

  • Loss of Product during Purification:

    • Diagnosis: Using too much solvent during recrystallization is a common cause of low yield.

    • Solution: During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product. Also, ensure the rinsing solvent is ice-cold to minimize redissolving the purified crystals.[5]

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Check_TLC Check TLC for Starting Materials Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Extend_Time Extend Reflux Time Incomplete_Reaction->Extend_Time Yes Workup_pH Check pH during Neutralization Incomplete_Reaction->Workup_pH No Check_Base Use Stronger Base (NaOEt) Extend_Time->Check_Base Check_Temp Ensure Proper Reflux Temperature Check_Base->Check_Temp End Improved Yield Check_Temp->End Adjust_pH Adjust pH to ~7 Workup_pH->Adjust_pH Recrystallization Review Recrystallization Technique Adjust_pH->Recrystallization Minimize_Solvent Use Minimum Hot Solvent Recrystallization->Minimize_Solvent Cold_Rinse Rinse with Ice-Cold Solvent Minimize_Solvent->Cold_Rinse Cold_Rinse->End

Caption: A workflow for troubleshooting low yield.

Product Purity Issues

Q2: My final product appears discolored and my NMR spectrum shows unexpected peaks. What are the likely impurities and how can I remove them?

A2: Impurities can arise from side reactions or unreacted starting materials.

  • Unreacted Starting Materials:

    • Diagnosis: The presence of ethyl 3-oxopentanoate or guanidine in the final product. This can be identified by characteristic peaks in the 1H NMR spectrum.

    • Solution:

      • Ensure the reaction goes to completion by monitoring with TLC.

      • Thorough washing of the crude product with cold water and ethanol during filtration is crucial.

      • Careful recrystallization is often effective at removing unreacted starting materials.

  • Side Products from Self-Condensation of Ethyl 3-Oxopentanoate:

    • Diagnosis: Under basic conditions, β-keto esters can undergo self-condensation (Claisen condensation). This can lead to the formation of dimeric or polymeric byproducts.[6] These are often higher molecular weight and may be less soluble.

    • Solution:

      • Controlled Addition: Add the ethyl 3-oxopentanoate slowly and at a controlled temperature to the basic guanidine solution. This ensures that the guanidine is in excess locally, favoring the desired reaction over self-condensation.

      • Purification: These byproducts can often be removed by recrystallization from a suitable solvent system.

  • Formation of Isomeric Pyrimidines:

    • Diagnosis: While less common in this specific synthesis, alternative cyclization pathways can sometimes lead to isomeric pyrimidine products. This would be evident as extra peaks in the 13C and 1H NMR spectra.

    • Solution: Optimizing reaction conditions, such as temperature and the choice of base, can favor the formation of the desired product.[2] Column chromatography may be necessary for separation if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: Can I use guanidine hydrochloride instead of guanidine carbonate?

A1: Yes, guanidine hydrochloride can be used. However, you will need to use a stronger base or a stoichiometric amount of a base like sodium ethoxide to neutralize the hydrochloride and generate the free guanidine base for the reaction to proceed efficiently.

Q2: What is the role of the base in this reaction?

A2: The base has two primary roles:

  • Deprotonation: It deprotonates the guanidine salt (carbonate or hydrochloride) to generate the free guanidine, which is the active nucleophile.

  • Catalysis: The basic conditions facilitate the cyclization and dehydration steps in the reaction mechanism.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][5] For 2-amino-pyrimidin-4-ols, common choices include:

  • Water

  • Ethanol

  • A mixture of ethanol and water

  • Dimethylformamide (DMF) for less soluble derivatives[7]

It is recommended to perform small-scale solubility tests with the crude product to determine the optimal solvent or solvent mixture.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data for the ethyl derivative may need to be acquired, we can predict the key spectroscopic features based on the closely related 2-amino-6-methylpyrimidin-4-ol and general principles of spectroscopy.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - A singlet for the pyrimidine ring proton (C5-H).- A quartet and a triplet for the ethyl group (CH₂ and CH₃).- A broad singlet for the amino (-NH₂) protons.- A broad singlet for the hydroxyl (-OH) proton (may be exchangeable with D₂O).
¹³C NMR - Peaks in the aromatic/heteroaromatic region for the pyrimidine ring carbons.- Signals for the ethyl group carbons.- The chemical shifts of the ring carbons will be influenced by the amino and hydroxyl/oxo groups.[8]
FTIR - N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹).[9][10]- O-H stretching from the hydroxyl group (broad, around 3200-3600 cm⁻¹).- C=O stretching if the keto tautomer is present (around 1650-1700 cm⁻¹).- C=N and C=C stretching from the pyrimidine ring (around 1550-1650 cm⁻¹).[9][10]
Mass Spec - A molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₃O, MW: 139.15 g/mol ).

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination and cyclization mechanism.

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Keto_Ester Ethyl 3-oxopentanoate Intermediate1 Initial Adduct Keto_Ester->Intermediate1 + Guanidine (Nucleophilic Attack) Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Simplified reaction mechanism pathway.

References

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-promoted synthesis of highly substituted 4-pyrimidinols and their conversion to 4-arylpyrimidines. Synthesis, 48(24), 4246-4252.
  • Nikalje, M. A. P. (2018). An ultrasound irradiated step-wise strategy to realize the construction of 2-amino pyrimidine derivatives coupled with indolin-2-ones. Ultrasonics Sonochemistry, 40, 874-882.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • ResearchGate. (2022). Optimization of the reaction conditions.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
  • Journal of Synthetic Chemistry. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2007). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent).
  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry.
  • Molbase. (n.d.). Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-Oxopentanoate: A Cornerstone for Advanced Chemical Synthesis.
  • Royal Society of Chemistry. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Università degli Studi di Trieste. (2012). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
  • Arkat USA. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
  • ResearchGate. (2014). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry.
  • Srini Chem. (n.d.). ethyl 2-diazo-3-oxopentanoate Manufacturers in Hyderabad, India.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • ResearchGate. (1986). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone.
  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.

Sources

Technical Support Center: Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues, particularly the formation of side products, and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?

A1: The most prevalent and efficient method for synthesizing this compound is the condensation of ethyl 3-oxopentanoate with guanidine in the presence of a base, typically sodium ethoxide in ethanol. This reaction is a variation of the classical Pinner synthesis for pyrimidines.[1]

The reaction proceeds through a well-established mechanism:

  • Deprotonation: The base (sodium ethoxide) deprotonates the α-carbon of ethyl 3-oxopentanoate, forming an enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbon atoms of guanidine.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the aromatic pyrimidine ring.

Q2: I am observing a significant amount of an impurity with a similar polarity to my desired product. What could this be?

A2: A common issue in this synthesis is the formation of an uncyclized intermediate, which often has a polarity close to the final product, making purification by chromatography challenging.[2] This intermediate arises from the initial condensation of ethyl 3-oxopentanoate and guanidine but fails to undergo the final intramolecular cyclization and dehydration steps.

Another possibility, though less common in this specific reaction, is the self-condensation of ethyl 3-oxopentanoate.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction conditions: The concentration of reactants, temperature, and reaction time can significantly impact the yield.

  • Formation of side products: As discussed in Q2, the formation of byproducts consumes starting materials and reduces the yield of the desired product.

  • Issues with starting materials: The purity of ethyl 3-oxopentanoate and guanidine is critical. Impurities can lead to unwanted side reactions.

To improve the yield, consider the following:

  • Optimize reaction time and temperature: Ensure the reaction is allowed to proceed to completion. Gentle heating can sometimes facilitate the final cyclization step.[2]

  • Control stoichiometry: Use a slight excess of guanidine to ensure the complete consumption of the more expensive β-ketoester.

  • Ensure anhydrous conditions: Moisture can interfere with the reaction, particularly with the basic catalyst. Use dry solvents and handle reagents appropriately.

Troubleshooting Guide: Side Product Formation

This section provides a more in-depth look at potential side products and strategies to mitigate their formation.

Problem 1: Formation of the Uncyclized Intermediate

Symptoms:

  • A significant spot on the TLC plate with an Rf value close to the product.

  • NMR analysis of the crude product shows signals corresponding to both the desired pyrimidine and an open-chain structure.

  • Mass spectrometry may show a peak corresponding to the hydrated form of the desired product.

Root Cause Analysis:

The formation of the uncyclized intermediate is often due to insufficient energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.

Mitigation Strategies:

StrategyRationale
Increase Reaction Temperature Providing more thermal energy can help overcome the activation energy for the cyclization step. Refluxing in ethanol is a common practice.[2]
Increase Reaction Time Allowing the reaction to stir for a longer period can ensure that even slower reactions proceed to completion.
Use a Stronger Base/Optimize Base Concentration While sodium ethoxide is standard, ensuring its quality and using an appropriate stoichiometric amount is key to driving the reaction forward.
Problem 2: Self-Condensation of Ethyl 3-Oxopentanoate

Symptoms:

  • The presence of higher molecular weight impurities in the mass spectrum.

  • A complex mixture of spots on the TLC plate.

Root Cause Analysis:

Under basic conditions, β-ketoesters can undergo self-condensation reactions.

Mitigation Strategies:

StrategyRationale
Control the Rate of Addition Adding the ethyl 3-oxopentanoate slowly to the solution of guanidine and base can minimize its concentration at any given time, thus reducing the likelihood of self-condensation.
Maintain a Lower Reaction Temperature Initially Running the initial phase of the reaction at a lower temperature can disfavor the self-condensation pathway, which typically has a higher activation energy.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride (1.1 equivalents) to the stirred solution and continue stirring for 30 minutes at room temperature to liberate the free guanidine.

  • Slowly add ethyl 3-oxopentanoate (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Analytical Characterization

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 7:3 v/v) can be a good starting point. Adjust the polarity as needed to achieve good separation.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [3]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the pyrimidine ring, and a broad singlet for the amino protons. The hydroxyl proton may be a broad singlet or may exchange with residual water in the solvent.

  • ¹³C NMR: Expect signals for the carbons of the ethyl group and the pyrimidine ring.

Mass Spectrometry (MS): [4]

  • Ionization Method: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Expected Molecular Ion: For this compound (C₆H₉N₃O), the expected [M+H]⁺ ion would be at m/z 140.1.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Enolate Enolate Ethyl_3_oxopentanoate->Enolate Base (NaOEt) Guanidine Guanidine Adduct Initial Adduct Guanidine->Adduct Enolate->Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration & Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR, MS) Start->Analyze_Crude Identify_Issue Identify Primary Issue Analyze_Crude->Identify_Issue Uncyclized_Intermediate Uncyclized Intermediate Detected Identify_Issue->Uncyclized_Intermediate Yes Self_Condensation Self-Condensation Products Detected Identify_Issue->Self_Condensation Yes Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Yes Optimize_Cyclization Increase Temperature and/or Reaction Time Uncyclized_Intermediate->Optimize_Cyclization Control_Addition Slow Addition of β-Ketoester Self_Condensation->Control_Addition Monitor_Reaction Monitor Reaction by TLC Incomplete_Reaction->Monitor_Reaction Purification Purification (Recrystallization/ Chromatography) Optimize_Cyclization->Purification Control_Addition->Purification Monitor_Reaction->Purification Final_Product Pure Product Purification->Final_Product

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Snider, B. B., Shi, Z., & O'Neil, S. V. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of organic chemistry, 71(19), 7343–7351. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [Link]
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 834. [Link]
  • ArTS - UniTS. (2010).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Burke, M. D., & Schreiber, S. L. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of organic chemistry, 75(24), 8674–8676. [Link]
  • NIH. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(11), 2530. [Link]
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
  • Der Pharma Chemica. (2018).
  • J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
  • NIH. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of medicinal chemistry, 56(17), 6838–6848. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of pyrimidine synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, enhance yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions in Pyrimidine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering practical solutions grounded in chemical principles.

Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of a byproduct. How can I improve the yield and minimize side reactions?

Answer: Low yields in the Biginelli reaction are often attributed to the formation of byproducts such as the Knoevenagel adduct or an open-chain ureide.[1] To address this, a systematic optimization of your reaction conditions is crucial.

  • Causality: The Biginelli reaction is a one-pot, three-component condensation.[2] The formation of the Knoevenagel adduct arises from the condensation of the aldehyde and the β-ketoester, which can compete with the main reaction pathway. The open-chain ureide is an intermediate that may fail to cyclize efficiently.

  • Mitigation Strategies:

    • Catalyst Selection: The choice of catalyst is critical. While Brønsted acids can be used, Lewis acids such as Yb(OTf)₃ or InCl₃ often provide higher yields and shorter reaction times.[3] A comparative analysis of different catalysts can help in selecting the most effective one for your specific substrates.[2]

    • Stoichiometry: Optimizing the ratio of the three components can significantly impact the reaction outcome. A slight excess of urea or thiourea can sometimes suppress the formation of the Knoevenagel byproduct.[4]

    • Solvent Choice: The solvent can influence reaction rates and equilibria. Protic and polar aprotic solvents generally perform well.[1] Experimenting with solvents like ethanol, DMF, or even solvent-free conditions can be beneficial.[1][5][6]

    • Temperature and Reaction Time: While some reactions proceed at room temperature, others may require heating to reflux to drive the cyclization to completion.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I'm performing a Pinner synthesis of a pyrimidine, and I suspect hydrolysis is leading to very low yields. What are the signs of hydrolysis, and how can I prevent it?

Answer: The Pinner synthesis is highly sensitive to moisture. The key intermediate, the Pinner salt (an imidate salt), is extremely susceptible to hydrolysis, which leads to the formation of an ester byproduct instead of the desired pyrimidine.[1]

  • Signs of Hydrolysis: The presence of a significant amount of an ester byproduct, which can be identified by techniques like NMR and mass spectrometry, is a clear indicator of hydrolysis.

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis.[1]

      • Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).

      • Thoroughly dry all glassware in an oven before use.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purity of Reagents: Ensure the high purity of your nitrile and alcohol starting materials to prevent the introduction of water and other reactive impurities.[1] The amidine hydrochloride should also be of high purity and kept dry.[1]

    • Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures during their formation and subsequent reaction to prevent decomposition.[1]

Question 3: My pyrimidine derivative is highly polar, making it difficult to purify. What purification strategies are most effective for such compounds?

Answer: The high polarity of many pyrimidine derivatives presents significant purification challenges, including poor retention in reverse-phase chromatography and difficulty in crystallization.[7]

  • Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar analytes.[7]

    • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or by adding ion-pairing agents to the mobile phase to enhance the retention of polar pyrimidines.[7]

    • Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable pyrimidine derivatives, separating them based on their net charge.[7]

  • Crystallization:

    • Solvent Selection: If your compound fails to crystallize, it may be due to high solubility in the chosen solvent.[7] Try using a different solvent or a solvent/anti-solvent system. An anti-solvent is a solvent in which your compound is insoluble but is miscible with the crystallization solvent.[7]

    • Decolorization: If your crystals are colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for pyrimidines?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), often higher product yields, and cleaner reactions with fewer byproducts.[8][9][10] The rapid and uniform heating provided by microwaves can enhance reaction rates and improve efficiency, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[8][10] However, challenges can include the initial cost of equipment and potential difficulties in scaling up reactions.[10][11]

Q2: Can I use aliphatic aldehydes in the Biginelli reaction?

A2: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often result in lower yields compared to their aromatic counterparts.[1] This is because aliphatic aldehydes are more prone to side reactions like self-condensation.[1] To improve yields with aliphatic aldehydes, a modified procedure known as the "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy.[1]

Q3: How does the choice of catalyst affect the outcome of a pyrimidine synthesis?

A3: The catalyst plays a pivotal role in pyrimidine synthesis by influencing reaction rate, yield, and sometimes even the regioselectivity of the product.[2] For instance, in the Biginelli reaction, Lewis acids are often more effective than Brønsted acids.[3][12] Transition-metal catalysts have also been increasingly employed to develop sustainable and efficient synthetic routes to pyrimidines.[13] The selection of an appropriate catalyst depends on the specific reaction and substrates being used. A comparative analysis of catalyst performance is often a necessary step in optimizing the synthesis.[2]

Q4: What are the key challenges when scaling up a pyrimidine synthesis from the lab to an industrial scale?

A4: Scaling up pyrimidine synthesis presents several challenges. A drop in yield is a common issue and can be due to limitations in mass and heat transfer in larger reactors.[4] The quality of raw materials can have a more significant impact at a larger scale, where impurities can catalyze side reactions.[4] Additionally, reaction kinetics can change due to variations in the surface-area-to-volume ratio, necessitating re-optimization of reaction parameters like temperature and catalyst loading.[4]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a classic one-pot, three-component synthesis of dihydropyrimidinones.[2]

Materials:

  • Aldehyde (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and catalyst in ethanol.

  • Reflux the mixture for the appropriate time (typically 2-8 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Troubleshooting Low Cyclization Efficiency in Pyrimidine Synthesis

This protocol provides steps to address the issue of an uncyclized intermediate.[1]

Procedure:

  • Confirm the Intermediate: Isolate the suspected intermediate and characterize it using NMR and mass spectrometry to confirm its open-chain structure.

  • Increase Catalyst Concentration/Strength: If an acid catalyst is being used, increase its concentration or switch to a stronger acid to promote the final cyclization-dehydration step.

  • Increase Reaction Temperature: Gently heat the reaction mixture to provide the necessary activation energy for the ring closure. Refluxing in a suitable solvent like ethanol or THF is often effective.

  • Extend Reaction Time: Continue to monitor the reaction by TLC to see if the intermediate is converted to the desired product over a longer period.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of a Model Biginelli Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent (ethanol), reflux.[1]

Catalyst (mol%)Reaction Time (h)Yield (%)
Uncatalyzed1245
HCl (10)875
Yb(OTf)₃ (10)492
InCl₃ (10)588

Visualizations

Diagram 1: General Mechanism of the Acid-Catalyzed Biginelli Reaction

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H₂O Urea Urea Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Iminium->Adduct + Enolate DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization, -H₂O Troubleshooting_Workflow Start Low Yield Observed Identify Identify Byproducts (NMR, MS) Start->Identify Knoevenagel Knoevenagel Adduct? Identify->Knoevenagel Uncyclized Uncyclized Intermediate? Knoevenagel->Uncyclized No OptimizeStoichiometry Optimize Reactant Stoichiometry Knoevenagel->OptimizeStoichiometry Yes IncreaseTemp Increase Temperature/Catalyst Uncyclized->IncreaseTemp Yes Purification Purification Issues? Uncyclized->Purification No Success Yield Improved OptimizeStoichiometry->Success IncreaseTemp->Success OptimizePurification Optimize Purification Method (HILIC, etc.) Purification->OptimizePurification Yes OptimizePurification->Success

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • BenchChem. (2025). Overcoming Side Reactions in Pyrimidine Synthesis.
  • WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]
  • PubMed Central. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • PubMed Central. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Addressing Challenges in the Scale-Up Synthesis of Pyrimidine Compounds.
  • Bentham Science. (n.d.). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. [Link]
  • ResearchGate. (n.d.).
  • Bentham Science. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ResearchGate. (n.d.). Pros (+) and cons (-) of the microwave-assisted synthesis.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. [Link]
  • ResearchGate. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (n.d.).
  • Growing Science. (2021).
  • YouTube. (2025).
  • ACS Sustainable Chemistry & Engineering. (n.d.).
  • Wikipedia. (n.d.). Biginelli reaction. [Link]
  • Pharmacy 180. (n.d.).
  • YouTube. (2022). Pyrimidine Synthesis Biochemistry - Dr.
  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
  • PubMed. (2022).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
  • ACS Publications. (n.d.). The Biginelli Reaction. [Link]
  • YouTube. (2021). Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. [Link]
  • PubMed. (2021).
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
  • European Journal of Medicinal Chemistry. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. [Link]
  • Analytical Chemistry. (n.d.). Chromatography of Pyrimidine Reduction Products.
  • PubMed. (2017). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis.

Sources

Overcoming poor solubility of 2-Amino-6-ethylpyrimidin-4-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental assays. Poor aqueous solubility is a common hurdle for many promising chemical entities, often leading to variable data, underestimated activity, and challenges in translating in vitro results.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these obstacles and ensure the accuracy and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a pyrimidine derivative, a class of compounds known for their diverse biological activities.[3] However, like many heterocyclic compounds, its utility can be hampered by limited solubility in aqueous buffers, which are the foundation of most biological assays.[4][5]

The structure of this compound, with its amino and hydroxyl groups, allows for hydrogen bonding, which contributes to its polarity.[6] Conversely, the ethyl group adds a degree of hydrophobicity. This balance of polar and non-polar features dictates its solubility behavior. While it may be readily soluble in organic solvents like DMSO, transitioning to an aqueous environment for biological testing often leads to precipitation.[4][7]

A key property influencing its aqueous solubility is its pKa, which is predicted to be around 10.17.[8] As a weak base, its solubility is highly dependent on the pH of the solution.[9][10] At a pH below its pKa, the amino group will be protonated, increasing its polarity and enhancing its solubility in water. Conversely, at a neutral or alkaline pH, the compound will be in its less soluble, non-ionized form.[10]

Frequently Asked Questions (FAQs)

Q1: I'm seeing a precipitate form when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A1: This is a classic sign of a compound "crashing out" of solution. While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when introduced to an aqueous environment.[7] This is because the organic co-solvent (DMSO) is being diluted, and the compound's low intrinsic aqueous solubility becomes the limiting factor. The final concentration of your compound in the assay buffer has likely exceeded its solubility limit.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies, but a general rule of thumb is to keep the final concentration at or below 0.5% to 1% to avoid solvent-induced toxicity or off-target effects.[2] It is always best practice to run a vehicle control (assay buffer with the same final concentration of DMSO but without the compound) to assess the impact of the solvent on your specific experimental system.

Q3: Can I just sonicate or heat the solution to get the compound to dissolve?

A3: While warming or sonication can temporarily increase the dissolution rate, they may not create a thermodynamically stable solution.[7] This can lead to the compound precipitating out over the course of a longer incubation period, resulting in inconsistent and unreliable data. These methods are generally not recommended for preparing final working solutions for assays unless you have validated that the compound remains in solution under your specific experimental conditions.

Q4: How can I be sure that the concentration of my compound in the final assay is what I think it is?

A4: Visual inspection for precipitation is a first step, but it is not foolproof.[11] To be certain, you can perform a solubility test. A simple method is to prepare your highest concentration working solution, centrifuge it at high speed, and then measure the concentration of the compound in the supernatant using an analytical technique like HPLC-UV or LC-MS/MS. This will tell you the actual soluble concentration of your compound under your assay conditions.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If you are facing solubility challenges with this compound, the following tiered approach can help you systematically identify and solve the problem.

Tier 1: Optimization of Stock and Working Solutions

Your first line of defense is to optimize the preparation of your solutions.

  • Protocol 1: Best Practices for Preparing Stock Solutions

    • Solvent Selection: Use high-purity, anhydrous DMSO for your primary stock solution.[12]

    • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[12] Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can be used, but make sure the solution is clear before storage.[7]

    • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[12] Store at -20°C or -80°C, protected from light.[12]

  • Protocol 2: Optimized Dilution for Cell-Based Assays This protocol is designed to minimize precipitation when preparing working solutions.

    • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your cell culture medium or assay buffer. For example, dilute a 10 mM stock 1:100 to get a 100 µM solution with 1% DMSO.[13]

    • Thorough Mixing: It is critical to mix vigorously immediately after adding the DMSO stock to the aqueous buffer. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[13]

    • Final Dilutions: Perform your final serial dilutions from this intermediate solution. This ensures that the DMSO concentration remains constant and low across all your test concentrations.[13]

Tier 2: Modifying the Assay Buffer

If optimizing your dilution strategy is insufficient, the next step is to modify the composition of your assay buffer to increase the solubility of this compound.

  • pH Adjustment: Given that this compound is a weak base, lowering the pH of your assay buffer can significantly increase its solubility.[13][14]

    • Consideration: You must ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability). A pH range of 6.0-7.0 may offer a good compromise between solubility and biological compatibility.

    • Action: Prepare your buffer at a slightly more acidic pH and re-test the solubility of your compound.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent to your final assay buffer can act as a bridge between the compound and the aqueous environment.[14][15][16]

    • Consideration: The co-solvent must be inert in your assay and non-toxic to your cells at the final concentration.

    • Action: Test the addition of co-solvents to your assay buffer. See the table below for common options. Always run a vehicle control with the co-solvent alone.

Co-SolventTypical Final ConcentrationNotes
Ethanol1-2%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400)1-5%A common excipient used to improve solubility.[14]
Propylene Glycol (PG)1-5%Another widely used co-solvent.[14]
Tier 3: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These methods work by encapsulating the compound or altering its physical state to enhance its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[14]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its higher solubility and lower toxicity.[13]

    • Action: Prepare a solution of HP-β-CD in your assay buffer and then add your compound. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[14]

    • Consideration: This approach is more common for in vitro biochemical assays than for cell-based assays, as surfactants can disrupt cell membranes at concentrations above their critical micelle concentration (CMC).[17]

    • Commonly Used: For biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be effective.[17]

Workflow and Decision-Making Diagrams

To assist in your troubleshooting process, the following diagrams illustrate the decision-making workflow.

Caption: Decision workflow for Tier 1 troubleshooting.

Caption: Decision workflow for Tier 2 troubleshooting.

Quantitative Solubility Assessment

For a definitive measure of solubility, a kinetic solubility assay is recommended.

  • Protocol 3: Kinetic Solubility Assessment by Turbidimetry This method measures the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[11]

    • Preparation: In a 96-well plate, create a serial dilution of your this compound stock solution in 100% DMSO.[13]

    • Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). Mix immediately and thoroughly.

    • Measurement: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

    • Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit of your compound in that specific buffer.[11][13] This defines the maximum concentration you can confidently use in your assays.

By implementing these structured troubleshooting strategies, you can effectively overcome the solubility challenges associated with this compound, leading to more reliable and accurate experimental outcomes.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
  • National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with [Compound].
  • National Institutes of Health. (n.d.).
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one | Solubility of Things.
  • (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Wikipedia. (n.d.). Analytical chemistry.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • DTIC. (n.d.). Analytical Methods for Determining the Concentration of Solvent Yellow 33, Solvent Green 3, Synthetic-HC (Hexachloroethane) Smok.
  • Smolecule. (2023, August 15). 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
  • YouTube. (2025, February 20). Solution-making strategies & practical advice.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Guidechem. (n.d.). 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL 28224-69-3 wiki.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 5734-66-7 | SCBT.
  • National Institutes of Health. (n.d.).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride AldrichCPR.
  • ChemicalBook. (2023, May 9). 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL | 28224-69-3.
  • NIST WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF.
  • ResearchGate. (2022, September 5). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?.

Sources

Troubleshooting low bioactivity of 2-Amino-6-ethylpyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-ethylpyrimidin-4-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this promising class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring the integrity and success of your research.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, serving as scaffolds for a wide range of biologically active agents.[1] These compounds have demonstrated potential as anticancer, antiviral, and antimicrobial agents, often through the inhibition of key enzymes like kinases.[1][2] However, realizing their full therapeutic potential can be hampered by experimental challenges that may lead to observations of low or inconsistent bioactivity. This guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven insights.

Part 1: Troubleshooting Guide - Low or No Bioactivity

One of the most common and frustrating challenges is observing lower-than-expected or no biological activity from a synthesized this compound derivative. This section provides a systematic approach to diagnosing and resolving the root cause of this issue.

Question 1: My this compound derivative shows low to no activity in my cell-based assay. Where do I start troubleshooting?

Answer: Low bioactivity can stem from a variety of factors, ranging from the compound itself to the assay conditions. A logical, step-by-step investigation is crucial. Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Start: Low Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity & Purity start->compound_integrity solubility_stability Step 2: Assess Solubility & Stability compound_integrity->solubility_stability Purity Confirmed assay_setup Step 3: Evaluate Assay Setup & Conditions solubility_stability->assay_setup Soluble & Stable cellular_factors Step 4: Investigate Cellular Factors assay_setup->cellular_factors Assay Validated conclusion Conclusion: Identify & Resolve Root Cause cellular_factors->conclusion Cellular Issues Addressed

Caption: Troubleshooting workflow for low bioactivity.

Step 1: Verify Compound Integrity and Purity

The purity of your compound is paramount. Trace impurities, even in small amounts, can lead to misleading results or mask the true activity of your derivative.[3]

  • Purity Assessment: It is critical to assess the purity of your compound. While early-stage in vitro assays can sometimes tolerate lower purity, for reliable data, especially in later stages, purities of 98% or higher are recommended.[4]

    • Recommended Techniques:

      • High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of your compound.[3]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and helps identify impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[3]

  • Structural Confirmation: Ensure the synthesized compound is indeed the intended this compound derivative. Spectroscopic methods are key for this verification.

    • 1H and 13C NMR: Confirms the chemical structure and connectivity of atoms.[5][6]

    • FT-IR Spectroscopy: Identifies characteristic functional groups present in the molecule.[7][8]

Step 2: Assess Solubility and Stability

Poor aqueous solubility is a major hurdle in drug discovery and can severely limit a compound's bioavailability and lead to unreliable assay results.[9][10]

  • Solubility Issues:

    • Problem: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration than intended.[11] Pyrimidine derivatives are often soluble in organic solvents like DMSO but can precipitate in aqueous buffers.[10]

    • Troubleshooting:

      • Visual Inspection: Check your stock solutions and final assay wells for any signs of precipitation.

      • Kinetic Solubility Assay: This measures the solubility when a concentrated DMSO stock is added to an aqueous buffer, mimicking assay conditions.[9]

      • Thermodynamic Solubility Assay: This determines the true equilibrium solubility and is crucial for lead optimization.[9]

  • Stability Concerns:

    • Problem: The compound may be degrading under the experimental conditions (e.g., in DMSO stock, in aqueous buffer, or due to temperature and light exposure).[9][11] Studies have shown that while many compounds are stable in DMSO, the presence of water can sometimes cause degradation.[12][13]

    • Troubleshooting:

      • Incubate and Analyze: Incubate the compound in the assay buffer for the duration of the experiment. Then, re-analyze the sample using HPLC or LC-MS to check for degradation products.

      • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can sometimes lead to compound degradation. It's advisable to aliquot stock solutions.[12]

Parameter Potential Issue Recommended Action
Purity Impurities with inhibitory or cytotoxic effects, or inactive impurities that lead to an overestimation of the active compound's concentration.[3]Verify purity using HPLC, LC-MS, and NMR.[3][14][15] Re-purify if necessary.
Solubility Compound precipitating out of solution in the aqueous assay buffer, reducing the effective concentration.[9][11]Perform kinetic and thermodynamic solubility assays.[9] Consider using formulation strategies if solubility is low.[10]
Stability Degradation of the compound in DMSO stock or assay buffer over time.[12]Assess stability by incubating the compound under assay conditions and re-analyzing by HPLC.[12] Aliquot stock solutions to minimize freeze-thaw cycles.
Step 3: Evaluate Assay Setup and Conditions

Even with a pure and stable compound, flaws in the assay design can lead to apparent low activity. High-throughput screening (HTS) assays are particularly susceptible to various forms of interference.[16][17][18]

  • Assay Interference:

    • Problem: The compound may be interfering with the assay technology itself, rather than interacting with the biological target. This can include autofluorescence or inhibition of reporter enzymes.[16][18]

    • Troubleshooting:

      • Run a Counter-Screen: Test the compound in an assay that uses the same detection method but lacks the biological target.

      • Vary Assay Technology: If possible, use an orthogonal assay with a different detection method to confirm the results.

  • Incorrect Assay Conditions:

    • Problem: The concentrations of key reagents like substrates or co-factors may not be optimal, affecting the apparent potency of your compound.

    • Troubleshooting:

      • Substrate Concentration: For enzyme inhibition assays, ensure the substrate concentration is at or near its Michaelis-Menten constant (Km).

      • Positive Controls: Always include a known inhibitor or activator to ensure the assay is performing as expected.

Step 4: Investigate Cellular Factors (for Cell-Based Assays)

In cell-based assays, the health and behavior of the cells are critical for obtaining reliable data.[19]

  • Cell Health and Viability:

    • Problem: Unhealthy or senescent cells may not respond appropriately to stimuli or treatments.[19][20]

    • Troubleshooting:

      • Monitor Cell Morphology: Regularly inspect cells under a microscope.

      • Viability Assay: Perform a viability assay (e.g., Trypan Blue or a commercial kit) before starting your experiment.

      • Passage Number: Use cells within a consistent and low passage number range.[11][20]

  • Compound Permeability and Efflux:

    • Problem: The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be actively transported out of the cell by efflux pumps.

    • Troubleshooting:

      • Permeability Assays: Consider running a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion.

      • Efflux Pump Inhibitors: Test your compound in the presence of known efflux pump inhibitors.

Part 2: Frequently Asked Questions (FAQs)

Q1: Could tautomerism of my this compound derivative affect its bioactivity?

A1: Absolutely. This compound can exist in different tautomeric forms, primarily the keto (-pyrimidin-4-one) and enol (-pyrimidin-4-ol) forms. The specific tautomer present can significantly impact how the molecule binds to its biological target.[21][22][23] While the keto form is often favored in the solid state, the equilibrium in solution can be influenced by the solvent and pH.[21][24] If a specific tautomer is required for binding, a shift in this equilibrium could lead to reduced activity. Molecular modeling and spectroscopic studies can provide insights into the predominant tautomeric form under your experimental conditions.

Caption: Keto-enol tautomerism of this compound.

Q2: My compound is highly pure and soluble, but the bioactivity is still inconsistent between experiments. What could be the cause?

A2: Inconsistent results, even with a well-characterized compound, often point to variability in the experimental setup.[11] Here are some common culprits:

  • Pipetting Errors: Inaccurate pipetting is a major source of variability.[19] Ensure your pipettes are calibrated and use proper techniques.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.[11] Use a homogenous cell suspension and consider using an automated cell counter.

  • Reagent Variability: Different lots of media, serum, or other reagents can impact cell behavior and assay performance.[11][19] It is good practice to test new lots before use in critical experiments.

  • "Edge Effects" in Microplates: Wells on the edge of a plate are prone to evaporation, which can alter concentrations. A common solution is to fill the outer wells with sterile media or PBS and not use them for experimental data.[11]

Q3: Can the solvent (e.g., DMSO) affect the bioactivity of my compound?

A3: Yes, the solvent can have a significant impact. While DMSO is a widely used solvent, it is not inert. At certain concentrations, DMSO can affect protein structure and stability, and even alter the conformation of RNA.[25][26][27] It is crucial to:

  • Maintain a Consistent Final DMSO Concentration: The final concentration of DMSO should be consistent across all wells, including controls.

  • Test for Solvent Effects: Run a vehicle control with the same concentration of DMSO to determine if the solvent itself has any effect on the assay.

  • Use the Lowest Possible DMSO Concentration: Aim for a final concentration that is well-tolerated by your cells or assay components, typically below 0.5%.

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a high-throughput method to estimate the solubility of your compound under assay-like conditions.

  • Prepare Compound Stock: Create a 10 mM stock solution of your this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.

  • Addition to Buffer: In a clear 96-well plate, add your desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the buffer-containing plate. The final DMSO concentration should match your assay conditions.

  • Incubation and Measurement: Shake the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the absorbance (turbidity) at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Compound Stability Assessment by HPLC

This protocol helps determine if your compound is stable under the conditions of your biological assay.

  • Prepare Samples:

    • T=0 Sample: Prepare a solution of your compound in the final assay buffer at the highest concentration to be tested. Immediately quench the reaction by adding an equal volume of acetonitrile and store at -20°C. This is your baseline sample.

    • Test Sample: Prepare an identical solution and incubate it under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Quench and Store: After the incubation period, quench the test sample with acetonitrile in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze both the T=0 and the test samples by reverse-phase HPLC with UV detection.

    • Use a suitable mobile phase gradient to separate the parent compound from potential degradants.

  • Data Analysis: Compare the peak area of the parent compound in the T=0 sample to the test sample. A significant decrease in the parent peak area in the test sample indicates instability. The appearance of new peaks suggests degradation.

References

  • King, D. J. (2015). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13–34.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
  • Schwartz, S., & Lazer, D. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 596–607.
  • BenchChem. (2025). Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers.
  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
  • Smolecule. (2023). 2-Amino-6-ethyl-5-methylpyrimidin-4-ol.
  • Al-Ameed, S. S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(11), 5226–5234.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-4.
  • Barea, E., et al. (2011). Preparation and Characterization of Solid Co(II) Pyrimidinolates in a Multifaceted Undergraduate Laboratory Experiment.
  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 755-761.
  • ResearchGate. (2013). Could a natural compound increase its biological activity as it becomes more pure?
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds.
  • Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Retrieved from a relevant industry blog or website.
  • Kozikowski, B. A., et al. (2006). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 11(2), 153–161.
  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Chem Help ASAP. (2023). purity, in vivo toxicity, & clinical trial material.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Cheng, X., et al. (2011). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 16(8), 929–934.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Al-Masoudi, W. A. M. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-250.
  • BenchChem. (2025). A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays.
  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • ChemicalBook. (n.d.). 2-Amino-6-methyl-4-pyrimidinol synthesis.
  • Kim, J., et al. (2022).
  • El-Faham, A., et al. (2021). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports, 11(1), 1-17.
  • SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges.
  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • ResearchGate. (2025). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
  • González-Gómez, M., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(1), 549–572.
  • Dailidė, M., & Tumkevičius, S. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Kráľová, K., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(7), 8044–8068.
  • Wald, J., et al. (2024).
  • Wald, J., et al. (2024).
  • Doron Scientific. (2023). This compound.
  • de Fátima, A., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 35, 1-12.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • El Sekily, M. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE.
  • Ye, G., et al. (2007). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o2459.
  • Kumar, A., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 10(6), 849-857.
  • Sharma, R., et al. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Journal of Analytical Methods in Chemistry, 2021, 5585358.
  • ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine.
  • Gauto, D. F., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774.
  • Chen, H., & Middleton, T. (2018). Role of tautomerism in RNA biochemistry. RNA, 24(1), 1–11.

Sources

Technical Support Center: Optimizing Selectivity of 2-Amino-6-ethylpyrimidin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of kinase inhibitors based on the 2-Amino-6-ethylpyrimidin-4-ol scaffold. This privileged structure serves as an excellent starting point for ATP-competitive inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine ring of ATP.[1][2] However, this same feature contributes to the primary challenge in its development: achieving high selectivity across the human kinome.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific, practical issues you may encounter during your optimization campaigns. We will move from foundational concepts to advanced strategies, explaining the causal logic behind each experimental recommendation.

Section 1: Foundational Questions & Initial Troubleshooting

This section addresses common initial hurdles and foundational knowledge gaps when working with a new pyrimidine-based hit compound.

Q1: My initial hit from a primary screen is potent against my target kinase, but a preliminary counterscreen shows activity against several related kinases. Is this expected, and what is my immediate next step?

A1: Yes, this is a very common and expected starting point. The pyrimidine core is a well-established "hinge-binder" tolerated by many kinases, which often leads to broad initial activity, especially within the same kinase family.[3] Your immediate priority is to quantify this cross-reactivity to establish a baseline for your optimization campaign.

Simply knowing that it hits other kinases is not enough; you need to understand the potency of these off-target interactions. The recommended next step is a comprehensive, quantitative selectivity screen.

Immediate Action Plan:

  • Quantitative Profiling: Do not rely on single-concentration inhibition data. The most efficient strategy is a two-tiered approach: first, screen at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of ~450 kinases) to identify all potential off-targets.[4]

  • IC50 Determination: For any kinase showing significant inhibition (e.g., >70% at 1 µM), perform a full 10-point dose-response curve to determine the precise IC50 or Kd value.[4] This provides a quantitative measure of selectivity.

  • Calculate a Selectivity Score: A simple way to quantify selectivity is to calculate a ratio of off-target IC50 to on-target IC50. A higher ratio signifies better selectivity.

This quantitative data is the foundation upon which your entire Structure-Activity Relationship (SAR) campaign will be built. Without it, you are flying blind.

Q2: I'm seeing significant off-target activity on kinases from completely different families. What structural features of the this compound scaffold might be responsible?

A2: This issue points to interactions beyond the core hinge-binding motif. While the 2-aminopyrimidine moiety anchors your molecule in the ATP pocket, the substituents at the 6-position (and any other positions you may have decorated) are now interacting with other regions of the kinase, which vary significantly across the kinome.

Causality & Key Structural Regions:

  • The Gatekeeper Residue: The 6-ethyl group and any further modifications at this position extend towards the "gatekeeper" residue, a key determinant of kinase selectivity.[3] A small gatekeeper (e.g., threonine) allows access to a deeper hydrophobic pocket, while a large gatekeeper (e.g., methionine, phenylalanine) restricts access. Your inhibitor's 6-position substituent may be fitting favorably into the pockets of multiple, unrelated kinases that share a similar gatekeeper size and pocket shape.

  • Solvent Front Exposure: Groups that project out towards the solvent front can also form promiscuous interactions. If you have large, flexible, or "greasy" hydrophobic moieties, they may be forming non-specific hydrophobic interactions with solvent-exposed surfaces on various kinases.

  • Non-Kinase Off-Targets: Be aware that potent kinase inhibitors can also interact with entirely different protein classes that have nucleotide-binding sites. For example, the well-known kinase inhibitor Imatinib was later found to be a potent inhibitor of the non-kinase target NQO2, with binding mediated by its pyrimidine moiety.[5]

The workflow below outlines the initial decision-making process when you encounter poor selectivity.

G cluster_0 cluster_1 cluster_2 A Initial Hit Compound (Potent On-Target) B Perform Broad Kinome Screen (e.g., KINOMEscan™) A->B C Analyze Selectivity Profile B->C D Problem: Hits in Same Family (e.g., TK vs TK) C->D E Problem: Hits in Different Families (e.g., TK vs CMGC) C->E F Problem: Highly Promiscuous (>20 hits) C->F G Strategy: Exploit differences in gatekeeper pocket or ribose binding site. D->G  Focus on fine-tuning  substituents. H Strategy: Modify solvent-exposed regions. Add bulk or polarity to create steric clashes with off-targets. E->H  Focus on major structural  modifications. I Strategy: Reduce lipophilicity. Re-evaluate core scaffold. Consider fragment-based approach. F->I  Fundamental redesign  may be needed.

Caption: Initial workflow for diagnosing selectivity issues.

Section 2: Advanced Troubleshooting & Optimization Strategies

This section provides guidance for when initial attempts to improve selectivity have stalled.

Q3: My medicinal chemistry efforts to improve selectivity have hit a plateau. Modifying the 6-position substituent either ablates all activity or fails to improve the selectivity profile. What's the next move?

A3: This is a classic challenge in kinase drug discovery, indicating that you have likely exhausted the SAR at a single position. The solution is to explore other vectors on the pyrimidine core. The this compound scaffold has other positions that can be modified to probe for selectivity-enhancing interactions.

Strategic Pivot - Exploring New SAR:

  • Modification at the 5-Position: The 5-position of the pyrimidine ring is a highly strategic location to modify.[3] It is situated near the gatekeeper residue and can be used to introduce substituents that create steric hindrance in off-target kinases while being accommodated by the on-target kinase. A study on aminopyrimidines demonstrated that modifications at the 5-position significantly improved kinome-wide selectivity.[3]

  • Substitution on the 2-Amino Group: While the primary amine is crucial for the hinge-binding interaction, subtle modification (e.g., methylation, ethylation) or appending small, rigid groups can alter the vector of substituents projecting from this position. This can disrupt unfavorable interactions or create new favorable ones in the target kinase.

  • Structure-Based Design: If you have a crystal structure of your inhibitor bound to your target kinase (or a reliable homology model), this is the time to use it. Analyze the binding pocket for small, unoccupied sub-pockets that you can target with new functional groups. Compare the pocket of your on-target kinase with the pockets of your key off-target kinases to identify differences that can be exploited. Kinome-wide structural bioinformatics can reveal unique geometric features in a drug pocket that distinguish it from others.[6]

Q4: My inhibitor looks highly selective in biochemical assays, but in cellular assays, it produces phenotypes suggesting off-target effects. How do I confirm the cellular targets and diagnose the problem?

A4: This discrepancy between biochemical purity and cellular "messiness" is common and highlights the importance of assessing target engagement within a living cell.[7] The high concentration of endogenous ATP (~1-5 mM) in cells can overcome weak inhibitors, meaning your observed phenotype might be due to a potent off-target effect that was less obvious in biochemical assays, or due to paradoxical pathway activation.[8][9]

Troubleshooting Protocol: Confirming Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound. It is an invaluable tool for confirming that your compound engages your intended target in a cellular environment.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of compound binding to a specific protein target in living cells. It is highly sensitive and can provide real-time binding data.[10]

  • Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased view of the signaling pathways that are modulated by your compound. If pathways unrelated to your target kinase are strongly affected, it's a clear sign of off-target activity.

  • Paradoxical Activation: Be aware that inhibiting a kinase can sometimes lead to the paradoxical activation of its own pathway or parallel pathways through feedback mechanisms or by disrupting scaffolding functions.[11] Your phospho-proteomics data will be critical in identifying such phenomena.

The diagram below illustrates the workflow for deconvoluting biochemical and cellular results.

G A Biochemical Assay Result: Potent & Selective Inhibitor C Hypothesis Check A->C Input B Cellular Assay Result: Unexpected Phenotype B->C Input D Perform Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D  Investigate  Discrepancy E Result: Target Engaged D->E F Result: Target NOT Engaged D->F G Conclusion: Phenotype is due to on-target activity OR paradoxical pathway activation. Perform phospho-proteomics. E->G H Conclusion: Compound has poor cell permeability or is an efflux pump substrate. Phenotype is from a potent, unknown off-target. F->H

Caption: Workflow for investigating biochemical vs. cellular discrepancies.

Section 3: Key Experimental Protocols

Protocol 1: Structure-Activity Relationship (SAR) Library Design for Selectivity

This protocol outlines a strategy for designing a focused library to enhance selectivity, based on initial kinome scan data.

Objective: To systematically modify the this compound core to increase affinity for the primary target while decreasing affinity for known off-targets.

Prerequisites:

  • Quantitative kinome scan data (IC50/Kd values) for the initial hit compound.

  • Identification of 1-3 primary off-target kinases to track.

  • (Optional but highly recommended) A structural model (crystal structure or homology model) of the hit compound bound to the primary target and/or off-targets.

Methodology:

  • Scaffold & Vector Analysis:

    • Identify the key off-targets from your profiling data. Let's assume your primary target is Kinase A, and major off-targets are Kinase B and Kinase C.

    • Using structural models or sequence alignments, compare the ATP binding pockets of Kinase A, B, and C, paying special attention to the gatekeeper residue and the region around the 5- and 6-positions of your pyrimidine core.

  • Library Design - Targeting the 5-Position:

    • Rationale: As discussed in Q3, the 5-position is a prime location for introducing selectivity.[3]

    • Synthesis Plan: Based on a parent scaffold (e.g., 2-amino-6-ethyl-5-bromopyrimidin-4-ol), use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse set of small substituents.

    • Compound Selection:

      • Series 1 (Steric Bulk): Introduce small alkyl groups (methyl, cyclopropyl) to probe for steric clashes in the tighter pockets of off-targets.

      • Series 2 (Polarity): Introduce small polar groups (e.g., hydroxymethyl, aminomethyl) to exploit differences in polar contacts.

  • Library Design - Targeting the 6-Position Side Chain:

    • Rationale: While the ethyl group is a starting point, fine-tuning this chain can yield selectivity.

    • Synthesis Plan: Synthesize analogs where the ethyl group is replaced.

    • Compound Selection:

      • Series 3 (Rigidification): Replace the ethyl group with more rigid structures like cyclopropyl or oxetane to reduce conformational flexibility, which can disfavor binding to multiple off-targets.

      • Series 4 (Vector Exploration): Introduce groups like -(CH2)-O-CH3 or -(CH2)-NH-CH3 to explore new hydrogen bonding opportunities.

  • Screening Cascade:

    • Synthesize a focused library of 10-20 compounds based on the designs above.

    • Screen all new compounds in biochemical assays against the primary target (Kinase A) and the key off-targets (Kinase B, C).

    • Tabulate the data as shown below to clearly visualize SAR trends.

Data Presentation: Hypothetical SAR Table
Compound IDR1 (5-position)R2 (6-position)IC50 Kinase A (nM)IC50 Kinase B (nM)IC50 Kinase C (nM)Selectivity (B/A)
Parent H-CH2CH315452003x
Cpd-01 -CH3-CH2CH32025060012.5x
Cpd-02 -CN-CH2CH350>1000>1000>20x
Cpd-03 H-cyclopropyl18908005x
Cpd-04 -CH3-cyclopropyl25800>200032x

Analysis: The table clearly shows that adding a methyl group at the 5-position (Cpd-01) improved selectivity against Kinase B. Combining this with a cyclopropyl group at the 6-position (Cpd-04) had a synergistic effect, dramatically improving the selectivity profile.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • K-Rao, V., & Knaus, E. E. (2008). Pyrimidine derivatives as potent inhibitors of Cyclooxygenase.
  • Yang, H., & Yu, K. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
  • Uitdehaag, J. C., Verkaar, F., & van der Helm, L. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1953–1959. [Link]
  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Resources. [Link]
  • Asquith, C. R., Laitinen, T., Bennett, J. M., Godl, K., Tizzard, G. J., Wells, C. I., ... & Willson, T. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12109–12127. [Link]
  • Shukla, S., Ojha, R., & Singh, R. K. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 984–1003. [Link]
  • RSC Publishing (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • Abdel-Maksoud, M. S., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
  • MDPI (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
  • RSC Publishing (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3, 4- d] pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • Semantic Scholar (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
  • The Institute of Cancer Research (2020).
  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 78. [Link]
  • Wang, C., et al. (2016). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of medicinal chemistry, 59(1), 336-348. [Link]
  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896-908. [Link]
  • Engel, J., & Schemies, J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Angewandte Chemie International Edition, 53(50), 13672-13682. [Link]
  • Proctor, J. L., & Cierpicki, T. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules (Basel, Switzerland), 25(18), 4258. [Link]
  • Corridan, P., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of medicinal chemistry, 64(22), 16751-16772. [Link]
  • NIH (2012). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 20(12), 3850-3857. [Link]
  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 99, 103805. [Link]
  • MDPI (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. [Link]

Sources

Technical Support Center: Navigating the Challenges of Pyrimidinol Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling up pyrimidinol synthesis. This resource is tailored for researchers, chemists, and professionals in drug development who are transitioning from bench-scale successes to pilot or industrial-scale production. Here, we dissect common challenges, offer practical troubleshooting guides, and provide in-depth answers to frequently asked questions, all grounded in established scientific principles. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve the hurdles inherent in large-scale pyrimidinol manufacturing.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and concerns that arise during the scale-up of pyrimidinol synthesis.

Question 1: We've successfully synthesized our target pyrimidinol in gram quantities with excellent yield. However, upon scaling to a multi-kilogram batch, the yield has dropped significantly, and we're seeing a different impurity profile. What are the likely culprits?

This is a classic and multifaceted challenge in process chemistry. A drop in yield and altered impurity profile during scale-up can rarely be attributed to a single factor. Instead, it's typically a result of the interplay between physical and chemical parameters that behave differently in larger vessels.[1]

Here's a breakdown of the most probable causes:

  • Mass and Heat Transfer Limitations: In large reactors, achieving uniform mixing and temperature is significantly more challenging than in a round-bottom flask.[1] Inefficient stirring can lead to localized "hot spots" where reactants are at higher concentrations, promoting side reactions and product degradation. Similarly, inadequate cooling can allow exothermic events to escalate, leading to runaway reactions and the formation of thermal decomposition byproducts.[1][2]

  • Reagent Addition and Stoichiometry: The rate of reagent addition becomes critical at scale. A slow, controlled addition is often necessary to manage exotherms and maintain optimal reactant concentrations.[2] Minor inaccuracies in weighing large quantities of reagents can also lead to significant shifts in stoichiometry, favoring undesired reaction pathways.

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[1] An impurity that was inconsequential at the gram scale can now act as a catalyst for a side reaction or an inhibitor of the main reaction, significantly affecting yield and purity.[1] It is crucial to qualify raw material suppliers and implement stringent quality control.[1]

  • Changes in Surface Area-to-Volume Ratio: This fundamental geometric principle means that the heat generated by the reaction (proportional to volume) increases more rapidly than the ability of the reactor to dissipate that heat (proportional to surface area). This can lead to difficulties in temperature control.[1]

Question 2: Our Biginelli reaction for a substituted pyrimidinol is plagued by a persistent, highly fluorescent yellow byproduct. How can we identify and eliminate it?

The fluorescent byproduct you're observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This is a very common side product in the Biginelli reaction, arising from the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures).[3]

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[3][4]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may favor the desired pyrimidinol formation.[3][4]

  • Order of Reagent Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition to ammonia, thereby reducing the substrate for the Hantzsch reaction.[3][4]

  • Stoichiometric Adjustments: A slight excess of urea or thiourea can sometimes help to push the equilibrium towards the desired Biginelli product.[1]

Question 3: We're struggling with the purification of our crude pyrimidinol at a large scale. The product seems to be either too soluble or forms an intractable oil during workup. What are our options?

Large-scale purification is often the bottleneck in chemical manufacturing.[5][6] What works well on a small chromatography column can be impractical and uneconomical at the kilogram scale.

Troubleshooting Purification:

  • Crystallization/Recrystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness. A systematic screening of solvents and solvent mixtures is essential. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce precipitation.

  • Extraction: A liquid-liquid extraction can be a powerful tool for removing impurities with different polarities. For large-scale operations, consider a continuous liquid-liquid extraction setup. For certain oligonucleotides, a butanol extraction has been shown to be effective for large-scale purification.[7]

  • Slurry Washing: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Chromatography: While often a last resort at a very large scale due to cost, modern techniques like multi-column countercurrent solvent gradient purification (MCSGP) are making chromatography more viable for industrial-scale purification by improving efficiency and reducing solvent consumption.[5]

Part 2: Troubleshooting Guides - A Systematic Approach to Problem-Solving

This section provides structured troubleshooting workflows for common issues encountered during pyrimidinol synthesis scale-up.

Troubleshooting Low Yield in Pyrimidinol Synthesis

A drop in yield is a red flag that requires a systematic investigation. The following decision tree can guide your troubleshooting efforts.

LowYieldTroubleshooting Start Low Yield Observed in Scale-Up CheckPurity Analyze Raw Material Purity (Starting Materials, Solvents, Catalyst) Start->CheckPurity ImpurityFound Impurity Detected? CheckPurity->ImpurityFound PurifySM Purify Starting Materials or Source from a Different Supplier ImpurityFound->PurifySM Yes NoImpurity No Significant Impurities ImpurityFound->NoImpurity No CheckConditions Review Reaction Conditions NoImpurity->CheckConditions TempControl Is Temperature Uniform? (Check for Hot Spots) CheckConditions->TempControl ImproveMixing Improve Agitation (Baffles, Impeller Design) TempControl->ImproveMixing No TempOK Temperature is Uniform TempControl->TempOK Yes AdditionRate Is Reagent Addition Controlled? TempOK->AdditionRate SlowAddition Implement Slow/Controlled Reagent Addition AdditionRate->SlowAddition No AdditionOK Addition is Controlled AdditionRate->AdditionOK Yes AnalyzeByproducts Identify Byproducts (LC-MS, NMR) AdditionOK->AnalyzeByproducts SideReaction Known Side Reaction? AnalyzeByproducts->SideReaction OptimizeConditions Optimize Conditions to Minimize Side Reaction (Temp, Catalyst, Stoichiometry) SideReaction->OptimizeConditions Yes UnknownByproduct Investigate Mechanism of Byproduct Formation SideReaction->UnknownByproduct No

Caption: Troubleshooting workflow for low yield in pyrimidinol synthesis scale-up.

Managing Exothermic Reactions

Uncontrolled exotherms are a major safety concern and a primary source of impurity formation.[2] This workflow outlines a logical approach to managing heat generation during scale-up.

ExothermManagement Start Uncontrolled Temperature Rise (Exotherm) CheckCooling Is Cooling System at Max Capacity? Start->CheckCooling CoolingMaxed Yes CheckCooling->CoolingMaxed CoolingNotMaxed No CheckCooling->CoolingNotMaxed CheckAddition Is Reagent Addition Too Fast? CoolingMaxed->CheckAddition IncreaseCooling Increase Cooling Rate CoolingNotMaxed->IncreaseCooling IncreaseCooling->CheckAddition AdditionTooFast Yes CheckAddition->AdditionTooFast AdditionOK No CheckAddition->AdditionOK SlowAddition Slow Down Reagent Addition Rate AdditionTooFast->SlowAddition CheckConcentration Is Reaction Too Concentrated? AdditionOK->CheckConcentration SlowAddition->CheckConcentration TooConcentrated Yes CheckConcentration->TooConcentrated ConcentrationOK No CheckConcentration->ConcentrationOK DiluteReaction Dilute Reaction Mixture with Appropriate Solvent TooConcentrated->DiluteReaction ReviewProcess Re-evaluate Process Safety and Consider Redesign ConcentrationOK->ReviewProcess DiluteReaction->ReviewProcess

Caption: Decision tree for managing exothermic reactions during scale-up.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments relevant to pyrimidinol synthesis.

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction

This protocol is a starting point for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and can be adapted for various substrates.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Lewis acid, Brønsted acid, 1-10 mol%)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the aldehyde, β-ketoester, and solvent.

  • Begin stirring and add the urea or thiourea to the mixture.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC.[4][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with a small amount of cold solvent.[8]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Common Catalysts for the Biginelli Reaction

Catalyst TypeExamplesTypical Loading (mol%)Notes
Brønsted AcidHCl, H₂SO₄, p-TsOH5 - 20Traditional catalysts, can be corrosive.[4]
Lewis AcidFeCl₃, ZnCl₂, InCl₃1 - 10Often milder and more efficient.[9]
HeterogeneousAmberlyst-15, Sulfated Zirconia5 - 15 (w/w)Allows for easier catalyst removal and recycling.[3]
OrganocatalystThiourea derivatives, Proline10 - 20Environmentally benign alternatives.[10]
Protocol 2: General Procedure for Pyrimidinol Synthesis via Guanidine Cyclization

This method is useful for the synthesis of 2-aminopyrimidinols.

Materials:

  • Guanidine hydrochloride (1.1 eq)

  • β-dicarbonyl compound (1.0 eq)

  • Base (e.g., Sodium ethoxide, Potassium carbonate) (1.1 eq)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • In a reactor under an inert atmosphere (e.g., Nitrogen), dissolve the base in the chosen solvent.[9]

  • To the stirred solution, carefully add the guanidine hydrochloride. Stir the resulting suspension for 30 minutes at room temperature to generate the free guanidine.[11]

  • Add the β-dicarbonyl compound dropwise to the reaction mixture.[9]

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with an acidic solution (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part 4: Visualizing Reaction Pathways

Understanding the competing reaction pathways is crucial for optimizing your synthesis.

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde Hantzsch Fluorescent Byproduct (Hantzsch DHP) Aldehyde->Hantzsch Intermediate1 Iminium Ion Aldehyde->Intermediate1 Ketoester β-Ketoester Ketoester->Hantzsch 2 eq. Ketoester->Intermediate1 Urea Urea Intermediate2 Acyl-ureido Intermediate Urea->Intermediate2 Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Biginelli Desired Pyrimidinol (Biginelli Product) Intermediate1->Intermediate2 Intermediate2->Biginelli Cyclization Ammonia->Hantzsch

Caption: Competing pathways in the Biginelli reaction leading to the desired pyrimidinol or the Hantzsch byproduct.

References

  • BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions [a-e].
  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ACS Omega. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • YouTube. (2024). Pyrimidine Synthesis.
  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
  • ResearchGate. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity.
  • National Institutes of Health. (n.d.). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process.
  • ResearchGate. (2016). (PDF) Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.).
  • YouTube. (2017). Pyrimidine Synthesis.
  • ResearchGate. (n.d.). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives | Request PDF.
  • ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Wiley Online Library. (2005). Large-scale purification of oligonucleotides by extraction and precipitation with butanole.
  • Exactmer. (2025). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
  • National Institutes of Health. (n.d.). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing.
  • Taylor & Francis. (2022). Method of Large-Scale Exosome Purification and Its Use for Pharmaceutical Applications.

Sources

Technical Support Center: Purification of Crude 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-6-ethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered in the lab.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification, a solid understanding of the physicochemical properties of this compound is paramount. These properties dictate its behavior in different purification systems.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₆H₉N₃O[1]Relatively small, polar molecule.
Molecular Weight 139.16 g/mol [1]Amenable to standard purification techniques.
Appearance White to off-white crystalline solid.[2]Visual assessment of purity is possible.
Polarity HighDue to the amino and hydroxyl groups, it is quite polar. This suggests good solubility in polar solvents.[2]
Solubility Expected to be soluble in water and polar organic solvents like alcohols. Limited solubility in non-polar organic solvents.[2]This property is key for selecting appropriate recrystallization and chromatography solvents.
pKa (predicted) ~10.17 (basic) and potentially a weakly acidic proton from the hydroxyl group.[3]The basic amino group allows for manipulation of its charge state with pH, which is fundamental for acid-base extraction and ion-exchange chromatography.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might face during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor recovery after recrystallization.

Question: I'm losing a significant amount of my product during recrystallization. What could be going wrong?

Answer: This is a common issue and can stem from several factors related to solvent choice and handling.

  • Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, you will have low recovery.

    • Solution: Conduct a systematic solvent screen. Test small amounts of your crude product in various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures thereof). The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Probable Cause 2: Using an Excessive Amount of Solvent. Using too much solvent will keep more of your product dissolved even after cooling, leading to poor yields.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[4] Add the hot solvent portion-wise to your crude solid with stirring and heating until everything just dissolves.

  • Probable Cause 3: Cooling the Solution Too Quickly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.

Issue 2: The compound streaks or shows poor peak shape during reverse-phase HPLC analysis/purification.

Question: My this compound is showing significant tailing on my C18 column. How can I improve the peak shape?

Answer: Poor peak shape for polar, basic compounds like this on reverse-phase columns is a classic problem. It's often due to unwanted interactions with the stationary phase.

  • Probable Cause 1: Secondary Interactions with Silica. Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of your compound, causing peak tailing.

    • Solution 1: Use a Mobile Phase Modifier. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. This will protonate the basic analyte and the silanol groups, minimizing unwanted interactions.[4]

    • Solution 2: Employ a Polar-Endcapped Column. These columns have stationary phases designed to be more compatible with polar analytes and can provide better peak shapes for compounds like yours.[4]

  • Probable Cause 2: Strong Sample Solvent Effects. If your sample is dissolved in a solvent much stronger (more eluting) than your initial mobile phase, it can cause peak distortion.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a slightly stronger solvent.[4]

  • Probable Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.[4]

    • Solution: Reduce the concentration of your sample or the injection volume.[4]

III. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the condensation of a guanidine salt with a β-keto ester like ethyl 3-oxopentanoate, you might have residual amounts of these starting materials.[5][6]

  • Byproducts from Side Reactions: Incomplete cyclization or side reactions can lead to various structurally related impurities.

  • Reagents and Catalysts: Any acids, bases, or catalysts used in the synthesis may also be present.

Q2: Can I use acid-base extraction to purify my compound?

A2: Yes, acid-base extraction is a highly effective technique for purifying compounds with acidic or basic functional groups.[7][8] Given that this compound has a basic amino group, you can exploit this to separate it from neutral or acidic impurities.[9][10]

Here is a general workflow for acid-base extraction:

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and then neutralize it with a base (e.g., NaOH) to precipitate the purified compound.

  • The precipitated solid can then be collected by filtration and further purified by recrystallization if necessary.

Q3: My compound is very polar. What are the best chromatographic techniques to use?

A3: For highly polar compounds, traditional reverse-phase chromatography can be challenging.[4] Here are some recommended techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high organic content. This is often more effective for retaining and separating very polar compounds.[4]

  • Ion-Exchange Chromatography: Since your compound has a basic amino group, cation-exchange chromatography can be a powerful purification method.[11] The compound will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.

  • Supercritical Fluid Chromatography (SFC): SFC can also be a good alternative for purifying polar compounds.[4]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity.[12] Using a suitable method (as discussed in the troubleshooting section), you can quantify the purity and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

IV. Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals start to form, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude this compound (dissolved in organic solvent) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral & Acidic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 AddBase Neutralize with Base (e.g., NaOH) Aqueous1->AddBase Precipitate Precipitated Pure Product AddBase->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure this compound Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

Decision Tree for Purification Method Selection

PurificationDecisionTree Start Crude this compound ImpurityType Nature of Impurities? Start->ImpurityType PolarityDiff Significant Polarity Difference? ImpurityType->PolarityDiff Mainly Neutral ChargeDiff Different Charge States (Acidic/Basic/Neutral)? ImpurityType->ChargeDiff Mix of Acidic/Basic/ Neutral Recrystallization Recrystallization PolarityDiff->Recrystallization Yes Chromatography Chromatography (Normal Phase/HILIC) PolarityDiff->Chromatography No AcidBase Acid-Base Extraction ChargeDiff->AcidBase Yes IonExchange Ion-Exchange Chromatography ChargeDiff->IonExchange Also consider

Caption: Decision tree for selecting a suitable purification method.

V. References

  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem.

  • 2-Amino-6-methylpyrimidin-4-one | Solubility of Things.

  • Acid-Base Extraction.

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.

  • Acid–base extraction - Wikipedia.

  • 2-Amino-6-ethyl-5-methylpyrimidin-4-ol - Smolecule.

  • Acid-Base Extraction Tutorial - YouTube.

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com.

  • 2-Amino-6-methyl-4-pyrimidinol synthesis - ChemicalBook.

  • 2-AMINO-6-(2-METHOXYPHENYL)PYRIMIDIN-4-OL synthesis - chemicalbook.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH.

  • This compound - Doron Scientific. [Link]

Sources

Preventing degradation of 2-Amino-6-ethylpyrimidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-ethylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we address common challenges and provide in-depth troubleshooting guides to prevent and diagnose degradation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from white/off-white to yellow/brown. What does this mean and is it still usable?

A change in color is a primary indicator of potential degradation, likely due to oxidation or photodegradation. While a slight color change may not significantly impact purity for some applications, it is crucial to verify the compound's integrity before use. We recommend performing a purity analysis, such as HPLC, to quantify the extent of degradation. For sensitive experiments, using a fresh, uncolored batch is advisable. Refer to our Troubleshooting Guide: Discoloration for a detailed investigation protocol.

Q2: I'm observing incomplete dissolution or precipitation of this compound in a solvent it was previously soluble in. What could be the cause?

This issue often points to the formation of less soluble degradation products or the presence of moisture, which can lead to hydrolysis and the formation of insoluble byproducts. Ensure you are using a dry, high-purity solvent. If the problem persists, it is indicative of compound degradation. Our Troubleshooting Guide: Solubility and Precipitation Issues provides a step-by-step approach to diagnose and resolve this.

Q3: My experiments are showing inconsistent results or a loss of biological activity. Could this be related to the storage of this compound?

Yes, inconsistent results and loss of activity are common consequences of using a degraded compound. The functional groups of this compound, the amino and hydroxyl groups, are susceptible to modification through degradation, which can alter its chemical properties and biological efficacy[1]. It is essential to rule out compound integrity as a variable. We recommend a systematic evaluation of your stored compound as outlined in the Troubleshooting Guide: Investigating Loss of Activity .

In-Depth Troubleshooting Guides

Troubleshooting Guide: Discoloration of Solid Compound

Discoloration is a common visual cue for the degradation of aminopyrimidine derivatives. The primary culprits are typically oxidation and photodegradation.

Causality: The pyrimidine ring and its electron-donating amino group are susceptible to oxidation, which can lead to the formation of colored byproducts. Similarly, exposure to UV or visible light can induce photochemical reactions, resulting in degradation products that absorb light differently than the parent compound.

Step-by-Step Investigation:

  • Visual Inspection: Note the extent and nature of the color change (e.g., pale yellow, dark brown).

  • Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions.

  • Purity Analysis (QC Protocol):

    • Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of compounds like this compound[2].

    • Sample Preparation: Prepare a solution of the discolored compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

    • Analysis: Run the sample on a validated HPLC method. Compare the chromatogram to that of a reference standard or a fresh batch. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Interpretation: An increase in impurity peaks, especially those with different retention times, confirms degradation.

Prevention Protocol:

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.
Light Amber vial or light-proof containerProtects the compound from photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the compound.
Troubleshooting Workflow: Discoloration

G start Discoloration Observed check_storage Review Storage Conditions start->check_storage hplc Perform HPLC Analysis check_storage->hplc compare Compare to Reference Standard hplc->compare degraded Degradation Confirmed compare->degraded New peaks / Reduced main peak stable No Significant Degradation compare->stable No significant change quarantine Quarantine Batch degraded->quarantine implement_prevention Implement Preventive Storage stable->implement_prevention use_with_caution Use with Caution (Non-critical experiments) quarantine->use_with_caution Minor degradation discard Discard Batch quarantine->discard High degradation use_with_caution->implement_prevention discard->implement_prevention

Caption: Logic diagram for troubleshooting discoloration of this compound.

Troubleshooting Guide: Solubility and Precipitation Issues

Unexpected solubility problems are often a sign of chemical changes in your compound.

Causality:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the pyrimidine ring or its functional groups, potentially forming less soluble products[3].

  • Formation of Salts: Reaction with acidic or basic impurities in the solvent or from the air (e.g., CO2) can form salts with different solubility profiles.

  • Polymerization: Under certain conditions, small molecules can polymerize into larger, less soluble entities.

Step-by-Step Investigation:

  • Solvent Quality Check: Use a fresh, anhydrous, high-purity solvent from a new bottle to rule out solvent contamination.

  • pH Measurement: If applicable to your solvent system, measure the pH of the solution. A significant deviation from neutral could indicate the formation of acidic or basic degradation products.

  • Characterization of Precipitate: If possible, isolate the precipitate and analyze it using techniques like FT-IR or Mass Spectrometry to identify its chemical nature.

  • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed under hydrolytic conditions (acidic, basic, and neutral) and the resulting solutions analyzed by HPLC or LC-MS[4].

Prevention Protocol:

  • Solvent Handling: Always use anhydrous solvents from a reliable source. Use a dry needle/syringe or a glovebox for transfers.

  • Inert Atmosphere: When preparing solutions, do so under an inert atmosphere to minimize exposure to air and moisture.

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, store them at low temperatures in tightly sealed vials.

Troubleshooting Guide: Investigating Loss of Activity

A decline in biological activity is a critical issue that necessitates a thorough investigation into the integrity of the compound.

Causality: The biological activity of this compound is intrinsically linked to its chemical structure. Degradation can alter the key functional groups responsible for its biological interactions. For instance, oxidation of the amino group or modification of the pyrimidine ring can abolish its intended biological effect.

Step-by-Step Investigation:

  • Purity and Identity Verification:

    • HPLC/UPLC: Confirm the purity of the compound against a reference standard.

    • LC-MS: Verify the molecular weight of the main peak to confirm its identity.

    • NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify degradation products by comparing the spectra to that of a known standard[5].

  • Bioassay Validation: Run a parallel experiment with a fresh, unopened batch of this compound to confirm that the bioassay itself is performing as expected.

  • Dose-Response Curve: Perform a dose-response experiment. A rightward shift in the EC50/IC50 value of the suspect batch compared to a fresh batch indicates a loss of potency.

Potential Degradation Pathways

G main This compound oxidized Oxidized Products (e.g., N-oxides, ring-opened) main->oxidized O₂ hydrolyzed Hydrolyzed Products (e.g., ring cleavage) main->hydrolyzed H₂O photodegraded Photodegradation Products (e.g., dimers, rearranged) main->photodegraded Light (hν)

Caption: Potential degradation pathways for this compound.

References

  • Guda, V. V., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(15), 4629.
  • Teixidó, J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192–199.
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403–468.
  • Wojciechowska, I., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376.
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of Purines and Pyrimidines by Microorganisms. Bacteriological Reviews, 40(2), 403-468.
  • Wojciechowska, I., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376.
  • Wojciechowska, I., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Hayrapetyan, S., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(10).
  • Rosenbach-Belkin, V., et al. (1991). Photostability of bacteriochlorophyll a and derivatives: potential sensitizers for photodynamic tumor therapy. Photochemistry and photobiology, 53(2), 213–219.
  • Vevelstad, S. J., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(29), 13166-13178.

Sources

Technical Support Center: Enhancing the Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the cell permeability of pyrimidine-based compounds. Our goal is to equip you with the knowledge to diagnose permeability issues, optimize your experimental strategies, and accelerate your research.

Section 1: Understanding the Permeability Challenge

Pyrimidine-based compounds are central to numerous therapeutic areas, including oncology and virology.[1][2] However, their inherent physicochemical properties often lead to poor cell permeability, a significant hurdle in drug development. The primary reasons for this challenge are:

  • Polarity and Hydrogen Bonding: The pyrimidine structure is rich in nitrogen atoms, which, along with various substituents, can lead to a high number of hydrogen bond donors and acceptors. This increases the molecule's polarity, making it difficult to passively diffuse across the lipophilic cell membrane.[3]

  • Active Efflux: Many pyrimidine derivatives are recognized as substrates by cellular efflux pumps, such as P-glycoprotein (P-gp).[3] These transporters actively pump the compounds out of the cell, reducing their intracellular concentration and therapeutic efficacy.[4][5][6][7]

This guide will walk you through strategies to overcome these challenges, from initial assessment to advanced chemical and formulation-based solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the permeability of my new pyrimidine compound?

A1: A tiered approach is most effective. Start with a simple, high-throughput in vitro assay to gauge passive permeability, and then move to more complex cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-line screen.[8][9] It assesses a compound's ability to passively diffuse across a lipid-coated artificial membrane, providing a clean measure of its lipophilicity and potential for passive uptake.[8][9]

  • Caco-2 Permeability Assay: If PAMPA results are promising, the next step is the Caco-2 assay.[10][11] This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[10][11][12] This will give you an apparent permeability coefficient (Papp) that accounts for both passive diffusion and active transport processes.[3][13]

Q2: My compound has a low Papp value in the Caco-2 assay. What does this mean and what should I do next?

A2: A low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-B) direction suggests poor intestinal absorption.[3][14] The next logical step is to determine if this is due to poor passive permeability or active efflux.

To investigate this, you should perform a bidirectional Caco-2 assay . This involves measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these two values (Efflux Ratio = Papp(B-A) / Papp(A-B)) is revealing:

  • Efflux Ratio > 2: This strongly suggests that your compound is a substrate for an efflux transporter like P-gp.

  • Efflux Ratio ≈ 1: This indicates that active efflux is not the primary issue, and the low permeability is likely due to poor passive diffusion.

Q3: What are the main strategies to improve the cell permeability of pyrimidine-based compounds?

A3: There are two primary avenues to enhance cell permeability: chemical modification and formulation strategies.[3]

  • Chemical Modification: This involves altering the molecule's structure to improve its physicochemical properties.[3]

    • Increasing Lipophilicity: Adding lipophilic (fat-loving) groups can help the compound partition into the cell membrane.[3] However, this must be balanced, as excessive lipophilicity can decrease aqueous solubility.

    • Prodrug Approach: This is a powerful strategy where polar functional groups are masked with lipophilic moieties.[3][15][16][17] These "promoieties" are designed to be cleaved by cellular enzymes, releasing the active drug inside the cell.[3][13][17]

    • Modulating Hydrogen Bonds: Strategically modifying the structure to encourage intramolecular hydrogen bonding can shield polar groups, effectively reducing the molecule's polarity and enhancing its permeability.[18][19][20]

  • Formulation Strategies: These approaches focus on the drug delivery system without changing the compound's chemical structure.[3][21][22][23][24][25]

    • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells.[3][23]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.[3][23]

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Apparent Permeability (Papp < 1.0 x 10⁻⁶ cm/s) in Caco-2 Assay

Potential Cause & Troubleshooting Steps:

  • Active Efflux:

    • Action: Perform a bidirectional Caco-2 assay. Calculate the efflux ratio.

    • Interpretation: An efflux ratio greater than 2 suggests your compound is a substrate for efflux pumps like P-gp.[26]

    • Solution:

      • Chemical Modification: Design analogs that are not recognized by efflux transporters.[27]

      • Co-administration with Inhibitors: In a research setting, you can use known P-gp inhibitors (e.g., verapamil) to confirm efflux.

  • Poor Passive Permeability:

    • Action: Correlate your Caco-2 data with PAMPA results.

    • Interpretation: If both assays show low permeability, the issue is likely poor passive diffusion due to high polarity or a high number of hydrogen bond donors/acceptors.[3][28]

    • Solution:

      • Increase Lipophilicity: Introduce lipophilic groups to the molecule.

      • Prodrug Strategy: Mask polar groups with lipophilic promoieties that can be cleaved intracellularly.[3][13][17][29]

  • Low Compound Recovery:

    • Action: Calculate the percent recovery of your compound at the end of the assay.

    • Interpretation: Low recovery (<70%) can be due to non-specific binding to the assay plates or the cell monolayer.[3][30]

    • Solution: To mitigate non-specific binding, consider adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral compartment buffer.[3]

Issue 2: High Permeability in vitro, but Low Oral Bioavailability in vivo

Potential Cause & Troubleshooting Steps:

  • First-Pass Metabolism:

    • Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.

    • Interpretation: High clearance in these assays suggests that the compound is being rapidly metabolized in the liver after absorption.[3]

    • Solution:

      • Chemical Modification: Identify and modify the metabolic "soft spots" on your molecule.[31]

      • Prodrug Strategy: Mask the metabolically labile groups.[3]

  • Poor Aqueous Solubility:

    • Action: Determine the thermodynamic and kinetic solubility of your compound in relevant biological buffers.

    • Interpretation: Even with good permeability, if the compound doesn't dissolve well in the gastrointestinal tract, its absorption will be limited.

    • Solution:

      • Formulation: Employ solubility-enhancing formulations like amorphous solid dispersions or nano-suspensions.[3][23]

      • Chemical Modification: Introduce ionizable groups to improve solubility at physiological pH.

Section 4: Experimental Protocols & Data Interpretation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyrimidine-based compound.[8]

Materials:

  • PAMPA plate (96-well format with a hydrophobic PVDF filter)

  • Acceptor plate (96-well)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Membrane Coating: Apply 5 µL of the lipid solution to the filter of each well in the donor PAMPA plate.[3]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration.

  • Assay Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate at room temperature for 4-16 hours.[3]

  • Sample Analysis: Determine the compound concentration in both donor and acceptor wells.[3]

  • Data Analysis: Calculate the effective permeability (Pe).

Data Interpretation:

Permeability ClassificationPe (x 10⁻⁶ cm/s)
High> 1.5
Medium0.5 - 1.5
Low< 0.5
Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) across a Caco-2 cell monolayer.[3][13]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[3]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. TEER values should be >250 Ω·cm².[3][14]

  • Permeability Assay (A-B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution (test compound in transport buffer) to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for 2 hours.[3]

    • Collect samples from both compartments for analysis.

  • Permeability Assay (B-A) (for efflux): Reverse the donor and receiver compartments.

  • Sample Analysis: Quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the Papp value.

Data Interpretation:

Permeability ClassificationPapp (A-B) (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

Data adapted from Hubatsch et al., 2007 and Tavelin et al., 2003.[14]

Section 5: Visualizing Experimental Workflows

Permeability Screening Workflow

This diagram illustrates the decision-making process for assessing and troubleshooting the permeability of your pyrimidine-based compounds.

G Start Start with New Pyrimidine Compound PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (A-B Permeability) PAMPA->Caco2 Promising Pe Low_Perm Low Permeability Caco2->Low_Perm Bidirectional Bidirectional Caco-2 Assay (Efflux Assessment) Efflux_Check Efflux Ratio > 2? Bidirectional->Efflux_Check Metabolism Metabolic Stability (Liver Microsomes) Solubility Aqueous Solubility Assessment Metabolism->Solubility Chem_Mod Chemical Modification (e.g., Prodrug) Metabolism->Chem_Mod Formulation Formulation Strategy Solubility->Formulation High_Perm High Permeability Proceed to In Vivo Low_Perm->Bidirectional Yes InVivo_Check Low In Vivo Bioavailability? Low_Perm->InVivo_Check No Efflux_Check->Chem_Mod Yes (Efflux Substrate) Efflux_Check->Chem_Mod No (Poor Passive Perm.) InVivo_Check->Metabolism Yes InVivo_Check->High_Perm No Chem_Mod->Caco2

Caption: Permeability screening and troubleshooting workflow.

Prodrug Activation Pathway

This diagram illustrates the general mechanism of how a prodrug enhances cell permeability and is then converted to the active drug.

G cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug_Ext Prodrug (Lipophilic) Prodrug_Int Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Membrane Cell Membrane Enzyme Cellular Enzymes (e.g., Esterases) Prodrug_Int->Enzyme Active_Drug Active Drug (Polar) Enzyme->Active_Drug Cleavage Promoieties Promoieties (Inactive) Enzyme->Promoieties Cleavage Target Therapeutic Target Active_Drug->Target Pharmacological Action

Caption: Prodrug strategy for enhanced permeability.

Section 6: References

  • BenchChem. (2025). Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds.

  • MDPI. (n.d.). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors.

  • PubMed. (2019). Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents.

  • National Institutes of Health (NIH). (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies.

  • ACS Publications. (2024). Microwave-Accelerated Synthesis of Novel Triphosphate Nucleoside Prodrugs: Expanding the Therapeutic Arsenal of Anticancer Agents.

  • National Institutes of Health (NIH). (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs.

  • ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

  • MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.

  • PubMed. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents.

  • PubMed. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data.

  • National Institutes of Health (NIH). (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities.

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

  • PubMed. (n.d.). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity.

  • Semantic Scholar. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.

  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability.

  • ACS Publications. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.

  • PubMed. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism.

  • National Institutes of Health (NIH). (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.

  • PubMed Central (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

  • Sino Biological. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.

  • PubMed Central (PMC). (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.

  • Broad Institute. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties.

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.

  • National Institutes of Health (NIH). (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.

  • ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF.

  • ResearchGate. (2025). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues | Request PDF.

  • ResearchGate. (n.d.). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.

  • National Institutes of Health (NIH). (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance.

  • PubMed Central (PMC). (n.d.). Drug Permeation against Efflux by Two Transporters.

  • Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption.

  • NSF Public Access Repository. (n.d.). Tuning Caco-2 Permeability by Cocrystallization: Insights from Molecular Dynamics Simulation.

  • MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

  • PubMed Central (PMC). (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.

  • PubMed Central (PMC). (2022). Making sense of drug-efflux transporters in the physiological environment.

Sources

Technical Support Center: Navigating Resistance to Pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance mechanisms to pyrimidine-based drugs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during your experiments. Our goal is to equip you with the knowledge and protocols to diagnose, understand, and potentially overcome pyrimidine drug resistance in your cancer models.

Introduction to Pyrimidine-Based Drugs and Resistance

Pyrimidine antagonists are a cornerstone of cancer chemotherapy, functioning as antimetabolites that interfere with the synthesis of pyrimidine-containing nucleotides, which are essential building blocks of DNA and RNA.[1][2] By mimicking the structure of natural pyrimidines like uracil and cytosine, these drugs can inhibit critical enzymes in nucleotide synthesis or be incorporated into DNA and RNA, leading to cytotoxicity and cell death.[1][2] Common examples include 5-fluorouracil (5-FU) and gemcitabine.[1]

However, the development of resistance is a significant clinical challenge.[3][4] Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of these drugs, leading to treatment failure.[3][4] This guide will delve into the common mechanisms of resistance and provide you with the tools to investigate them in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for pyrimidine-based drugs like 5-FU and gemcitabine?

A1: 5-Fluorouracil (5-FU) exerts its anticancer effects through several mechanisms.[5] After intracellular conversion to its active metabolites, it can inhibit thymidylate synthase (TS), leading to a depletion of deoxythymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis.[4][6] Its metabolites can also be incorporated into both DNA and RNA, causing damage and disrupting their normal functions.[5][7] Gemcitabine, a deoxycytidine analog, is phosphorylated to its active diphosphate and triphosphate forms.[1] Gemcitabine diphosphate inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis, while gemcitabine triphosphate is incorporated into DNA, leading to chain termination and apoptosis.[1]

Q2: What are the most common mechanisms of resistance to pyrimidine-based drugs?

A2: Resistance to pyrimidine-based drugs is multifaceted and can arise from various alterations within the cancer cell.[8] Key mechanisms include:

  • Altered Drug Metabolism: Decreased activation of the prodrug to its cytotoxic form or increased catabolism and inactivation.[2] For example, decreased expression of deoxycytidine kinase can impede the activation of gemcitabine.[9]

  • Target Enzyme Alterations: Overexpression or mutation of the drug's target, such as thymidylate synthase for 5-FU, can reduce drug efficacy.[6]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration.[3][10]

  • Activation of Survival Signaling Pathways: Pathways like PI3K/Akt and MAPK/ERK can promote cell survival and override the drug-induced apoptotic signals.[3][11]

  • Enhanced DNA Repair Mechanisms: Increased capacity to repair drug-induced DNA damage can contribute to resistance.[8]

  • Upregulation of the Pyrimidine Salvage Pathway: This pathway allows cells to recycle nucleosides from the extracellular environment, bypassing the need for de novo synthesis and thus circumventing the effects of drugs that inhibit this process.[6][12][13]

Q3: How can I develop a pyrimidine drug-resistant cell line for my studies?

A3: A common method is through continuous exposure to gradually increasing concentrations of the drug.[4][14] This process selects for cells that have acquired resistance mechanisms. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My cell line shows a higher IC50 value for a pyrimidine drug than expected, or has become resistant over time.

Question: I've been treating my cancer cell line (e.g., HT-29, PANC-1) with a pyrimidine analog, and the concentration required to inhibit growth by 50% (IC50) is much higher than what is reported in the literature, or has increased with subsequent passages. What could be the reason, and how can I investigate it?

Causality Behind Experimental Choices: An increased IC50 value is the hallmark of drug resistance. The underlying cause could be one or a combination of the mechanisms mentioned in the FAQs. A systematic investigation is necessary to pinpoint the specific driver of resistance in your model. This involves assessing drug transport, metabolism, target expression, and the activity of alternative metabolic pathways.

Troubleshooting Workflow:

A High IC50 Observed B Confirm with Standardized Cell Viability Assay A->B C Investigate Drug Efflux: Measure ABC Transporter Expression/Activity B->C If IC50 is consistently high D Analyze Drug Metabolism & Target: Measure Key Enzyme/Gene Expression (e.g., TS, dCK) B->D If IC50 is consistently high E Assess Salvage Pathway Activity: Test Sensitivity to Drug in Nucleoside-Depleted vs. Supplemented Media B->E If IC50 is consistently high F Evaluate Survival Pathways: Western Blot for pERK, pAkt, etc. B->F If IC50 is consistently high G Synthesize Data to Identify Primary Resistance Mechanism(s) C->G D->G E->G F->G

Caption: Troubleshooting workflow for investigating high IC50 values.

Step-by-Step Investigation:

  • Standardize Your Cell Viability Assay: Inconsistent results can arise from variability in assay conditions.[15] Ensure you are using a validated protocol with optimized cell seeding density and drug incubation times. Refer to Protocol 1: Standardized Cell Viability Assay (Resazurin) .

  • Investigate Drug Efflux: Increased expression of ABC transporters is a common resistance mechanism.[3][10]

    • Experiment: Perform qRT-PCR or Western blotting to measure the expression levels of key transporters like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP).[16] Compare the expression in your cells to a known sensitive parental line.

    • Functional Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for P-gp) with and without a known inhibitor (e.g., verapamil) to functionally assess efflux activity via flow cytometry.[17] A decrease in fluorescence inside the cells that is reversed by the inhibitor suggests increased efflux.

  • Analyze Drug Metabolism and Target Expression:

    • Experiment (for 5-FU): Use qRT-PCR to measure the mRNA levels of thymidylate synthase (TYMS).[6] Overexpression is a known mechanism of 5-FU resistance.[6]

    • Experiment (for Gemcitabine): Measure the expression of deoxycytidine kinase (DCK), the enzyme responsible for the initial activating phosphorylation of gemcitabine.[9][18] Reduced expression can lead to resistance.

  • Assess the Role of the Pyrimidine Salvage Pathway: Cancer cells can switch to the salvage pathway to bypass de novo synthesis inhibition.[12][13]

    • Experiment: Culture your cells in standard medium versus a nucleoside-depleted medium. If the cells become more sensitive to the drug in the depleted medium, it suggests a reliance on the salvage pathway for resistance. Refer to Protocol 3: Assessing Pyrimidine Salvage Pathway Activity .

  • Evaluate Survival Signaling Pathways: Aberrant activation of pro-survival pathways can confer resistance.[11][19]

    • Experiment: Perform Western blot analysis to examine the phosphorylation status of key proteins in the MAPK/ERK (p-ERK) and PI3K/Akt (p-Akt) pathways.[11] Increased phosphorylation in resistant cells compared to sensitive cells indicates activation of these pathways.

Issue 2: I am seeing high variability in my IC50 determination between experiments.

Question: My calculated IC50 values for a specific cell line and drug combination are not consistent across different experimental runs. How can I improve the reproducibility of my results?

Causality Behind Experimental Choices: High variability in cell-based assays often points to inconsistencies in experimental procedures.[15][20] Key factors include cell health and density, reagent preparation, and precise execution of the assay protocol.[21]

Troubleshooting Table:

Potential Cause Recommended Solution Scientific Rationale
Inconsistent Cell Number Perform a cell count for each experiment and seed a precise number of cells per well. Determine the optimal seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[14][22]Cell density affects growth rate and drug response. Over- or under-confluent cells can lead to inaccurate viability readings.
Variable Cell Health/Passage Number Use cells from a consistent, low passage number. Regularly check for mycoplasma contamination.High passage numbers can lead to genetic drift and altered phenotypes. Mycoplasma can affect cell metabolism and drug sensitivity.
Inaccurate Drug Dilutions Prepare fresh drug dilutions for each experiment from a validated stock solution. Calibrate your pipettes regularly.[15]The drug can degrade over time, and inaccurate pipetting can lead to incorrect final concentrations.
Inconsistent Incubation Times Use a precise and consistent incubation time for drug treatment and for the viability reagent (e.g., resazurin).[23]The duration of drug exposure directly impacts cytotoxicity. The kinetics of the viability assay reagent require a consistent incubation period for reliable results.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.Evaporation from outer wells can concentrate the drug and media components, leading to skewed results.

Issue 3: My gene expression data (qRT-PCR/RNA-seq) does not correlate with the observed resistance phenotype.

Question: I have identified a resistant cell line based on its high IC50 value. However, when I analyze the expression of common resistance-associated genes, I don't see any significant changes. What could be the issue?

Causality Behind Experimental Choices: A lack of correlation between gene expression and resistance phenotype can occur for several reasons. Resistance might be driven by post-transcriptional or post-translational modifications, or by mechanisms not captured by your gene panel. It's also possible that the resistance is multifactorial, with small contributions from many genes rather than a large change in a single gene.

Troubleshooting Steps:

  • Look Beyond mRNA Levels:

    • Protein Expression and Activity: Resistance may be due to changes in protein levels or activity that are not reflected at the mRNA level. Perform Western blotting to check the protein levels of your targets. For enzymes, consider activity assays.

    • Post-Translational Modifications: As mentioned for survival pathways, phosphorylation status can be critical.[11]

  • Broaden Your Search:

    • Unbiased Screening: If a targeted approach is not yielding answers, consider a more global analysis. RNA-sequencing can provide a comprehensive view of the transcriptome and may reveal unexpected pathways involved in resistance.[24]

    • Consider Non-coding RNAs: MicroRNAs have been implicated in gemcitabine resistance.[9]

  • Investigate Functional Resistance Mechanisms:

    • Even if you don't see changes in ABC transporter expression, perform a functional efflux assay as described in Troubleshooting Issue 1 . The function of existing transporters may be enhanced.

  • Consider Genetic Mutations:

    • Sequence the target enzyme (e.g., TYMS) to check for mutations that could alter drug binding without changing expression levels.[6]

Data Presentation

Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines

Cell Line Drug Parental (Sensitive) IC50 Resistant Subline IC50 Fold Resistance
HT-29 (Colon)5-Fluorouracil~5 µM>50 µM>10
PANC-1 (Pancreatic)Gemcitabine~20 nM>200 nM>10
A2780 (Ovarian)Gemcitabine~10 nM>150 nM>15

Note: These are representative values. Actual IC50s can vary between labs and experimental conditions.

Table 2: Key Genes to Analyze for Pyrimidine Drug Resistance

Drug Resistance Mechanism Genes to Analyze (Human) Expected Change in Resistant Cells
5-Fluorouracil Target OverexpressionTYMSIncreased mRNA/protein
Increased CatabolismDPYDIncreased mRNA/protein
Gemcitabine Decreased ActivationDCKDecreased mRNA/protein
Target AlterationRRM1, RRM2Increased mRNA/protein
General Drug EffluxABCB1, ABCC1, ABCG2Increased mRNA/protein
Survival Signaling-Increased p-AKT, p-ERK (protein)

Key Signaling and Resistance Pathways

cluster_0 Pyrimidine Drug Action & Resistance Drug Pyrimidine Analog (e.g., 5-FU, Gemcitabine) Metabolism Intracellular Activation Drug->Metabolism Efflux ABC Transporter Efflux (e.g., P-gp) Drug->Efflux Blocks Entry ActiveDrug Active Metabolite Metabolism->ActiveDrug Inactivation Increased Drug Inactivation Metabolism->Inactivation Inactivates Target Inhibition of De Novo Synthesis (e.g., TS, RNR) ActiveDrug->Target DNA_RNA Incorporation into DNA/RNA ActiveDrug->DNA_RNA Apoptosis Cell Death Target->Apoptosis Salvage Pyrimidine Salvage Pathway Target->Salvage Bypasses AlteredTarget Target Overexpression/ Mutation Target->AlteredTarget Bypasses DNA_RNA->Apoptosis Survival Survival Signaling (PI3K/Akt, MAPK/ERK) Apoptosis->Survival Inhibits

Caption: Key mechanisms of action and resistance to pyrimidine-based drugs.

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay (Resazurin)

This protocol is adapted from standard cell viability assay procedures.[22][23]

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare a 2X serial dilution of the pyrimidine drug in complete medium.

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Resazurin Addition:

    • Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the Resazurin solution to each well.[23]

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence with a microplate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of viability versus the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Development of a Drug-Resistant Cell Line

This protocol is based on the principle of intermittent dose escalation.[14]

  • Initial Treatment:

    • Determine the IC20-IC30 of the drug for the parental cell line using the protocol above.

    • Culture the parental cells in complete medium containing the drug at this concentration.

  • Monitoring and Dose Escalation:

    • When the cells resume normal proliferation (as observed by microscopy and cell counting), passage them and increase the drug concentration by a factor of 1.5-2.

    • Repeat this process of recovery and dose escalation. This may take several months.

  • Characterization and Banking:

    • Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), the resistant line is established.

    • Characterize the resistant phenotype by performing a full dose-response curve and comparing the IC50 to the parental line.

    • Expand the resistant cell line and create cryopreserved stocks. Maintain a continuous culture in the presence of the drug to preserve the resistant phenotype.

Protocol 3: Assessing Pyrimidine Salvage Pathway Activity

This functional assay helps determine if cells are relying on extracellular nucleosides to survive drug treatment.

  • Prepare Media:

    • Standard Medium: Complete cell culture medium.

    • Nucleoside-Depleted Medium: Use a custom formulation or dialyzed fetal bovine serum (FBS) to reduce the concentration of free nucleosides.

  • Cell Seeding and Acclimation:

    • Seed cells in a 96-well plate in standard medium and allow them to attach for 24 hours.

    • Wash the cells with PBS and replace the medium with either standard or nucleoside-depleted medium. Allow cells to acclimate for 12-24 hours.

  • Drug Treatment and Viability Assay:

    • Perform a standard dose-response experiment as described in Protocol 1 in both media conditions in parallel.

  • Data Analysis:

    • Calculate the IC50 value for the drug in both standard and nucleoside-depleted medium.

    • A significant decrease in the IC50 value in the nucleoside-depleted medium suggests that the cells rely on the salvage pathway to resist the drug's effects.

References

  • Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide. Anticancer Research. [Link]
  • Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. MDPI. [Link]
  • Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modul
  • Overcoming 5-Fu Resistance of Colon Cells through Inhibition of Glut1 by the Specific Inhibitor WZB117. Asian Pacific Journal of Cancer Prevention. [Link]
  • Mechanisms of Resistance to Gemcitabine. Encyclopedia.pub. [Link]
  • Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma.
  • Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide. PubMed. [Link]
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
  • Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer. PMC - NIH. [Link]
  • Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. PMC - NIH. [Link]
  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. [Link]
  • Mechanisms of resistance to anticancer agents. (1962). SciSpace. [Link]
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC - PubMed Central. [Link]
  • Identification of molecular mechanisms for cellular drug resistance by combining drug activity and gene expression profiles. PMC - NIH. [Link]
  • Pyrimidine Antagonists Pharmacology. Medcrine. [Link]
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. [https://www.jove.com/t/52 multiplex-cell-viability-assay-for-high-throughput-screening]([Link] multiplex-cell-viability-assay-for-high-throughput-screening)
  • Chapter Eight. Role of ABC Transporters in Fluoropyrimidine-Based Chemotherapy Response.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
  • MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. PubMed. [Link]
  • Targets in pyrimidine salvage and their corresponding inhibitors. (A)...
  • Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer. NIH. [Link]
  • Nucleotide salvage. Wikipedia. [Link]
  • pyrimidine salvage p
  • Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines. PMC - NIH. [Link]
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]
  • Gene expression based inference of drug resistance in cancer. bioRxiv. [Link]
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. [Link]
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
  • Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. PMC - PubMed Central. [Link]
  • [1810.
  • Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymeriz
  • The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. [Link]
  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. PMC - PubMed Central. [Link]
  • Antimicrobial Susceptibility Testing.
  • What do drug transporters really do? PMC - PubMed Central. [Link]
  • What are some factors that could affect antimicrobial susceptibility testing?
  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC - PubMed Central. [Link]
  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC - PubMed Central. [Link]
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Amino-6-ethylpyrimidin-4-ol and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of 2-Amino-6-ethylpyrimidin-4-ol with other notable pyrimidine-based compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, comparative potency, and underlying mechanisms of action. We will explore supporting experimental data and provide detailed protocols for key assays to empower your research endeavors.

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1] Pyrimidine derivatives are integral to many FDA-approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] Prominent examples include Imatinib, a tyrosine kinase inhibitor for cancer therapy, and Rosuvastatin, an HMG-CoA reductase inhibitor for managing hypercholesterolemia. The inherent ability of the pyrimidine scaffold to interact with various biological targets continues to make it a focal point in the discovery of novel therapeutics.

Profiling this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 5734-66-7

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.155 g/mol

This compound belongs to the 2-aminopyrimidin-4-ol class of compounds. The presence of the amino group at the 2-position and the hydroxyl group at the 4-position, combined with the ethyl substituent at the 6-position, dictates its physicochemical properties and potential biological interactions. While extensive, direct comparative studies on this specific molecule are limited in publicly accessible literature, we can infer its potential efficacy by examining structurally similar compounds and the broader structure-activity relationships (SAR) of this chemical class.

Comparative Efficacy Analysis: A Look at Structurally Related Pyrimidines

To objectively assess the potential efficacy of this compound, we will compare it with other pyrimidine derivatives where experimental data is available. This comparative analysis will focus on anticancer and kinase inhibitory activities, two of the most prominent therapeutic areas for pyrimidine-based compounds.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. The following table summarizes the cytotoxic activity (IC₅₀ values) of various 2-aminopyrimidine derivatives against different cancer cell lines. It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound ID/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Indazol-pyrimidine 4fMCF-7 (Breast)1.629Doxorubicin8.029[2]
Indazol-pyrimidine 4iMCF-7 (Breast)1.841Doxorubicin8.029[2]
2-amino-4,6-diphenylnicotinonitrile 3MDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1[3]
2-amino-4,6-diphenylnicotinonitrile 3MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2[3]
Pyrimidin-2-amine derivative 8hMCF-7 (Breast)Not specifiedNot specifiedNot specified[4]
Thieno[2,3-d]pyrimidine lMDA-MB-231 (Breast)27.6Paclitaxel (PTX)29.3[5]
Aminopyrimidine-2,4-dione 7MDA-MB-231 (Breast)0.4Methotrexate2.79[6]

Insights from the Data:

The data clearly indicates that substitutions on the pyrimidine core significantly influence cytotoxic potency. For instance, the indazol-pyrimidine and 2-amino-4,6-diphenylnicotinonitrile derivatives show potent activity against breast cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, Doxorubicin.[2][3] The aminopyrimidine-2,4-dione derivative 7 also demonstrates remarkable potency.[6]

The structure-activity relationship of these compounds is complex. The nature and position of substituents on the pyrimidine ring and any fused ring systems play a critical role in their interaction with biological targets and, consequently, their anticancer efficacy.[1]

Kinase Inhibition

Many pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[7] The 2-aminopyrimidine scaffold is a key feature of many kinase inhibitors, including the FDA-approved drug Imatinib.[8]

The following table presents the inhibitory activity of selected pyrimidine derivatives against various protein kinases.

Compound ID/Derivative ClassTarget KinaseIC₅₀ (µM)
Pyrimidin-2-amine derivative 8hPLK40.0067[4]
Aminopyrimidine-2,4-dione 4BRD40.029[6]
Aminopyrimidine-2,4-dione 7BRD40.042[6]
Aminopyrimidine-2,4-dione 7PLK10.02[6]

Insights from the Data:

The presented data highlights the potential of 2-aminopyrimidine derivatives as potent kinase inhibitors. Compound 8h shows exceptional potency against PLK4, a key regulator of centriole duplication.[4] Similarly, compounds 4 and 7 are potent dual inhibitors of BRD4 and PLK1, both of which are attractive targets in cancer therapy.[6]

The development of Imatinib provides a classic example of how systematic chemical optimization of a phenylaminopyrimidine lead compound can result in a highly potent and selective kinase inhibitor.[8] Modifications such as the addition of a pyridyl group and an N-methylpiperazine moiety were crucial for enhancing cellular activity, solubility, and bioavailability.[8]

The following diagram illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

G cluster_0 Cellular Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Leads to Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

To facilitate reproducible and comparative research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of pyrimidine derivatives.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting a dose-response curve.

G Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) 24h Incubation 24h Incubation Cell Seeding (96-well plate)->24h Incubation Compound Treatment Compound Treatment 24h Incubation->Compound Treatment 48-72h Incubation 48-72h Incubation Compound Treatment->48-72h Incubation Add MTT Solution Add MTT Solution 48-72h Incubation->Add MTT Solution 4h Incubation 4h Incubation Add MTT Solution->4h Incubation Add Solubilization Solution Add Solubilization Solution 4h Incubation->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570 nm)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for the MTT Cell Viability Assay.

Protocol for Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay to measure the inhibitory effect of compounds on kinase activity by quantifying the amount of ATP remaining after the reaction.[7]

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer (optimized for the specific kinase)

  • Test pyrimidine compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates (white, opaque)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of the kinase in the assay buffer.

    • Prepare a solution of the substrate and ATP in the assay buffer.

  • Assay Reaction:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the kinase solution to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[12]

  • Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G Start Start Add Compound & Kinase Add Compound & Kinase Start->Add Compound & Kinase Initiate Reaction (add Substrate/ATP) Initiate Reaction (add Substrate/ATP) Add Compound & Kinase->Initiate Reaction (add Substrate/ATP) 60 min Incubation 60 min Incubation Initiate Reaction (add Substrate/ATP)->60 min Incubation Add ATP Detection Reagent Add ATP Detection Reagent 60 min Incubation->Add ATP Detection Reagent 10 min Incubation 10 min Incubation Add ATP Detection Reagent->10 min Incubation Measure Luminescence Measure Luminescence 10 min Incubation->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Conclusion and Future Directions

Future research should focus on the direct synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and protein kinases, using standardized protocols as outlined in this guide. This will enable a more definitive assessment of its efficacy relative to other pyrimidine-based compounds and will guide the rational design of novel and more potent therapeutic agents.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. ACS Publications.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central.
  • Chemical optimization and functions of imatinib structure. ResearchGate.
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. LMA leidykla.
  • Synthesis, in vitro Antibacterial and Antifungal Evaluations of 2-Amino-4-(1-naphthyl)-6-arylpyrimidines. ResearchGate.
  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central.
  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed.
  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC - NIH.
  • Special Issue : Biological Activities of Natural Products II. MDPI.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Amino-6-ethylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the 2-aminopyrimidine scaffold represents a privileged structure. Its intrinsic ability to form critical hydrogen bonds, mimicking the purine bases of DNA and RNA, makes it a versatile core for designing inhibitors of various biological targets, particularly protein kinases.[1][2] This guide provides an in-depth comparison of 2-Amino-6-ethylpyrimidin-4-ol analogs, synthesizing data from numerous studies to illuminate the structure-activity relationships that govern their biological function. We will explore the causality behind synthetic choices, present comparative biological data, and detail the experimental protocols necessary for their evaluation.

The pyrimidine nucleus is a fundamental component of several FDA-approved drugs, underscoring its therapeutic importance.[2][3] The this compound core, specifically, offers a unique template for developing potent and selective inhibitors. Understanding how modifications at each position of this scaffold affect target binding and cellular activity is paramount for advancing new therapeutic agents.

The this compound Scaffold: Key Interaction Points

The efficacy of 2-aminopyrimidine derivatives as kinase inhibitors often stems from their ability to form hydrogen bonds with the hinge region of the ATP-binding pocket. The 2-amino group and one of the ring nitrogens typically act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. The substituents at the C4 and C6 positions then project into distinct pockets, where their properties dictate potency and selectivity.

Diagram: Core Scaffold and H-Bonding Potential

Scaffold cluster_scaffold This compound Core cluster_interactions Key Interaction Points Scaffold_Image N1 N1 Atom (H-Bond Acceptor) N1:e->Scaffold_Image:w H-Acceptor Amino_N 2-Amino Group (H-Bond Donor) Amino_N:s->Scaffold_Image:n H-Donor C6_Ethyl C6-Ethyl Group (Hydrophobic Pocket) C6_Ethyl:w->Scaffold_Image:e Selectivity C4_OH C4-Hydroxyl Group (Solvent Front/New Vectors) C4_OH:n->Scaffold_Image:s Potency/PK

Caption: Key pharmacophoric features of the this compound scaffold.

General Synthetic Strategies

The synthesis of diverse libraries of 2-aminopyrimidine derivatives is essential for thorough SAR exploration. A prevalent and efficient method is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. This approach allows for variability at the C4 and C6 positions of the pyrimidine ring.

Diagram: General Synthetic Workflow

G start Starting Materials (β-Ketoester & Guanidine) step1 Condensation Reaction (Base-catalyzed) start->step1 step2 Cyclization step1->step2 step3 Purification (Crystallization/Chromatography) step2->step3 product This compound Analog step3->product

Caption: A typical workflow for the synthesis of 2-aminopyrimidin-4-ol analogs.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-pyrimidin-4-ols

This protocol describes a general procedure for the synthesis of the core scaffold, which can be adapted to produce various analogs.

  • Reaction Setup: To a solution of an appropriately substituted β-ketoester (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and guanidine hydrochloride (1.2 eq).

  • Condensation: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Precipitation: Acidify the residue with dilute hydrochloric acid or acetic acid to a pH of ~6-7. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold water, and then diethyl ether. The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the desired 2-aminopyrimidin-4-ol analog.[4][5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature of the substituents at the C2, C4, C5, and C6 positions.

  • C2-Amino Group: This group is often crucial for activity, acting as a primary anchor to the target protein. While N-alkylation can sometimes be tolerated, it often reduces potency by disrupting the key hydrogen-bonding interaction. However, in some cases, specific substitutions can access adjacent pockets to enhance selectivity.[6]

  • C6-Ethyl Group: The ethyl group at the C6 position provides a moderate lipophilic character, often fitting into a hydrophobic pocket in the target's active site. Studies on related thieno[2,3-d]pyrimidines have shown that a 6-ethyl substitution can increase potency by 2-3 orders of magnitude compared to a 6-methyl analog, suggesting it provides a more optimal fit in the hydrophobic pocket of certain enzymes like thymidylate synthase and dihydrofolate reductase.[7] This highlights the critical role of alkyl group size at this position for achieving high potency.

  • C4-ol Group: The hydroxyl group at C4 exists in tautomeric equilibrium with its keto form. This position is solvent-exposed in many kinase binding sites, making it a prime location for modification to improve pharmacokinetic properties without sacrificing potency. Replacing the hydroxyl with substituted amines (R-NH-) is a common strategy to explore new chemical space and introduce vectors for further functionalization.[6]

  • C5-Position: The C5 position is a key site for modulating electronic properties and for introducing substituents that can target unique regions of the active site, thereby enhancing selectivity and potency. Introducing small electron-withdrawing groups like cyano (-CN) or halogens can influence the pKa of the pyrimidine ring and alter binding affinity. Larger aryl or heteroaryl groups at this position can form additional favorable interactions, leading to highly potent compounds.[8][9]

Comparative Biological Data

While comprehensive data for a wide range of this compound derivatives is an active area of research, data from closely related 2-aminopyrimidine analogs provides a valuable comparative context for their potential biological activities.[10]

Compound ClassR² SubstituentR⁴ SubstituentR⁶ SubstituentTarget/Cell LineIC₅₀ (µM)Citation
Pyrimidin-2-amineVaried amines-Cl-Clβ-Glucuronidase2.8 - 300[11][12]
Pyrimidin-2-amine-NH₂Varied arylVaried arylA₁ Adenosine ReceptorKi values in nM range[9]
Pyrrolo[3,2-d]pyrimidine-NH₂=O-CH₃Human TS / DHFR0.046 / 0.120[8]
Thieno[2,3-d]pyrimidine-NH₂=O-C₂H₅Human TS / DHFR0.054 / 0.019[7]
Pyrimidin-2-amineVaried aminesVaried amines-PLK40.0067[13]
Pyrimidin-4-yl-imidazole-ImidazolesVaried aryl-CRAF / A375P Cells0.62[14]
AminodimethylpyrimidinolVaried aryl amines-OH-CH₃FGFR4~4.5[15]

This table synthesizes data from various 2-aminopyrimidine scaffolds to illustrate SAR trends. Direct comparison requires consideration of the different core structures.

Key Biological Assays for Evaluation

To validate the activity of newly synthesized analogs, robust and reproducible biological assays are essential.[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used to screen for kinase inhibitors due to their high throughput and sensitivity.

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the test compounds at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

  • Signal Reading: Incubate for 60 minutes to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data against positive and negative controls. Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Hep3B) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ values.

Diagram: MTT Assay Workflow

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) (Formazan Formation) D->E F Solubilize Formazan (Add DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining compound cytotoxicity.[10]

Mechanism of Action & Signaling Pathways

Many 2-aminopyrimidine analogs function by competitively inhibiting the ATP-binding site of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. By blocking the action of an oncogenic kinase, such as PLK4 or FGFR4, these compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram: Kinase Inhibition Signaling Pathway

G cluster_pathway Oncogenic Kinase Signaling RTK Receptor Tyrosine Kinase Kinase Target Kinase (e.g., PLK4, FGFR4) RTK->Kinase Substrate Downstream Substrate Kinase->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 2-Aminopyrimidine Analog Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 2-aminopyrimidine analog.

Conclusion and Future Outlook

The this compound scaffold and its analogs remain a highly productive area for drug discovery. The structure-activity relationships discussed herein highlight several key principles: the foundational importance of the 2-amino group for target anchoring, the role of the C6-ethyl group in optimizing hydrophobic interactions, and the utility of the C4 and C5 positions for fine-tuning potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing analogs with enhanced selectivity to minimize off-target effects and on exploring novel substitutions at the C5 position to target resistant mutant kinases. The continued application of these medicinal chemistry principles will undoubtedly lead to the discovery of new and effective therapeutic agents based on this versatile scaffold.

References

  • Benchchem.
  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 575-583.
  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Gangjee, A., et al.
  • Rani, P., et al. Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives.
  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.
  • Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269-2281.
  • Gangjee, A., et al. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. PubMed.
  • Taha, M., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
  • Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
  • Zhang, L., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577.
  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
  • Uvell, H., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI.
  • I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
  • Benchchem.
  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • ResearchGate.
  • Longdom Publishing.
  • Jo, A., et al. (2022).
  • Agulló-Ortuño, M. T., et al. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.

Sources

In Vivo Validation of 2-Amino-6-ethylpyrimidin-4-ol: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Amino-6-ethylpyrimidin-4-ol, a novel pyrimidine derivative with therapeutic potential. Drawing from established methodologies in preclinical oncology, we present a comparative analysis against benchmark compounds, offering researchers, scientists, and drug development professionals a robust template for assessing anti-cancer efficacy.

For the purpose of this guide, we will designate this compound as AEP-4O . Based on the prevalent bioactivity of aminopyrimidine scaffolds as kinase inhibitors, we hypothesize that AEP-4O is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of Hepatocellular Carcinomas (HCC).[1][2][3]

This guide will compare the projected in vivo performance of AEP-4O against two key comparators:

  • BLU-9931 : A first-in-class, selective, irreversible FGFR4 inhibitor that has demonstrated significant anti-tumor activity in preclinical HCC models.[4][5]

  • Sorafenib : A multi-kinase inhibitor that has been a standard-of-care treatment for advanced HCC, providing a clinically relevant benchmark.[6][7]

The Scientific Rationale: Why Target FGFR4 in HCC?

The FGF19-FGFR4 signaling axis is a critical pathway in liver homeostasis and metabolism.[2] However, its aberrant activation, often driven by the amplification and overexpression of its ligand FGF19, is a known oncogenic driver in a significant portion of HCC cases.[4][8] This creates a dependency that can be exploited therapeutically. Selective inhibition of FGFR4 is anticipated to block downstream signaling, thereby inhibiting tumor cell proliferation and survival, with a potentially favorable therapeutic window due to the restricted expression of FGFR4.[4][9]

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway, the proposed target of AEP-4O.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 KLB Klotho-β (Co-receptor) FGF19->KLB Binds FGFR4 FGFR4 Receptor KLB->FGFR4 Complexes with FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGFR4->FGFR4_dimer Leads to FRS2 FRS2 FGFR4_dimer->FRS2 Recruits & Phosphorylates STAT3 STAT3 Pathway FGFR4_dimer->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FRS2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation AEP_4O AEP-4O (Hypothesized) AEP_4O->FGFR4_dimer Inhibits

Caption: Hypothesized mechanism of AEP-4O in the FGF19-FGFR4 signaling pathway.

Comparative In Vivo Study Design

A rigorous in vivo validation program is essential to transition a promising compound from bench to potential clinical application. The following experimental workflow is proposed for AEP-4O, benchmarked against BLU-9931 and Sorafenib.

InVivo_Workflow cluster_setup Phase 1: Model & PK/PD Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture Hep3B Cell Culture (FGF19-amplified HCC) Animal_Model Implantation in Immunodeficient Mice Cell_Culture->Animal_Model Tumor_Growth Tumor Growth to ~150 mm³ Animal_Model->Tumor_Growth Randomization Randomization into Treatment Groups (n=9) Tumor_Growth->Randomization Dosing Daily/BID Oral Dosing - Vehicle - AEP-4O (e.g., 100 mg/kg) - BLU-9931 (100 mg/kg) - Sorafenib (30 mg/kg) Randomization->Dosing PK_Study Single Dose PK Study in Satellite Group Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitoring Endpoint Euthanasia at Endpoint (e.g., Tumor >1500 mm³) Monitoring->Endpoint Tumor_Harvest Tumor Excision, Weight, & Photography Endpoint->Tumor_Harvest Tissue_Analysis Pharmacodynamics (Western Blot, IHC) Toxicity (Histology) Tumor_Harvest->Tissue_Analysis Data_Analysis Calculate TGI Statistical Analysis Tissue_Analysis->Data_Analysis

Caption: Proposed experimental workflow for in vivo validation of AEP-4O.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated results from the in vivo studies, presenting hypothetical data for AEP-4O alongside published or representative data for the comparator compounds.

Table 1: Comparative Pharmacokinetic (PK) Profile (Oral Administration)
ParameterAEP-4O (Hypothetical)BLU-9931[4]Sorafenib
Dose (mg/kg) 1001030
Cmax (ng/mL) ~2500~400~5000
Tmax (hr) 2.01.53.0
AUC (ng*hr/mL) ~15000~1200~35000
Half-life (hr) ~4.02.3~24-48
Bioavailability (%) ~35%18%~38-49%

Rationale for AEP-4O: The hypothetical PK parameters for AEP-4O are projected to show good oral absorption and a half-life suitable for once or twice-daily dosing, positioning it competitively against established inhibitors.

Table 2: Comparative Anti-Tumor Efficacy in Hep3B Xenograft Model
Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle p.o., BID1250 ± 150--1 ± 2%
AEP-4O (Hypothetical) 100 mg/kg, p.o., BID180 ± 4586%-3 ± 3%
BLU-9931 [6]100 mg/kg, p.o., BID150 ± 4088% (Regression)-2 ± 2%
Sorafenib [6]30 mg/kg, p.o., QD750 ± 9040%-8 ± 5%

Rationale for AEP-4O: The projected efficacy of AEP-4O aims for potent tumor growth inhibition, comparable to the selective inhibitor BLU-9931 and superior to the broader-spectrum kinase inhibitor Sorafenib in this specific FGF19-driven model. A minimal impact on body weight suggests a good tolerability profile.[6]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are crucial. The following protocols are adapted from standard practices for in vivo oncology studies.[10]

HCC Xenograft Mouse Model
  • Cell Culture : Culture Hep3B human hepatocellular carcinoma cells (ATCC® HB-8064™) in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

  • Cell Preparation : At 80-90% confluency, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation : Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring : Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²)/2.

  • Randomization : When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=9 per group) ensuring an even distribution of tumor sizes.

Drug Administration and Efficacy Monitoring
  • Formulation : Prepare AEP-4O and comparator compounds in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Dosing : Administer the compounds via oral gavage (p.o.) at the specified concentrations and schedules (e.g., twice daily - BID; once daily - QD) for 21 days. The vehicle group receives the vehicle solution alone.

  • Efficacy and Toxicity Monitoring : Continue to measure tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint : At the end of the treatment period, or when tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³), euthanize the mice.

  • Data Analysis : Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Pharmacodynamic (PD) Analysis
  • Sample Collection : In a satellite group of tumor-bearing mice, administer a final dose of the respective compounds. At selected time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and harvest tumors and plasma.

  • Western Blot Analysis : Prepare protein lysates from a portion of the harvested tumors. Perform Western blotting to assess the phosphorylation status of FGFR4 and downstream effectors like FRS2 and ERK to confirm target engagement and pathway inhibition.

  • Immunohistochemistry (IHC) : Fix and paraffin-embed tumor sections. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to visualize the biological effects of the treatment at the tissue level.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of this compound (AEP-4O) as a hypothetical FGFR4 inhibitor for the treatment of HCC. The proposed experimental design, rooted in established scientific protocols, allows for a rigorous assessment of its pharmacokinetic properties, anti-tumor efficacy, and safety profile against both a highly selective agent (BLU-9931) and a clinical standard of care (Sorafenib).

Positive outcomes from these studies—specifically, potent tumor growth inhibition, clear on-target pharmacodynamic effects, and a favorable safety profile—would strongly support the further development of AEP-4O as a novel therapeutic agent for FGF19-driven hepatocellular carcinoma. Subsequent investigations should focus on exploring efficacy in patient-derived xenograft (PDX) models, assessing potential mechanisms of resistance, and evaluating combination strategies to further enhance therapeutic benefit.

References

  • BenchChem. Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
  • Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437.
  • Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. PubMed, 25845911.
  • Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. ResearchGate.
  • Hagel, M., et al. (2015). Treatment with BLU9931 leads to tumor regression in the FGF19-amplified Hep 3B liver cancer model. ResearchGate.
  • Kim, J., et al. (2019). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery, 9(12), 1686-1695.
  • Kim, J., et al. (2019). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery.
  • Khan, M. A., et al. (2020). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. MDPI.
  • I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
  • I.R.I.S. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth.
  • Puszkiel, A., et al. (2019). An evaluation of palbociclib as a breast cancer treatment option: a current update. NIH.
  • El-Deeb, I. M., et al. (2016). Profile of palbociclib in the treatment of metastatic breast cancer. PMC - NIH.
  • Ferlenghi, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Lin, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Ali, A., et al. (2024). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PubMed Central.
  • Pinter, M., et al. (2019). New Drugs effective in the systemic Treatment of Hepatocellular Carcinoma.
  • Sen, S., et al. (2023). Drug Development in Hepatocellular Carcinoma: Leveraging Lessons From the Past to Build the Future. ASCO Daily News.
  • Ho, C. C., et al. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. PMC - NIH.
  • ResearchGate. Dual inhibition of EGFR and FGFR4 shows strong in vivo efficacy in xenograft tumor models.
  • Pharmacy Times. (2023). Updates in Treatment of Unresectable Hepatocellular Carcinoma.
  • ResearchGate. Cytotoxicity and antitumor activities of the newly synthesized compounds 1b-g and 3 in comparison with ref.
  • Patel, A., et al. (2021). Drug Treatment for Advanced Hepatocellular Carcinoma: First-Line and Beyond. PMC - NIH.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the principle of selectivity is paramount. A compound's therapeutic efficacy is intrinsically linked to its specificity for the intended target. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired pharmacological effect, contributing to the high attrition rates in clinical trials.[1] This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of a novel ATP-competitive kinase inhibitor, designated here as 2-Amino-6-ethylpyrimidin-4-ol.

While this molecule is presented as a hypothetical candidate, the principles and methodologies detailed herein represent the gold standard for characterizing any new chemical entity. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and the logic of building a self-validating data package. This ensures that by the end of the profiling cascade, we have a high-confidence assessment of the compound's selectivity and its viability for further development.

The Strategic Imperative: A Multi-Tiered Profiling Cascade

A robust cross-reactivity profile is not generated from a single experiment but is the culmination of a strategic, multi-tiered approach. This cascade is designed to efficiently identify potential liabilities, manage resources, and build a progressively more detailed and biologically relevant picture of the compound's behavior.

Our strategy begins with broad, cost-effective biochemical assays to cast a wide net, followed by more focused and physiologically complex cellular assays to validate initial findings.[2][3]

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement T1_Step1 Large-Panel Kinase Screen (e.g., 400+ Kinases) T1_Step2 Single High Concentration (e.g., 1 µM or 10 µM) T1_Step1->T1_Step2 Identifies initial hits T2_Step1 IC50 Determination for Primary Target & Hits T1_Step2->T2_Step1 Progress significant hits (e.g., >70% inhibition) T2_Step2 10-Point Dose-Response Curve T2_Step1->T2_Step2 Quantifies potency T3_Step1 Cellular Thermal Shift Assay (CETSA®) T2_Step2->T3_Step1 Confirm key off-targets in a cellular context T3_Step2 Confirms target binding in intact cells T3_Step1->T3_Step2 Validates in situ

Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Large-Panel Biochemical Profiling

The "Why": The human kinome consists of over 500 protein kinases, many sharing highly conserved ATP-binding sites.[4] A broad biochemical screen is the most efficient and cost-effective first step to survey the landscape of potential off-targets.[2] Commercial services (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot) offer panels of hundreds of kinases, providing a comprehensive initial view of a compound's selectivity.[4][5]

Experimental Choice: We will screen this compound at a single, high concentration (e.g., 1 µM) against a large panel of over 400 kinases. The goal is not to determine potency, but to rapidly identify any kinase that is inhibited by a significant margin (e.g., >70-80%).[2] Testing at a concentration well above the presumed on-target IC50 is crucial for catching even weak off-target interactions.[6]

Comparative Data Example: this compound vs. Staurosporine

To contextualize the data, we compare our hypothetical compound against Staurosporine, a notoriously non-selective kinase inhibitor.[7]

Target KinaseCompound (1 µM) % InhibitionInterpretation
Target Kinase A (Presumed) 98% Strong on-target activity
Kinase B85%Significant off-target, requires follow-up
Kinase C72%Moderate off-target, requires follow-up
Kinase D15%Likely not a significant off-target
Kinase E5%No significant activity
Staurosporine (Positive Control) >90% across most kinases Confirms assay validity
DMSO (Vehicle Control) <1% Establishes baseline

Tier 2: Quantitative Potency (IC50) Determination

The "Why": A single-point inhibition value is a flag, not a verdict. To understand the true selectivity window, we must quantify the potency (IC50) of our compound against the primary target and any significant off-targets identified in Tier 1.[2] This allows for a direct, quantitative comparison and the calculation of a selectivity ratio.

Experimental Choice: For the primary target and any kinase inhibited >70% in the initial screen, a 10-point dose-response curve is generated. This is performed using a validated biochemical assay, such as a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™) or a radiometric assay that directly measures substrate phosphorylation.[4][7] The ATP concentration should be set near the Km for each kinase to ensure the resulting IC50 values reflect the compound's intrinsic affinity.[8]

Comparative Selectivity Profile
Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Target Kinase A 15 5-
Kinase B2501016.7-fold
Kinase C>10,00020>667-fold

This data reveals that while Kinase B is an off-target, there is a ~17-fold selectivity window. Kinase C, which looked like a potential hit in Tier 1, is in fact a very weak interactor, highlighting the importance of this quantitative follow-up.

G cluster_0 cluster_1 High Affinity Targets (Low nM) cluster_2 Moderate Affinity Targets (High nM) cluster_3 Low/No Affinity Targets (µM or >) Cpd This compound TargetA Target A (On-Target) Cpd->TargetA IC50 = 15 nM TargetB Kinase B (Off-Target) Cpd->TargetB IC50 = 250 nM TargetC Kinase C (Weak Off-Target) Cpd->TargetC IC50 > 10,000 nM OtherKinases Rest of Kinome Cpd->OtherKinases No significant inhibition

Caption: Conceptual diagram of a kinase inhibitor's selectivity profile.

Tier 3: In-Cell Target Engagement

The "Why": Biochemical assays, while essential, are conducted in a simplified, artificial environment. They do not account for cell permeability, efflux pumps, intracellular ATP concentrations, or target availability within protein complexes.[8][9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms direct target engagement in a physiologically relevant setting—the intact cell.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12]

Experimental Choice: We will perform an Isothermal Dose-Response (ITDR) CETSA experiment. Intact cells expressing the target proteins (Target A and Kinase B) are treated with increasing concentrations of this compound. The cells are then heated to a specific temperature that causes partial denaturation of the target. The amount of soluble, non-denatured protein remaining is quantified. A positive target engagement shifts the curve, indicating stabilization.[10]

Comparative Cellular Engagement Data
TargetCellular EC50 (nM)Interpretation
Target Kinase A 50 Confirmed on-target engagement in cells. The rightward shift from biochemical IC50 is expected due to cellular factors.
Kinase B1500Weak cellular engagement. The ~6-fold rightward shift from its biochemical IC50 suggests poor cell permeability or other factors limiting its activity on this off-target in a cellular context.

This cellular data provides a critical layer of validation. The selectivity window in a cellular context (1500 nM / 50 nM = 30-fold) is even greater than predicted by the biochemical assays. This significantly de-risks the Kinase B off-target liability and increases confidence in the compound's profile.

Detailed Experimental Protocols

Protocol 1: In Vitro Luminescence-Based Kinase Assay (IC50 Determination)

This protocol is adapted from standard luminescence-based kinase assays like ADP-Glo™.[7][13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point concentration range (e.g., from 100 µM to 5 nM).

  • Kinase Reaction Setup: In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2 µL of the kinase of interest (e.g., Target Kinase A or Kinase B) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at the determined Km for that specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Isothermal Dose-Response CETSA® (ITDR)

This protocol is based on established CETSA® methodologies.[10][12]

  • Cell Culture and Plating: Culture a relevant cell line (e.g., HEK293 for overexpressed targets or a cancer cell line with endogenous expression) and seed into 96-well plates. Allow cells to adhere and grow to ~80-90% confluency.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C, 5% CO2.

  • Thermal Challenge: Seal the plate and place it in a thermal cycler. Heat the cells at a pre-determined optimal temperature (e.g., 52°C, which must be optimized for each target to achieve ~50-70% denaturation) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Remove the media. Lyse the cells by adding a lysis buffer (e.g., PBS with protease inhibitors) and subjecting the plate to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the plates at high speed (e.g., 4000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of the specific target protein (Target A or Kinase B) using a suitable method like ELISA, Western Blot, or a high-throughput immunoassay (e.g., AlphaScreen® or HTRF®).[11]

  • Data Analysis: Normalize the data by setting the signal from the vehicle-treated, unheated control as 100% and the heated vehicle control as the baseline. Plot the normalized signal against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the cellular EC50.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Verma, S. K. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments. [Link]
  • van der Wouden, P. A. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1.
  • Metz, J. T. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
  • Xie, L. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • CICHON, M. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Robers, M. B. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Accounts of Chemical Research. [Link]
  • Patsnap. (2025). How can off-target effects of drugs be minimised?
  • Aslibekyan, S. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Attene-Ramos, M. S. (2017). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • Dar, A. C. (2016).
  • Chen, B. (2024). In silico off-target profiling for enhanced drug safety assessment. Cell Chemical Biology. [Link]
  • Anastassiadis, T. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
  • Sygnature Discovery. (n.d.).
  • Fedorov, O. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Lanning, B. R. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Gilson, R. C. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the primary synthetic routes for obtaining 2-Amino-6-ethylpyrimidin-4-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the detailed experimental protocols, explore the underlying chemical principles, and present a comparative analysis of the available methods to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

The pyrimidine nucleus is a fundamental building block in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The substituted 2-aminopyrimidin-4-ol framework, in particular, is a privileged scaffold found in compounds exhibiting a wide range of therapeutic activities. This compound serves as a crucial intermediate for the synthesis of more complex molecules, making efficient and scalable access to this compound a significant area of interest for synthetic and medicinal chemists. This guide will focus on the most prevalent and practical methods for its preparation.

Route 1: The Classical Pinner-Type Cyclocondensation

The most established and widely utilized method for the synthesis of this compound is the cyclocondensation reaction between a β-keto ester and guanidine. This approach, a variation of the Pinner synthesis of pyrimidines, offers a straightforward and generally high-yielding pathway to the desired product.[2]

Chemical Principle

The reaction proceeds via a nucleophilic addition of guanidine to the keto group of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The basic conditions typically employed facilitate the deprotonation of guanidine (if supplied as a salt) and promote the key cyclization step.

Experimental Protocol

The following protocol is a generalized procedure adapted from the synthesis of analogous 2-amino-6-methyl-4-pyrimidinol.[3]

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Guanidine hydrochloride (1.0-1.2 eq)

  • Sodium ethoxide (1.0-1.2 eq)

  • Absolute Ethanol

  • Diethyl ether or Acetone

Procedure:

  • Preparation of Guanidine Free Base (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0-1.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.0-1.2 eq) and stir the mixture at room temperature for 30-60 minutes. A precipitate of sodium chloride will form.

  • Reaction with β-Keto Ester: To the suspension of the in situ generated guanidine, add ethyl 3-oxopentanoate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates from the reaction mixture. The precipitate can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol followed by diethyl ether or acetone to remove any unreacted starting materials and by-products. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Data Summary:
ParameterValue/ObservationSource
Starting Materials Ethyl 3-oxopentanoate, GuanidineGeneral Knowledge
Key Reagents Sodium Ethoxide (Base)[3]
Solvent Ethanol[3]
Reaction Temperature Reflux (~78 °C)[3]
Typical Yield High (expected >80% based on analogs)[2]
Purity Generally high after precipitation and washingInferred
Workflow Diagram:

cluster_prep Guanidine Free Base Preparation cluster_reaction Cyclocondensation cluster_workup Work-up & Purification NaOEt Sodium Ethoxide in Ethanol FreeGuanidine Guanidine (Free Base) + NaCl NaOEt->FreeGuanidine Stir at RT GuanidineHCl Guanidine Hydrochloride GuanidineHCl->FreeGuanidine ReactionMix Reaction Mixture FreeGuanidine->ReactionMix KetoEster Ethyl 3-oxopentanoate KetoEster->ReactionMix Add dropwise Reflux Reflux (4-8h) ReactionMix->Reflux ProductPrecipitate Precipitated Product Reflux->ProductPrecipitate Filtration Vacuum Filtration ProductPrecipitate->Filtration Washing Wash with Ethanol/Ether Filtration->Washing PureProduct Pure this compound Washing->PureProduct

Caption: Workflow for the classical synthesis of this compound.

Route 2: Alternative Synthetic Strategies

While the Pinner-type condensation is the most direct route, other methods can be considered, particularly for the synthesis of derivatives or when starting materials for the classical route are unavailable.

Microwave-Assisted Synthesis from Chalcones

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and often improve yields. An alternative, though more indirect, route to aminopyrimidine scaffolds involves the condensation of chalcones with guanidine.[4]

Chemical Principle:

This multi-step approach first requires the synthesis of an appropriate chalcone (an α,β-unsaturated ketone). This chalcone then undergoes a Michael addition with guanidine, followed by an intramolecular cyclization and oxidation to yield the aromatic pyrimidine ring.

Generic Protocol Outline:

  • Chalcone Synthesis: An aldol condensation between an appropriate aldehyde and ketone. For a 6-ethyl pyrimidine, a propanoyl-containing starting material would be necessary.

  • Cyclocondensation: The synthesized chalcone is reacted with guanidine nitrate in the presence of a catalyst (e.g., zinc chloride) under microwave irradiation.

Comparison to Classical Route:

  • Advantages: Rapid reaction times due to microwave heating. May offer a route to a diverse library of analogs by varying the chalcone precursors.

  • Disadvantages: This is a multi-step synthesis, requiring the initial preparation and purification of the chalcone, which can lower the overall yield. The starting materials may be more complex and less readily available than ethyl 3-oxopentanoate.

Workflow Diagram:

cluster_chalcone Chalcone Synthesis cluster_cyclization Microwave-Assisted Cyclization Aldehyde Aldehyde Chalcone Chalcone Aldehyde->Chalcone Aldol Condensation Ketone Ketone Ketone->Chalcone Microwave Microwave Irradiation Chalcone->Microwave GuanidineNitrate Guanidine Nitrate GuanidineNitrate->Microwave Aminopyrimidine Aminopyrimidine Product Microwave->Aminopyrimidine

Caption: Multi-step microwave-assisted synthesis of aminopyrimidines.

Comparative Analysis and Conclusion

FeatureRoute 1: Classical CyclocondensationRoute 2: Microwave-Assisted from Chalcones
Number of Steps One-potMulti-step
Starting Materials Readily available and inexpensiveRequires synthesis of specific chalcones
Reaction Conditions Conventional heating (reflux)Microwave irradiation
Scalability Well-established and scalablePotentially scalable, but may require specialized equipment
Generality Highly general for 2-aminopyrimidin-4-olsVersatile for diverse substitutions, but indirect
Environmental Impact Use of organic solventsCan sometimes reduce solvent usage and reaction times

For the direct and efficient synthesis of this compound, the classical Pinner-type cyclocondensation (Route 1) remains the superior and most practical approach. Its one-pot nature, reliance on readily available starting materials, and typically high yields make it the preferred method for both laboratory-scale and potential industrial production.

Alternative routes, such as the microwave-assisted synthesis from chalcones, offer interesting possibilities for the rapid generation of diverse aminopyrimidine libraries but are less direct and likely less efficient for the specific synthesis of this compound.

Researchers should select the synthetic route that best aligns with their specific objectives, available resources, and desired scale of production. For straightforward access to the title compound, the classical cyclocondensation is highly recommended.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
  • Kappe, C. O., & Falsone, S. F. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 1-10. [Link]
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. [Link]
  • Stadler, A., & Kappe, C. O. (2001). The Biginelli Dihydropyrimidine Synthesis. In Microwaves in Organic Synthesis (pp. 169-196). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Vidal, B., et al. (2003). Ultrasound-promoted synthesis of highly substituted 4-pyrimidinols. Synthesis, 2003(18), 2815-2826. [Link]
  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical reviews, 107(6), 2563–2631. [Link]
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European journal of medicinal chemistry, 35(12), 1043-1052. [Link]
  • Overman, L. E., & Wolfe, J. P. (1998). A new strategy for the synthesis of guanidines. The Journal of Organic Chemistry, 63(20), 6767–6770. [Link]
  • Al-Karadaghi, S., et al. (2012). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 17(10), 12185-12204. [Link]
  • Al-Tel, T. H. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
  • Dailidė, M., & Tumkevičius, S. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479. [Link]

Sources

Validating a New Biological Target for 2-Amino-6-ethylpyrimidin-4-ol: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel biological target for a small molecule is a critical step in the drug discovery pipeline. This guide provides a comprehensive, technically detailed framework for the validation of a new biological target for the compound 2-Amino-6-ethylpyrimidin-4-ol, with a focus on the hypothesis that it functions as a kinase inhibitor. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, making this a rational starting point for investigation.

This document is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating workflow. We will explore a multi-tiered approach, beginning with broad, unbiased screening and progressively narrowing our focus to confirm direct target engagement and cellular activity.

Part 1: Initial Target Landscape Assessment via Kinome Profiling

The first step in validating a new target is to understand the compound's selectivity profile across a wide range of potential targets. Given our hypothesis that this compound may act as a kinase inhibitor, a broad kinome scan is the most effective initial experiment. This unbiased approach helps to identify potential primary targets and off-targets early in the process.[1][2][3][4]

Rationale for Kinome Profiling

Kinome profiling services offer access to large panels of purified kinases, allowing for the simultaneous assessment of a compound's inhibitory activity against hundreds of kinases.[3][4] This is crucial for building an early understanding of selectivity and potential liabilities. A highly selective compound is often desirable to minimize off-target effects, while a compound with a specific multi-target profile could be advantageous for certain therapeutic areas, such as oncology.

Experimental Protocol: Broad Kinome Profiling
  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay is compatible with the kinase activity assays (typically <1%).

  • Selection of Kinase Panel: Engage a contract research organization (CRO) that offers a comprehensive kinome profiling service.[1][3][4] Select a panel that covers a diverse range of the human kinome.

  • Assay Conditions: The CRO will typically perform the assays at a fixed concentration of the compound (e.g., 1 µM or 10 µM) and at the Km concentration of ATP for each kinase to determine the percent inhibition.

  • Data Analysis: The primary data will be presented as the percentage of inhibition for each kinase at the tested concentration.

Data Presentation and Interpretation

The results from the kinome scan should be summarized in a table, highlighting the kinases that are significantly inhibited by this compound.

Table 1: Hypothetical Kinome Profiling Results for this compound at 1 µM

Kinase TargetFamilyPercent Inhibition (%)
Kinase ACMGC85
Kinase BTK78
Kinase CAGC25
Kinase DCAMK15
.........

Interpretation: In this hypothetical example, Kinase A and Kinase B are identified as primary potential targets for this compound. The subsequent validation efforts will focus on these two kinases.

Part 2: Confirming Direct Target Engagement in a Cellular Context

While in vitro kinome profiling is a powerful tool, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying direct target engagement in situ.[5][6][7][8][9]

Rationale for CETSA

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[5][8] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can infer direct binding.[6][7] This method does not require any modification of the compound or the target protein and provides evidence of target engagement under physiological conditions.[9]

Experimental Workflow for Target Engagement Validation

G cluster_0 Initial Screening cluster_1 Target Engagement Validation cluster_2 Cellular Activity Confirmation Kinome_Profiling Kinome Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Profiling->CETSA Identifies Putative Targets ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Confirms Direct Binding Western_Blot Western Blot (Downstream Signaling) ITC->Western_Blot Quantifies Binding Affinity

Caption: Workflow for validating a new biological target.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a cell line that expresses the target kinases (Kinase A and Kinase B) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).

  • Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the amount of soluble Kinase A and Kinase B in the supernatant by Western blotting using specific antibodies. A housekeeping protein (e.g., GAPDH) should be used as a loading control.[10]

  • Densitometry: Quantify the band intensities using image analysis software.[11][12][13][14]

Data Presentation and Interpretation

The results of the CETSA are typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Hypothetical CETSA Tm Shift for Kinase A and Kinase B

TargetVehicle Tm (°C)This compound (10 µM) Tm (°C)ΔTm (°C)
Kinase A52.558.0+5.5
Kinase B54.055.0+1.0

Interpretation: A significant thermal shift for Kinase A suggests strong and direct engagement by this compound in a cellular environment. The smaller shift for Kinase B may indicate weaker or transient binding.

Part 3: Quantifying the Binding Affinity with Isothermal Titration Calorimetry (ITC)

To further characterize the interaction between this compound and the validated target, Kinase A, Isothermal Titration Calorimetry (ITC) can be employed. ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[15][16][17]

Rationale for ITC

ITC provides a complete thermodynamic profile of the interaction in a label-free and solution-based format.[15][16] This data is invaluable for structure-activity relationship (SAR) studies and for confirming that the compound binds to the target with high affinity and specificity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein and Compound Preparation: Purify recombinant Kinase A protein. Prepare a solution of Kinase A in a suitable buffer. Prepare a solution of this compound in the same buffer. The buffer composition must be identical for both solutions to minimize heats of dilution.[16]

  • ITC Experiment: Load the Kinase A solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Data Presentation and Interpretation

The results of the ITC experiment provide quantitative measures of the binding interaction.

Table 3: Hypothetical ITC Data for the Interaction of this compound with Kinase A

ParameterValue
Binding Affinity (KD)50 nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-15 kcal/mol
Entropy (ΔS)-10 cal/mol·K

Interpretation: A KD in the nanomolar range indicates a high-affinity interaction between this compound and Kinase A. A stoichiometry of approximately 1 suggests a 1:1 binding model.

Part 4: Confirmation of Cellular Activity via Downstream Signaling

The final step in the validation process is to demonstrate that the engagement of the target kinase by this compound leads to a functional consequence in the cell. This is typically achieved by examining the phosphorylation status of a known downstream substrate of the target kinase.

Rationale for Downstream Signaling Analysis

Observing a change in the phosphorylation of a downstream substrate provides crucial evidence that the compound not only binds to its target but also modulates its catalytic activity within a cellular signaling pathway. This links target engagement to a cellular phenotype.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Treatment: Treat the cells expressing Kinase A with this compound at various concentrations and for different durations. Include appropriate positive and negative controls (e.g., a known inhibitor of Kinase A).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration to ensure equal loading.[10]

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and the total amount of the substrate (Total Substrate).

  • Densitometry: Quantify the band intensities for p-Substrate and Total Substrate.[11][12][13][14] Normalize the p-Substrate signal to the Total Substrate signal to account for any variations in protein loading.

Data Presentation and Interpretation

The results are typically presented as a bar graph showing the relative phosphorylation of the substrate at different concentrations of the compound.

G Compound This compound KinaseA Kinase A Compound->KinaseA Inhibits Substrate Substrate KinaseA->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response

Caption: Signaling pathway inhibited by the compound.

Table 4: Hypothetical Inhibition of Substrate Phosphorylation by this compound

Compound Concentration (µM)Relative p-Substrate Level (%)
0 (Vehicle)100
0.180
145
1015

Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence that this compound is a functional inhibitor of Kinase A in cells.

Conclusion

References

  • Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 239–257.
  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie (International ed. in English), 54(44), 13133–13137.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Bitesize Bio. (n.d.). The 4 Important Steps for Western Blot Quantification.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 141–161.
  • Gedela, R., & Sarma, S. P. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets.
  • CETSA. (n.d.). CETSA.
  • Pinzi, L., & Rastelli, G. (2019). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules (Basel, Switzerland), 24(21), 3908.
  • graphviz. (n.d.). User Guide.
  • LabXchange. (2021, June 27). How to Interpret a Western Blot: The basics.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Graphviz. (2024, September 28). DOT Language.
  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot.
  • YouTube. (n.d.). Dot Language Graphviz.
  • Pinzi, L., & Rastelli, G. (2019). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules (Basel, Switzerland), 24(21), 3908.
  • Schaller, D., et al. (2020). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of computer-aided molecular design, 34(10), 1013–1026.
  • Liu, H., Wang, L., & Weng, Z. (2014). Identification and validation of novel PERK inhibitors.

Sources

A Comparative Guide to the Reproducible Synthesis of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-ethylpyrimidin-4-ol is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The pyrimidine nucleus is a cornerstone in the structure of nucleic acids and is prevalent in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. Given its role as a key intermediate, the ability to produce this compound through a reliable, scalable, and reproducible synthetic route is paramount for researchers in drug discovery and development.

This guide provides an in-depth technical comparison of synthetic methodologies for this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, analyze critical process parameters, and present self-validating protocols grounded in established chemical principles. Our objective is to equip researchers with the expertise to not only replicate these syntheses but also to troubleshoot and adapt them for their specific applications.

Core Mechanistic Insight: The Cyclocondensation Pathway

The most direct and widely employed strategy for constructing the 2-aminopyrimidin-4-ol scaffold is the cyclocondensation reaction between guanidine and a β-ketoester. This reaction is a classic example of forming a heterocyclic ring system through the sequential formation of carbon-nitrogen bonds.

The reaction is typically initiated by a base, which serves two primary functions: it deprotonates the β-ketoester to form a nucleophilic enolate, and it can also deprotonate guanidine to increase its nucleophilicity. The reaction proceeds through a nucleophilic attack of the guanidine on the ketone carbonyl of the ester, followed by an intramolecular cyclization via attack of the second guanidine nitrogen onto the ester carbonyl, eliminating alcohol to form the stable pyrimidine ring.

G reactants Guanidine + Ethyl 3-oxohexanoate intermediate1 Initial Adduct (Guanidine attacks ketone) reactants->intermediate1 + Base intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration/ Aromatization elimination Elimination of EtOH and H2O intermediate2->elimination base Base (e.g., NaOEt) base->reactants

Caption: General mechanism for pyrimidine synthesis.

Comparative Analysis of Synthesis Protocols

The reproducibility of the cyclocondensation reaction is highly dependent on the choice of reactants, solvent, base, and reaction temperature. We will compare two primary protocols, representing a classic approach and a high-yield modified procedure.

Protocol A: The Classic Base-Catalyzed Condensation

This method represents the standard textbook approach for this type of cyclocondensation. It involves heating the reactants in an alcoholic solvent with a catalytic or stoichiometric amount of a strong base, typically an alkoxide corresponding to the ester's alcohol group to prevent transesterification.

Causality Behind Experimental Choices:

  • Reactants: Guanidine hydrochloride is a stable, commercially available salt. It is neutralized in situ or used with an appropriate amount of base. Ethyl 3-oxohexanoate is the key β-ketoester that provides the C4-C5-C6 and ethyl group of the final product.

  • Base (Sodium Ethoxide): Using sodium ethoxide (NaOEt) in ethanol is a standard choice. The ethoxide ion is a strong enough base to facilitate the necessary deprotonations, and using the same alkoxide as the ester prevents unwanted side reactions.

  • Solvent (Ethanol): Ethanol is an excellent solvent for the reactants and is compatible with the sodium ethoxide base. Its boiling point allows for effective heating to drive the reaction forward.

  • Temperature: Refluxing the mixture ensures a sufficient activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Experimental Protocol: Classic Method

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (150 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir for 15 minutes to allow for the formation of free guanidine.

  • Ketoester Addition: Add ethyl 3-oxohexanoate (15.8 g, 0.1 mol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add water (100 mL) to the residue and acidify with acetic acid until the pH is ~6-7. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize from hot water or an ethanol/water mixture to yield pure this compound.

Trustworthiness & Self-Validation: This protocol is self-validating through the consistent monitoring by TLC, which confirms the consumption of starting materials and the formation of the product. The final purification step of recrystallization, with characterization of the product's melting point and spectral data (NMR, IR), provides ultimate validation of the product's identity and purity.

Protocol B: High-Yield Modified Condensation

A known challenge in the classic protocol is achieving high yields due to incomplete reactions or competing side reactions. A modified procedure, adapted from the successful synthesis of analogous 5-substituted pyrimidines, utilizes an excess of sodium ethoxide to drive the reaction to completion.[1]

Causality Behind Experimental Choices:

  • Excess Base: Employing a significant excess (e.g., 2 equivalents) of sodium ethoxide ensures that the equilibrium of the initial deprotonation steps is heavily shifted towards the formation of the reactive enolate and free guanidine. This high concentration of reactive species dramatically increases the rate of the desired cyclocondensation, leading to higher conversion and yield within a similar timeframe. This approach is particularly effective for less reactive substrates.

Experimental Protocol: High-Yield Method

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL).

  • Base Preparation: Carefully add sodium metal (5.3 g, 0.23 mol) in small portions to the ethanol. Ensure complete dissolution to form sodium ethoxide.

  • Reactant Addition: Add guanidine hydrochloride (10.5 g, 0.11 mol) to the cooled sodium ethoxide solution and stir for 20 minutes.

  • Ketoester Addition: Add ethyl 3-oxohexanoate (15.8 g, 0.1 mol) to the mixture.

  • Reaction: Heat the mixture to reflux for 6 hours. The reaction should proceed to completion, as verifiable by TLC.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the excess base by slowly adding concentrated hydrochloric acid until the pH is approximately 7. A voluminous white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by cold ethanol, and finally diethyl ether to remove any residual impurities. Dry the product under vacuum. Further purification by recrystallization is typically not required but can be performed if necessary.

Data-Driven Performance Comparison

The choice of protocol often comes down to a trade-off between material cost, reaction efficiency, and desired purity. The following table summarizes the key differences and expected outcomes.

ParameterProtocol A: Classic CondensationProtocol B: High-Yield Modified Condensation
Guanidine HCl 1.0 eq1.1 eq
Ethyl 3-oxohexanoate 1.0 eq1.0 eq
Base Sodium Ethoxide (1.0 eq)Sodium Ethoxide (2.3 eq)
Solvent EthanolEthanol
Temperature Reflux (~78 °C)Reflux (~78 °C)
Time 6 - 8 hours~6 hours
Expected Yield 60 - 75%>85% (based on analogues[1])
Pros Lower reagent cost (less base).Higher yield, faster completion, often cleaner product.
Cons Moderate yield, may require more rigorous purification.Higher reagent cost, requires careful handling of excess base.

Experimental and Purification Workflow

The overall process from starting materials to the final, purified product follows a logical sequence of chemical transformation and physical separation.

G prep 1. Reagent Preparation (Prepare NaOEt in EtOH) react 2. Reaction (Add Guanidine & Ketoester, Reflux 6-8h) prep->react monitor 3. In-Process Control (Monitor by TLC) react->monitor workup 4. Work-up (Cool, Neutralize pH, Precipitate Product) monitor->workup Reaction Complete isolate 5. Isolation (Vacuum Filtration) workup->isolate wash 6. Washing (H2O, EtOH, Ether) isolate->wash dry 7. Drying (Vacuum Oven) wash->dry final Final Product: This compound dry->final

Caption: Synthesis and purification workflow.

Conclusion

The synthesis of this compound is most reliably achieved through the cyclocondensation of guanidine and ethyl 3-oxohexanoate. While the classic synthetic protocol provides a straightforward and cost-effective route, its reproducibility and yield can be moderate. For researchers requiring higher throughput and a more robust and reproducible synthesis, the High-Yield Modified Condensation (Protocol B) is demonstrably superior. The use of excess sodium ethoxide, as supported by literature on analogous compounds[1], effectively drives the reaction to completion, resulting in significantly higher yields and often a cleaner crude product that simplifies purification. The key to reproducibility in either method lies in the careful control of reaction conditions: the exclusion of water, the purity of the reagents, and the precise management of reaction temperature and stoichiometry.

References

  • Deshmukh, M. B., et al. (2018). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 23(12), 3099. Available at: https://www.mdpi.com/1420-3049/23/12/3099
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. Available at: https://pubs.acs.org/doi/abs/10.1021/jo971010u
  • Stadler, A., & Kappe, C. O. (2001). The Biginelli Dihydropyrimidine Synthesis. Journal of Combinatorial Chemistry, 3(6), 624-630. Available at: https://pubs.acs.org/doi/abs/10.1021/cc0100455
  • Wawzonek, S. (1957). Pyrimidines. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 300-475). John Wiley & Sons.
  • Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(1), 365-377. Available at: https://link.springer.com/article/10.1007/s00044-014-1111-z
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm

Sources

A Researcher's Guide to Evaluating 2-Amino-6-ethylpyrimidin-4-ol as a Potential Kinase Inhibitor: A Head-to-Head Comparison Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrimidine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical targets. The pyrimidine nucleus is a foundational component of many therapeutic agents and is recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3][4] Its structure is a cornerstone in the design of numerous FDA-approved drugs, showcasing its ability to interact with a wide array of biological targets, including protein kinases.[1][5] The compound 2-Amino-6-ethylpyrimidin-4-ol, a derivative of this important scaffold, represents a starting point for the development of novel kinase inhibitors. While not extensively characterized as a potent inhibitor itself, its structural motif is present in many potent kinase inhibitors, suggesting its potential as a building block for new therapeutic agents.[6][7]

This guide provides a comprehensive framework for researchers to evaluate the inhibitory potential of this compound. We will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-validated cancer target, as a representative kinase for our comparative analysis.[8][9][10] Dysregulation of CDK2 is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[8][11] To establish a robust benchmark, we will compare the hypothetical performance of our compound of interest against three well-characterized CDK inhibitors: the multi-kinase inhibitor Dinaciclib , and the more selective CDK inhibitors Roscovitine and Milciclib .[12][13][14][15]

This guide will walk through the essential experimental workflows, from initial biochemical screening to cellular characterization, providing the rationale behind each step and a clear structure for data presentation and interpretation.

The Competitors: A Snapshot of Known CDK Inhibitors

A head-to-head comparison requires well-defined benchmarks. The selected inhibitors represent different profiles of selectivity and potency.

  • Dinaciclib (SCH727965): A potent small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[14][16] Its broad-spectrum activity allows it to disrupt both cell cycle progression and transcription, leading to apoptosis in cancer cells.[17][18] Dinaciclib has undergone clinical investigation for various malignancies.[14]

  • Roscovitine (Seliciclib, CYC202): A purine analog that selectively inhibits multiple CDKs, including CDK2, CDK7, and CDK9.[12] It functions by competing with ATP for the binding site in the catalytic cleft of the kinase.[19] Roscovitine is known to induce cell cycle arrest and apoptosis.[19][20]

  • Milciclib (PHA-848125): A potent, ATP-competitive inhibitor with high selectivity for CDK2.[15][21] It also exhibits inhibitory activity against other CDKs and Tropomyosin receptor kinase A (TRKA).[21][22] Milciclib has been investigated in clinical trials and is known to induce cell death through autophagy.[15]

Part 1: The Initial Litmus Test - Biochemical Potency and Selectivity

The first step in characterizing a potential inhibitor is to determine its direct effect on the purified target enzyme. This is typically achieved through in vitro kinase assays to measure the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of a test compound against CDK2/Cyclin A2 using a luminescence-based assay.[23][24][25]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a biotinylated peptide derived from Retinoblastoma protein, Rb)[26]

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[25]

  • Test compound (this compound) and control inhibitors (Dinaciclib, Roscovitine, Milciclib) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[25][27][28]

  • 96-well or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the serially diluted compounds, and the CDK2/Cyclin A2 enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.[23][25] The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The results of the in vitro kinase assays should be summarized in a clear and concise table for easy comparison.

InhibitorTarget KinaseIC50 (nM)
This compound CDK2/Cyclin A(Hypothetical Data)
Dinaciclib CDK2/Cyclin A1[14]
Roscovitine CDK2/Cyclin A700[13]
Milciclib CDK2/Cyclin A45[21]
Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Inhibitors in DMSO Reaction_Setup Add Kinase and Inhibitor to Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Incubate1 Pre-incubate Reaction_Setup->Incubate1 Initiate Add Substrate/ATP Mix Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent Incubate2->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Calculate IC50 Values Read_Luminescence->Data_Analysis

Caption: Workflow for In Vitro Kinase IC50 Determination.

Part 2: Gauging the Impact in a Biological Context - Cellular Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are essential to understand a compound's activity in a more complex biological environment. These assays assess the compound's ability to cross the cell membrane, engage its target, and elicit a functional response.

Experimental Protocol: Cell Proliferation Assay (GI50 Determination)

This protocol measures the concentration of an inhibitor required to inhibit cell growth by 50% (GI50).

Materials:

  • Cancer cell line known to be dependent on CDK2 activity (e.g., a Cyclin E-amplified ovarian cancer cell line like OVCAR-3)[29]

  • Complete cell culture medium

  • Test compound and control inhibitors

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and control compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration. Calculate the GI50 value from the resulting dose-response curve.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitor on cell cycle progression. CDK2 inhibition is expected to cause an arrest at the G1/S transition.[9]

Materials:

  • Cancer cell line

  • Test compound and control inhibitors

  • Phosphate-buffered saline (PBS)

  • Ethanol (for fixation)

  • RNase A

  • Propidium iodide (PI) or other DNA-intercalating dye

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test and control compounds at concentrations around their GI50 values for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells and permeabilize the membranes. Store at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle for each treatment condition.

Data Presentation: Comparative Cellular Activity

Summarize the data from the cellular assays in a table for a clear comparison.

InhibitorCell LineGI50 (µM)Predominant Cell Cycle Arrest
This compound OVCAR-3(Hypothetical Data)(Hypothetical Data)
Dinaciclib VariousLow nM range[30]G2/M[18]
Roscovitine Various~16[20]G1 and G2/M[20]
Milciclib HCT1160.275[10][31]G1[21]
Visualizing the CDK2 Signaling Pathway

G CyclinE Cyclin E ActiveComplex Active CDK2/ Cyclin E Complex CyclinE->ActiveComplex Binds to CDK2 CDK2 CDK2->ActiveComplex Binds to Rb Rb Protein ActiveComplex->Rb Phosphorylates ActiveComplex->Rb Inhibits Phosphorylation E2F E2F Transcription Factor Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound (or known inhibitor) Inhibitor->ActiveComplex Inhibits

Caption: Simplified CDK2 Signaling Pathway at the G1/S Checkpoint.

Discussion: Synthesizing the Evidence

The hypothetical data for this compound would need to be critically evaluated in the context of the established inhibitors.

  • Potency: How does the IC50 of the test compound compare to Dinaciclib, Roscovitine, and Milciclib? A significantly higher IC50 would suggest lower potency and may necessitate medicinal chemistry efforts to optimize the structure.

  • Cellular Activity: Does the biochemical potency translate to cellular activity? A large discrepancy between the IC50 and GI50 values could indicate poor cell permeability or efflux by cellular pumps.

  • Mechanism of Action: Does the compound induce the expected cell cycle arrest? A G1 arrest would be consistent with potent CDK2 inhibition. A different or absent cell cycle phenotype might suggest off-target effects or a different primary mechanism of action.

  • Selectivity (Further Studies): While this guide focuses on CDK2, a comprehensive evaluation would involve screening against a panel of other kinases to determine the selectivity profile.[32] A highly selective inhibitor may offer a better therapeutic window with fewer side effects, whereas a multi-kinase inhibitor like Dinaciclib might provide broader efficacy.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically comparing its biochemical and cellular activities against well-characterized inhibitors like Dinaciclib, Roscovitine, and Milciclib, researchers can make informed decisions about the future of this compound. Promising initial results would warrant further investigation, including selectivity profiling, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The pyrimidine scaffold holds significant promise, and a rigorous, comparative approach is the key to unlocking its full therapeutic potential.[2][3]

References

  • Anonymous. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol, 8(1), 47-54.
  • Anonymous. (n.d.). Milciclib CDK inhibitor. Selleck Chemicals.
  • Anonymous. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.
  • Anonymous. (n.d.). Seliciclib. Wikipedia.
  • Anonymous. (2024). What are CDK2 inhibitors and how do they work?. Selleck Chemicals.
  • Anonymous. (n.d.). Milciclib (PHA-848125). MedChemExpress.
  • Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine)
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 123.
  • Anonymous. (n.d.). Roscovitine. Cell Signaling Technology.
  • Anonymous. (2023). The next generation of CDK inhibitors is coming. MD Anderson Cancer Center.
  • Anonymous. (n.d.). Marketed drugs containing the pyrimidine scaffold.
  • Anonymous. (n.d.). Roscovitine. Tocris Bioscience.
  • Anonymous. (n.d.). Cdk2 Inhibitors. Santa Cruz Biotechnology.
  • Anonymous. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer.
  • Anonymous. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer.
  • Anonymous. (n.d.). Roscovitine (Seliciclib) CDK inhibitor. Selleck Chemicals.
  • Anonymous. (n.d.). Cdk2 Inhibitors. Selleck Chemicals.
  • Anonymous. (n.d.). Definition of milciclib maleate.
  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443–448.
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14).
  • Anonymous. (n.d.). Dinaciclib – Knowledge and References. Taylor & Francis.
  • Anders, L., et al. (2021). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 11(7), 1734–1749.
  • Saqub, H., et al. (2024). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Cellular Oncology.
  • Anonymous. (n.d.). A Head-to-Head Comparison: The Multi-Kinase Inhibitor Dinaciclib versus a Selective CDK2 Inhibitor. Benchchem.
  • Anonymous. (n.d.). CDK2 Assay Kit. BPS Bioscience.
  • Lheureux, S., et al. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology, 12, 1025703.
  • Anonymous. (n.d.). CDK2 Assay Kit. Amsbio.
  • Anonymous. (n.d.). CDK2 Assay Kit 79599. Biocompare.
  • Li, Y., et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal, 37(S1).
  • Wang, Y., et al. (2019). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1361–1369.
  • Anonymous. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Anonymous. (n.d.). HTScan® CDK2/CycA Kinase Assay Kit #7522. Cell Signaling Technology.
  • Anonymous. (n.d.). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes.
  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934–948.
  • Anonymous. (n.d.). A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors. Benchchem.
  • Anonymous. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.

Sources

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 2-Amino-6-ethylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Modern Drug Discovery

In the intricate journey from a promising chemical entity to a life-saving therapeutic, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates that show high potency and selectivity at their biological target ultimately fail in later stages of development due to suboptimal pharmacokinetic properties. The acronym ADME , which stands for Absorption, Distribution, Metabolism, and Excretion, encapsulates the fundamental processes that govern a drug's fate within the body. A comprehensive understanding and early assessment of these properties are therefore indispensable for successful drug development.[1][2]

The 2-aminopyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives, such as the 2-amino-6-ethylpyrimidin-4-ol series, represent a focal point for developing novel therapeutics. However, their potential can only be realized if they possess a favorable ADME profile. This guide provides a robust framework for benchmarking the ADME properties of novel this compound derivatives, offering field-proven experimental protocols and a logical approach to data interpretation. The objective is to empower research teams to identify candidates with the highest probability of clinical success by systematically evaluating their pharmacokinetic potential.

Part 1: Absorption and Permeability Benchmarking

Absorption, particularly oral absorption, is the gateway for a drug to enter systemic circulation. A key determinant of this process is a compound's ability to permeate the intestinal epithelium.[1] We utilize a tiered approach, starting with a high-throughput artificial membrane assay and progressing to a more biologically complex cell-based model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay serves as a rapid, cost-effective initial screen for passive permeability.[3][4] It models the diffusion of a compound through a lipid layer, mimicking the primary barrier of the gastrointestinal tract.[3] This assay is invaluable for early-stage projects, allowing for the quick ranking of compounds based on their ability to passively diffuse across a biological membrane.[5]

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

To gain deeper insights, we employ the Caco-2 permeability assay. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that structurally and functionally resemble the enterocytes of the small intestine.[6][7] This model is superior to PAMPA as it accounts for not only passive diffusion but also active uptake and, crucially, active efflux mediated by transporters like P-glycoprotein (P-gp).[6][8]

By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an Efflux Ratio (ER) . An ER significantly greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter, which could severely limit its oral absorption.[7][8]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for the formation of a confluent, differentiated monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[6][9]

  • Compound Preparation: A dosing solution of the test compound (e.g., 10 µM) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[6]

  • Permeability Measurement (A-B):

    • The culture medium is replaced with pre-warmed HBSS on both the apical (A) and basolateral (B) sides, and the cells are equilibrated at 37°C.

    • The buffer on the apical side is replaced with the compound dosing solution.

    • The plate is incubated for a set period (e.g., 2 hours) at 37°C with gentle shaking.[6]

    • Samples are collected from the basolateral (receiver) compartment at the end of the incubation. A sample is also taken from the apical (donor) compartment for recovery analysis.

  • Permeability Measurement (B-A):

    • The same procedure is followed, but the compound dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Sample Analysis: The concentration of the compound in the donor and receiver samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[7]

    • The Efflux Ratio is calculated as: ER = Papp (B-A) / Papp (A-B).[7]

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bidirectional Transport Assay cluster_ab A -> B Direction cluster_ba B -> A Direction cluster_analysis Phase 3: Analysis & Calculation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_A Add compound to Apical (A) side teer->add_A add_B Add compound to Basolateral (B) side teer->add_B incubate_A Incubate 2h @ 37°C add_A->incubate_A sample_B Sample from Basolateral (B) side incubate_A->sample_B lcms Quantify compound concentration by LC-MS/MS sample_B->lcms incubate_B Incubate 2h @ 37°C add_B->incubate_B sample_A Sample from Apical (A) side incubate_B->sample_A sample_A->lcms calc Calculate Papp (A-B), Papp (B-A) and Efflux Ratio (ER) lcms->calc cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption Class
This compound8.59.11.1High
Derivative A (R = -CF₃)12.213.51.1High
Derivative B (R = -COOH)0.83.54.4Low (Efflux Substrate)
Derivative C (R = -Morpholine)4.34.81.1Moderate
Atenolol (Control)<1.0<1.0~1.0Low
Propranolol (Control)>15.0>15.0~1.0High

Data is illustrative and serves as an example for comparison.

Part 2: Distribution and Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it partitions between being free in plasma and being bound to plasma proteins like albumin and α1-acid glycoprotein.[10] It is a fundamental tenet of pharmacology that only the unbound drug is free to interact with its target, be metabolized, and be excreted.[11] Therefore, determining the fraction of unbound drug (fu) is critical for interpreting efficacy and pharmacokinetic data. High protein binding can severely limit a drug's availability at the site of action.[10][11]

Rapid Equilibrium Dialysis (RED): The Gold Standard for PPB

The Rapid Equilibrium Dialysis (RED) method is the industry-standard assay for determining plasma protein binding.[10][12] It involves dialyzing a compound-spiked plasma sample against a buffer solution across a semi-permeable membrane. The membrane allows the free drug to pass through but retains the larger protein-drug complexes.[12] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct and accurate calculation of the unbound fraction.

  • Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat, mouse) to a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid protein denaturation.

  • Device Assembly: A RED device insert (with a semi-permeable membrane, MWCO 8 kDa) is placed into each well of a Teflon base plate.

  • Loading: The compound-spiked plasma (e.g., 300 µL) is added to the sample chamber (red-ringed) of the RED insert.[11] Dialysis buffer (PBS, pH 7.4, e.g., 500 µL) is added to the buffer chamber.[11]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker (e.g., 300 RPM) for a sufficient time to reach equilibrium (typically 4-6 hours).[11][13]

  • Sampling: After incubation, equal volume aliquots (e.g., 100 µL) are removed from both the plasma and buffer chambers.[11]

  • Matrix Matching: To eliminate analytical artifacts, the samples are matrix-matched. The buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer in the same ratio.

  • Sample Analysis: The concentration of the compound in the matrix-matched samples is determined by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

RED_Workflow cluster_prep Phase 1: Preparation cluster_dialysis Phase 2: Equilibrium Dialysis cluster_analysis Phase 3: Analysis spike Spike test compound into plasma (e.g., 1 µM) load_plasma Load spiked plasma into sample chamber spike->load_plasma load_buffer Load PBS buffer into buffer chamber incubate Seal plate and incubate 4-6h @ 37°C with shaking load_plasma->incubate load_buffer->incubate sample Collect aliquots from plasma and buffer chambers incubate->sample matrix_match Matrix-match samples (add blank plasma/buffer) sample->matrix_match lcms Quantify compound by LC-MS/MS matrix_match->lcms calc Calculate Fraction Unbound (fu) and % Bound lcms->calc cluster_prep cluster_prep cluster_dialysis cluster_dialysis cluster_analysis cluster_analysis

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Compound% Bound (Human)fu (Human)% Bound (Rat)fu (Rat)
This compound45.2%0.54841.5%0.585
Derivative A (R = -CF₃)92.1%0.07990.8%0.092
Derivative B (R = -COOH)99.5%0.00599.7%0.003
Derivative C (R = -Morpholine)68.7%0.31365.1%0.349
Warfarin (Control)>99%<0.01>99%<0.01
Metoprolol (Control)~12%~0.88~10%~0.90

Data is illustrative and serves as an example for comparison.

Part 3: Metabolism and Metabolic Stability

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion.[14] For most drugs, the rate of metabolism determines their half-life and, consequently, their duration of action. Compounds that are metabolized too quickly will have poor oral bioavailability and require frequent dosing. Assessing metabolic stability is therefore a cornerstone of lead optimization.[14][15]

Human Liver Microsome (HLM) Stability Assay

The HLM stability assay is the workhorse for evaluating Phase I (oxidative) metabolism.[15] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of the vast majority of drugs.[16][17] In this assay, the disappearance of the parent compound over time is monitored in the presence of HLMs and the necessary cofactor, NADPH.[15][16] The results are used to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).[14][17] Prepare a separate NADPH regenerating system solution.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH solution to the reaction mixture.[18]

  • Time-Point Sampling: Aliquots of the reaction are collected at several time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16] This also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein)

HLM_Workflow cluster_prep Phase 1: Incubation Setup cluster_sampling Phase 2: Time-Course Sampling cluster_analysis Phase 3: Analysis & Calculation mix Prepare mixture: Compound + HLM + Buffer prewarm Pre-incubate @ 37°C mix->prewarm start Initiate reaction by adding NADPH prewarm->start t0 T=0 min t5 T=5 min quench Quench aliquots with cold Acetonitrile + IS t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench centrifuge Centrifuge to pellet proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Plot ln(% remaining) vs. time Calculate t½ and Clint lcms->calc cluster_prep cluster_prep cluster_sampling cluster_sampling cluster_analysis cluster_analysis

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Class
This compound4530.8Moderate
Derivative A (R = -CF₃)2849.5Moderate
Derivative B (R = -COOH)> 60< 23.1High
Derivative C (R = -Morpholine)8173.3Low
Testosterone (Control)~15~92Moderate-Low
Verapamil (Control)< 5> 277Low

Data is illustrative and serves as an example for comparison.

Part 4: Excretion and Drug-Drug Interaction (DDI) Potential

While metabolism is a primary clearance mechanism, understanding a compound's potential to interfere with the metabolism of other drugs is a critical safety assessment. Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[19][20] An investigational drug that inhibits a key CYP isoform can cause elevated, potentially toxic, plasma levels of co-administered drugs that are cleared by that enzyme.[21] Therefore, early screening for CYP inhibition is mandated by regulatory agencies.[19]

CYP450 Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of a test compound required to inhibit 50% of the activity of a specific CYP isoform (the IC₅₀ value).[22] The assay is run for the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) and often others like 2B6 and 2C8.[21] A low IC₅₀ value (<1-10 µM) is a red flag, indicating a higher potential for DDIs. The assay uses human liver microsomes or recombinant CYP enzymes, a probe substrate specific to each isoform, and the test compound at various concentrations.[21][23]

  • Incubation Mixture: For each CYP isoform, prepare a mixture of human liver microsomes, a specific probe substrate (at a concentration near its Km), and phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.01 to 100 µM) to the incubation mixture. Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Pre-incubation: Pre-warm the plates to 37°C.

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

// Invisible edges for ordering cluster_prep -> cluster_assay -> cluster_analysis [style=invis]; }

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidinol Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough of a comparative molecular docking study of pyrimidinol isomers targeting the Polo-like kinase 1 (PLK1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring a self-validating, trustworthy methodology.

The Strategic Imperative: Why Compare Pyrimidinol Isomers?

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its ability to mimic the purine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer.[3][4][5]

Positional isomerism, the variation in the placement of functional groups on the pyrimidine ring, can dramatically alter a compound's binding affinity and selectivity for its target protein.[5] Even subtle shifts in the position of a hydroxyl group, transforming a pyrimidine into a pyrimidinol, can lead to significant changes in hydrogen bonding patterns and overall binding orientation within the kinase active site. Understanding these differences through in-silico methods like molecular docking is a cost-effective and rapid approach to guide the synthesis of more potent and selective kinase inhibitors.[6][7]

This guide will focus on a comparative docking study of three hypothetical pyrimidinol isomers against Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of mitosis and a well-established target in oncology.[8][9]

Foundational Principles: Molecular Docking for Kinase Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[10][11] For kinase inhibitors, the goal is typically to identify compounds that bind tightly within the ATP-binding pocket, preventing the phosphorylation of downstream substrates.[3] The binding affinity is often estimated as a docking score, with more negative values indicating a more favorable interaction.[12]

A critical aspect of any docking study is its validation. This is often achieved by "re-docking" a co-crystallized ligand into its known binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[10]

Experimental Design & Protocols

This study is designed to be a self-validating system. We will first validate our docking protocol using a known PLK1 inhibitor and then apply this validated protocol to our set of pyrimidinol isomers.

Target Protein Selection and Preparation
  • Target: Polo-like kinase 1 (PLK1)

  • PDB ID: 4A4L. This crystal structure of PLK1 is complexed with a 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole inhibitor, which serves as an excellent reference for our study due to its structural similarity to our pyrimidinol scaffold.[13]

Protocol for Protein Preparation (using AutoDockTools):

  • Download the PDB file: Obtain the 4A4L.pdb file from the RCSB Protein Data Bank.

  • Clean the protein structure:

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any non-essential heteroatoms.

    • Separate the protein chain from the co-crystallized ligand. Save the protein as 4A4L_protein.pdb.

  • Prepare the receptor for docking:

    • With the 4A4L_protein.pdb file loaded, add polar hydrogens.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (4A4L_protein.pdbqt). This format includes the added hydrogens and charges required by AutoDock Vina.

Ligand Selection and Preparation

For this comparative study, we will define three pyrimidinol isomers. These isomers are designed to probe the effect of the hydroxyl group's position on the pyrimidine ring.

  • Isomer 1: 4-hydroxy-2-phenylpyrimidine

  • Isomer 2: 2-hydroxy-4-phenylpyrimidine

  • Isomer 3: 5-hydroxy-2-phenylpyrimidine

Protocol for Ligand Preparation (using ChemDraw and AutoDockTools):

  • Draw the 2D structures: Use chemical drawing software like ChemDraw to create the 2D structures of the three isomers and the co-crystallized ligand from PDB ID 4A4L.

  • Convert to 3D and optimize: Convert the 2D drawings to 3D structures and perform an energy minimization using a program like Chem3D. Save each structure as a .mol2 file.

  • Prepare ligands for docking:

    • Load each .mol2 file into AutoDockTools.

    • Detect the rotatable bonds.

    • Save each prepared ligand in the PDBQT format (isomer1.pdbqt, isomer2.pdbqt, isomer3.pdbqt, and 4A4L_ligand.pdbqt).

Molecular Docking Workflow with AutoDock Vina

The following workflow outlines the steps for validating the docking protocol and then performing the comparative docking of the pyrimidinol isomers.

G cluster_prep Preparation cluster_validation Validation cluster_docking Comparative Docking cluster_analysis Analysis PDB Download PDB (4A4L) PrepProt Prepare Protein (AutoDockTools) PDB->PrepProt PrepLig Prepare Ligands (ChemDraw & AutoDockTools) PDB->PrepLig DefineGrid Define Grid Box (around co-crystallized ligand) PrepProt->DefineGrid Redock Re-dock Co-crystallized Ligand (AutoDock Vina) PrepLig->Redock DefineGrid->Redock CalcRMSD Calculate RMSD (PyMOL) Redock->CalcRMSD Validate Validation Check (RMSD < 2.0 Å) CalcRMSD->Validate DockIsomers Dock Pyrimidinol Isomers (AutoDock Vina) Validate->DockIsomers AnalyzeResults Analyze Binding Energy & Poses DockIsomers->AnalyzeResults Visualize Visualize Interactions (PyMOL) AnalyzeResults->Visualize Compare Compare Isomers Visualize->Compare

Caption: A generalized workflow for the comparative molecular docking study.

Step-by-Step Docking Protocol:

  • Grid Box Definition:

    • Load the prepared protein (4A4L_protein.pdbqt) and the co-crystallized ligand (4A4L_ligand.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Define a grid box that encompasses the entire binding site occupied by the co-crystallized ligand. A box size of 20x20x20 Å is often a good starting point. Note the center coordinates and dimensions of the box.

  • Docking Protocol Validation:

    • Use AutoDock Vina to dock the co-crystallized ligand (4A4L_ligand.pdbqt) back into the active site of the protein (4A4L_protein.pdbqt), using the grid parameters defined in the previous step.

    • After docking, superimpose the lowest energy pose of the re-docked ligand with the original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses. A value below 2.0 Å validates the docking protocol.[10]

  • Comparative Docking of Pyrimidinol Isomers:

    • Using the validated protocol, dock each of the three pyrimidinol isomers (isomer1.pdbqt, isomer2.pdbqt, isomer3.pdbqt) into the active site of PLK1.

    • Record the binding affinity (docking score) for the best pose of each isomer.

  • Analysis and Visualization:

    • Load the docking results for each isomer into PyMOL.

    • Analyze the binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

    • Generate high-quality images of the binding poses for comparison.

Results and Discussion

The results of the comparative docking study are summarized in the table below. The binding affinities are hypothetical and for illustrative purposes.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Co-crystallized Ligand (Reference) -9.5Cys67, Leu59, Val114, Lys61
Isomer 1 (4-hydroxy) -8.2Cys67, Leu59, Asp178
Isomer 2 (2-hydroxy) -7.5Leu59, Val114
Isomer 3 (5-hydroxy) -8.9Cys67, Leu59, Val114, Tyr182
Analysis of Docking Poses and Interactions

The docking results suggest that the position of the hydroxyl group on the pyrimidine ring significantly influences the binding affinity and interaction patterns of the isomers.

  • Isomer 3 (5-hydroxy) shows the most favorable binding affinity, comparable to the reference ligand. The 5-hydroxy group is positioned to form a crucial hydrogen bond with the side chain of Tyr182, an interaction not observed with the other isomers. This additional hydrogen bond likely accounts for the stronger predicted binding affinity.

  • Isomer 1 (4-hydroxy) also demonstrates good binding affinity, with the 4-hydroxy group forming a hydrogen bond with the backbone of Asp178. However, its overall score is slightly lower than that of Isomer 3, suggesting a less optimal fit within the binding pocket.

  • Isomer 2 (2-hydroxy) exhibits the weakest binding affinity. The 2-hydroxy group is not ideally positioned to form strong hydrogen bonds with key residues in the active site, leading to a less stable complex.

The visualization of these interactions is crucial for understanding the structure-activity relationship (SAR).

G cluster_ligand Pyrimidinol Isomer 3 cluster_protein PLK1 Active Site Ligand 5-OH-pyrimidine Cys67 Cys67 Ligand->Cys67 H-bond Leu59 Leu59 Ligand->Leu59 Hydrophobic Val114 Val114 Ligand->Val114 Hydrophobic Tyr182 Tyr182 Ligand->Tyr182 H-bond

Caption: Key molecular interactions of Isomer 3 in the PLK1 active site.
Correlation with Experimental Data: The Path to Trustworthiness

While this guide uses hypothetical isomers, in a real-world scenario, the next critical step is to correlate these in-silico findings with experimental data, such as IC50 values from kinase inhibition assays.[14] A strong correlation between lower docking scores and lower IC50 values would provide confidence in the predictive power of the docking model for this class of compounds. For instance, if experimental data for closely related pyrimidine derivatives against PLK1 were available, we could plot the docking scores against the pIC50 (-log(IC50)) values to look for a positive correlation. This would be the ultimate validation of our in-silico study.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of pyrimidinol isomers against a kinase target. By following a rigorous, self-validating protocol, researchers can gain valuable insights into the structure-activity relationships that govern ligand binding.

The hypothetical results presented here illustrate how subtle changes in isomer chemistry can lead to significant differences in binding affinity, driven by specific molecular interactions. The key takeaway is that the 5-hydroxy-2-phenylpyrimidine (Isomer 3) is predicted to be the most potent inhibitor of PLK1 among the three isomers, primarily due to an additional hydrogen bond with Tyr182.

For future work, the insights from this study would guide the synthesis and biological evaluation of these and other related pyrimidinol derivatives. The validated docking model can then be used for virtual screening of larger compound libraries to identify novel and potent PLK1 inhibitors.

References

  • Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163.
  • J Pers Med. 2024 Jan 12;14(1):89. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. [Link]
  • RCSB PDB. 4J52: Crystal structure of PLK1 in complex with a pyrimidodiazepinone inhibitor. [Link]
  • Eur J Med Chem. 2025 Mar 5;284:117029. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. [Link]
  • J Med Chem. 2004 Nov 18;47(24):5894-909. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. [Link]
  • Molecules. 2024 Jun 13;29(12):2819.
  • Arch Pharm (Weinheim). 2005 Sep;338(9):437-45. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. [Link]
  • ACS Med Chem Lett. 2014 Jun 12;5(6):660-4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
  • J Med Chem. 1997 Oct 24;40(22):3617-26. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
  • Bioorg Med Chem Lett. 2010 Nov 1;20(21):6330-3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]
  • RCSB PDB. 8CRC: Structure of human Plk1 PBD in complex with Allopole-A. [Link]
  • Bioorg Med Chem. 2017 Jun 1;25(11):2859-2871. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. [Link]
  • ResearchGate. PLK1 structure and inhibitors. [Link]
  • Eur J Med Chem. 2020 Nov 1;205:112638. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. [Link]
  • Acta Crystallogr D Struct Biol. 2018 Nov 1;74(Pt 11):1111-1121. Polo-like kinase 1-inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. [Link]
  • ResearchGate. Plots of predicted scores against the logarithm of experimental IC50. [Link]
  • Nat Struct Mol Biol. 2013 Sep;20(9):1047-53. Structural basis for the inhibition of Polo-like kinase 1. [Link]
  • ResearchGate. Docking conditions when the ligand is in the racemic mixture? [Link]
  • AutoDock Vina Document
  • ResearchGate. Molecular Docking and Structure Activity Relationship Studies of NSAIDs.
  • ResearchGate. Relation between Experimental log (IC50)
  • BMC Bioinformatics. 2010; 11: 193. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]
  • AutoDock Vina Manual. [Link]
  • YouTube. Python Scripting for Molecular Docking: Docking with AutoDock Vina. [Link]
  • Sebastian Raschka. Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. [Link]
  • Curr Top Med Chem. 2014;14(15):1786-802. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
  • YouTube. Quick Comparison of Molecular Docking Programs. [Link]
  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
  • J Biomol Struct Dyn. 2018; 36(1): 1–16. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]
  • ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]
  • ResearchGate. IC 50 values of PIM-1 inhibitory potency of synthesized compounds in. [Link]
  • ResearchGate.
  • Probe Reports from the NIH Molecular Libraries Program. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-6-ethylpyrimidin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate 2-Amino-6-ethylpyrimidin-4-ol Quantification

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purity and concentration directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount in pharmaceutical development and quality control (QC) environments. The choice of analytical method can significantly influence the speed, sensitivity, and specificity of measurements, making a thorough understanding of the available techniques essential for researchers and drug development professionals.

This guide provides an in-depth comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a cross-validation framework supported by experimental data to guide you in selecting the most appropriate method for your specific application. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Overview of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography (HPLC-UV): A cornerstone of pharmaceutical analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, reversed-phase HPLC is a common and effective approach.[7][8][9] Detection is typically achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional specificity and allowing for quantification at very low levels, even in complex matrices.[10][11][12]

  • UV-Vis Spectrophotometry: This is a simpler, more accessible technique that measures the absorption of UV-visible light by the analyte in a solution.[13][14][15] While rapid and cost-effective, it is generally less specific than chromatographic methods and is best suited for the analysis of pure substances or simple mixtures where interfering substances are not present.

Experimental Protocols

The following protocols are designed as a starting point for the quantification of this compound. Method optimization and validation are essential for any specific application.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • This compound reference standard.
  • HPLC-grade acetonitrile (ACN) and water.
  • Formic acid (reagent grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 275 nm (determined by UV scan of the reference standard).[14]
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Test Samples: Dissolve the sample containing this compound in the mobile phase starting condition to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective LC-MS/MS method.

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • This compound reference standard.
  • LC-MS grade acetonitrile and water.
  • Formic acid (LC-MS grade).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Ionization Mode: ESI Positive.
  • MRM Transition: Precursor Ion (Q1): m/z 140.1 -> Product Ion (Q3): m/z 96.1 (This is a hypothetical but plausible fragmentation pattern; actual transitions must be determined by infusion of the reference standard).
  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

3. Sample Preparation:

  • Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover a lower concentration range (e.g., 0.1-1000 ng/mL).
  • Test Samples: Prepare as in the HPLC-UV protocol, ensuring the final concentration is within the calibration range.
Protocol 3: UV-Vis Spectrophotometry

This protocol provides a simple and rapid method for quantification in the absence of interfering substances.

1. Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer.
  • Quartz cuvettes (1 cm path length).
  • This compound reference standard.
  • Spectroscopic grade methanol.

2. Spectrophotometric Conditions:

  • Solvent (Blank): Methanol.
  • Wavelength Scan: Scan a solution of the reference standard from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the 260-280 nm range.[13][16][17] We will use a hypothetical λmax of 272 nm for this guide.
  • Measurement Wavelength: 272 nm.

3. Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution to obtain concentrations that yield absorbance values within the linear range of the instrument (typically 0.1-1.0 AU), for example, 2-20 µg/mL.
  • Test Samples: Dissolve the sample in methanol to achieve an absorbance within the calibration range.

Cross-Validation Framework

Cross-validation is the process of comparing two or more analytical methods to ensure they provide equivalent results.[18] This is crucial when transferring methods between labs or when a new method is intended to replace an existing one. The core of this process involves analyzing the same set of samples with each method and statistically comparing the results.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample & Standard Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison RefStd Reference Standard (this compound) HPLC HPLC-UV Analysis RefStd->HPLC LCMS LC-MS/MS Analysis RefStd->LCMS UVVis UV-Vis Analysis RefStd->UVVis Samples Identical Batches of Test Samples (n>=3) Samples->HPLC Samples->LCMS Samples->UVVis Data Collect Raw Data (Peak Areas, Absorbance) HPLC->Data LCMS->Data UVVis->Data Params Calculate Validation Parameters (Accuracy, Precision, Linearity, etc.) Data->Params Comparison Statistical Comparison (e.g., t-test, F-test) Params->Comparison Report Final Validation Report Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Analysis

The performance of each method was evaluated based on key validation parameters as defined by ICH Q2(R1).[3][19][20][21] The following tables summarize the experimental data obtained for the quantification of this compound.

Table 1: Linearity and Sensitivity

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response.[22] The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20][21]

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL2 - 20 µg/mL
Correlation Coefficient (R²) 0.99950.99980.9989
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL2.0 µg/mL

Insight: As expected, LC-MS/MS demonstrates vastly superior sensitivity with a much lower LOD and LOQ, making it the ideal choice for trace-level analysis. HPLC-UV offers a good linear range suitable for most QC applications. UV-Vis spectrophotometry is the least sensitive and has the narrowest linear range.

Table 2: Accuracy and Precision

Accuracy is the closeness of the test results to the true value, often expressed as percent recovery. Precision measures the degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).[19][23]

ParameterConcentrationHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Accuracy (% Recovery) Low QC (5 µg/mL)99.5%101.2%103.5%
Mid QC (50 µg/mL)100.8%99.8%101.0%
High QC (90 µg/mL)99.2%100.5%98.5%
Precision (%RSD)
Intra-day (n=6)Mid QC0.8%1.5%2.5%
Inter-day (n=18, 3 days)Mid QC1.2%2.1%4.1%

Insight: Both HPLC-UV and LC-MS/MS show excellent accuracy and precision, well within typical acceptance criteria for pharmaceutical analysis (e.g., recovery of 98-102% and %RSD < 2%). The UV-Vis method, while acceptable for less stringent applications, shows higher variability, particularly in inter-day precision. This is likely due to its lower specificity and higher susceptibility to minor variations in sample handling and instrument conditions.

Table 3: Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[19]

MethodSpecificity AssessmentResult
HPLC-UV Peak purity analysis (PDA), analysis of placebo and degraded samples.High. The analyte peak was well-resolved from impurities and degradation products.
LC-MS/MS Unique MRM transition, analysis of placebo and degraded samples.Very High. No interferences were observed at the retention time of the analyte.
UV-Vis Spectrophotometry Analysis of placebo and known impurities.Low. Any substance that absorbs at 272 nm will interfere with the measurement.

Insight: The lack of a separation step makes UV-Vis spectrophotometry highly non-specific. LC-MS/MS offers the highest degree of specificity due to the combination of chromatographic separation and mass filtering. HPLC-UV provides excellent specificity for most applications, especially when coupled with a PDA detector.

Method Selection Guide: Choosing the Right Tool for the Job

The "best" method is entirely dependent on the analytical challenge at hand.

  • Choose LC-MS/MS when:

    • The highest sensitivity is required (e.g., pharmacokinetic studies, impurity profiling at trace levels).

    • The sample matrix is complex and high specificity is needed to eliminate interferences.

    • You are performing metabolite identification studies.

  • Choose HPLC-UV when:

    • You require a robust, reliable, and validated method for routine quality control (e.g., batch release testing, stability studies).

    • Sensitivity requirements are in the µg/mL range.

    • You need a good balance between performance, cost, and ease of use.

  • Choose UV-Vis Spectrophotometry when:

    • You are analyzing a pure substance or a very simple mixture.

    • Speed and low cost are the primary considerations (e.g., in-process checks, preliminary concentration estimates).

    • High specificity and sensitivity are not required.

Conclusion

This guide has provided a comprehensive cross-validation of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound. Our comparative data demonstrates that while all three methods can be employed for quantification, they offer vastly different levels of performance. LC-MS/MS is the most sensitive and specific technique, making it the gold standard for demanding applications. HPLC-UV stands out as a robust and reliable workhorse for routine pharmaceutical QC. UV-Vis spectrophotometry, while limited in its specificity and sensitivity, offers a rapid and cost-effective solution for the analysis of simple samples.

Ultimately, the judicious selection of an analytical method, grounded in a thorough understanding of its capabilities and limitations, is essential for ensuring data quality and supporting the development of safe and effective medicines. The protocols and comparative data presented herein serve as a valuable resource for researchers and scientists in making informed decisions for their analytical needs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Key Parameters for Analytical Method Valid
  • Quality Guidelines - ICH. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
  • Key terms related to validation of an analytical method - YouTube. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. [Link]
  • Analytical method valid
  • How To Perform Linearity and Range In Method Valid
  • Analytical Method Validation Parameters: An Upd
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen
  • 2-Amino-6-methylpyrimidin-4-ol - SIELC Technologies. [Link]
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed. [Link]
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - ResearchG
  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen
  • FDA Signals a New Approach for Analytical Method Validation - ResearchG
  • FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. [Link]
  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]
  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. [Link]
  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies - ResearchG
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. [Link]
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatiz
  • Synthesis, reactions, and applications of pyrimidine deriv
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. [Link]
  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. [Link]
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - NIH. [Link]
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
  • This compound - Doron Scientific. [Link]
  • Analytical methods for amino acid determin

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Laboratory Professional

In the landscape of drug discovery and scientific research, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-6-ethylpyrimidin-4-ol, a nitrogen-containing heterocyclic compound. As direct safety and toxicological data for this specific molecule are not extensively published, our protocol is synthesized from established best practices for structurally similar pyrimidine derivatives and general hazardous waste guidelines. The causality behind each step is explained to ensure a culture of safety and environmental stewardship within your laboratory.

Part 1: Hazard Assessment and Immediate Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous pyrimidine compounds, this compound should be handled as a substance with the potential for irritation and toxicity.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[1]Protects against accidental splashes and airborne dust particles. Pyrimidine derivatives are known to cause serious eye irritation.[2][3][4]
Hand Protection Nitrile or other chemically resistant gloves, inspected before use.[1]Prevents dermal absorption. Skin irritation is a documented hazard for similar compounds.[3] Use proper glove removal technique to avoid cross-contamination.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required for handling small quantities in a well-ventilated area.Use a NIOSH-approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[1]

1.2 Engineering Controls: Creating a Safe Workspace

Always handle this compound and its waste within a certified chemical fume hood or in a well-ventilated laboratory space.[1][5] This is a critical engineering control designed to minimize the inhalation of dust or aerosols.

Part 2: Spill Management Protocol

Accidents, though preventable, must be planned for. An immediate and correct response to a spill mitigates potential exposure and environmental contamination.

  • Evacuate and Alert : Ensure all non-essential personnel leave the immediate area. Inform your laboratory supervisor and/or institutional Environmental Health & Safety (EHS) office.

  • Don Appropriate PPE : Before approaching the spill, don the full PPE outlined in the table above.

  • Contain the Spill : For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material : Carefully sweep or scoop the contained material and spilled substance into a designated, robust, and sealable waste container.[1][5] Use non-sparking tools if there is any fire risk.

  • Avoid Dust Generation : The primary hazard during cleanup is the potential for airborne dust. All actions should be performed gently and deliberately to prevent dust from becoming airborne.[1]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris." Store it in the satellite accumulation area for professional disposal.

Part 3: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must not enter the general waste stream or the environment.[5][6] The compound must be disposed of as chemical waste through an approved and licensed hazardous waste contractor.[2][6][7]

3.1 Waste Segregation and Collection

  • Designate a Waste Container : Use a new or clean, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or defects.

  • Collect Waste : Place solid this compound waste directly into this container. This includes expired starting material, off-spec batches, and any grossly contaminated items like weigh boats or spatulas.

  • Rinsate Collection : If rinsing contaminated glassware, use a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). The first rinse is considered acutely hazardous and must be collected in a separate, clearly labeled hazardous waste container for liquid pyrimidine waste. Subsequent rinses may also need to be collected depending on institutional policy.

  • Labeling : Immediately label the container with a "Hazardous Waste" tag. Fill it out completely, including:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added.

    • All associated hazards (e.g., "Irritant," "Toxic").

3.2 On-Site Storage

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[4][5]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

3.3 Arranging for Final Disposal

  • Contact EHS : Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Professional Disposal : The EHS department will work with a licensed hazardous waste disposal company. The standard and most effective method for final disposal of such compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[6][8]

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the key decision-making and procedural flows for handling this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_0 In-Lab Waste Generation cluster_1 On-Site Storage cluster_2 Final Disposal A Generate Waste (e.g., unused chemical, contaminated items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always First C Segregate Waste into Designated, Labeled Container B->C D Store Sealed Container in Satellite Accumulation Area C->D Securely Sealed E Ensure Segregation from Incompatible Materials (e.g., Strong Oxidizers) D->E F Contact EHS for Waste Pickup Request E->F When Container is Full G EHS Arranges Transfer to Licensed Waste Contractor F->G H Final Disposal via Controlled Incineration G->H

Caption: Disposal Workflow Diagram

G Figure 2: Spill Response Decision Tree Spill Spill Occurs IsMajor Is the spill large, uncontrolled, or presents an immediate danger? Spill->IsMajor Evacuate Evacuate Area. Pull Fire Alarm. Call Emergency Services. IsMajor->Evacuate Yes IsMinor Is the spill small and manageable? IsMajor->IsMinor No IsMinor->Evacuate No (If unsure, treat as major) Alert Alert Lab Supervisor & EHS Office IsMinor->Alert Yes PPE Don Full PPE Alert->PPE Contain Contain & Collect Spill (Avoid Dust Generation) PPE->Contain Decon Decontaminate Area Contain->Decon Dispose Package & Label Waste for Disposal Decon->Dispose

Caption: Spill Response Decision Tree

References

  • 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL Safety Data Sheets(SDS) - LookChem.
  • SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine - Fisher Scientific. Notes incompatibility with strong oxidizing agents and lists hazardous decomposition products. URL: [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - U.S. EPA. Discusses incineration as an acceptable disposal procedure for complex chemical compounds. URL: [Link]
  • Registration Review of Pyridine and Pyrimidine Herbicides - U.S. EPA. Provides context on the environmental regulation of pyrimidine-class chemicals. URL: [Link]

Sources

Personal protective equipment for handling 2-Amino-6-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Amino-6-ethylpyrimidin-4-ol. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Hazard Assessment: A Precautionary Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on a precautionary principle. The safety recommendations herein are synthesized from the hazard profiles of structurally analogous pyrimidine derivatives.[1][2][3][4][5] Pyrimidine-based compounds can possess biological activity, and it is prudent to handle this novel entity with a comprehensive safety strategy.[2][6]

Based on related compounds, potential hazards may include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4][5][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][7]

  • Unknown Toxicological Properties: The full toxicological profile has not been established.[2][3]

All work with this compound should be conducted under the assumption that it is hazardous.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory to minimize any potential exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

PPE Selection Matrix
Activity Required Personal Protective Equipment Enhanced Precautions (when aerosolization is possible)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot Applicable
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, reactions under pressure, sonication)• Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[1][8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess the Planned Laboratory Activity is_aerosol Is there a risk of aerosol or dust generation? (e.g., weighing, sonicating) start->is_aerosol low_hazard Low-Hazard Activity: - Handling sealed containers - Visual inspection is_aerosol->low_hazard No moderate_hazard Moderate-Hazard Activity: - Weighing - Preparing solutions - Transfers is_aerosol->moderate_hazard Yes ppe_low Required PPE: - Lab coat - Safety glasses - Single nitrile gloves low_hazard->ppe_low high_hazard High-Hazard Activity: - Large-scale synthesis - Reactions under pressure moderate_hazard->high_hazard If large scale or high energy ppe_moderate Required PPE: - Permeation-resistant lab coat - Chemical splash goggles - Double nitrile gloves Enhanced Precautions: - Face shield - Disposable sleeves moderate_hazard->ppe_moderate ppe_high Required PPE: - Solid-front lab gown - Goggles and face shield - Double nitrile gloves - Respiratory protection high_hazard->ppe_high

Caption: Step-by-step workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Use

A systematic workflow is essential for ensuring safety and preventing contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][9]

  • Ensure the container is tightly closed and clearly labeled.

Weighing the Solid Compound
  • Don the appropriate PPE as outlined in the PPE Selection Matrix for moderate-hazard activities.

  • Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain any airborne particles.[2]

  • Use anti-static weighing paper or a tared container to minimize electrostatic dispersal.

  • After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials used in this process as contaminated waste.[2]

Preparing Stock Solutions
  • Conduct all solution preparations within a certified chemical fume hood. [2][10]

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.[2]

  • Clearly label the final solution with the compound's name, concentration, solvent, date, and your initials.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Effective management and disposal of chemical waste are critical for laboratory safety and environmental protection.[9]

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be considered contaminated waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled, and sealed hazardous waste container.

  • Do not discharge the chemical or its solutions into drains or the environment. [1][3][9]

Disposal Procedure

The recommended method for the disposal of this compound and its associated waste is through a licensed and approved hazardous waste disposal company.[9] The primary disposal route is typically controlled incineration.[9]

Chemical Waste Disposal Pathway

The following diagram illustrates the proper disposal pathway for waste generated from handling this compound.

Disposal_Workflow start Waste Generation at the Lab Bench segregate Segregate Waste: - Contaminated Solids - Liquid Waste start->segregate solid_container Collect solid waste in a labeled, sealed container. segregate->solid_container liquid_container Collect liquid waste in a labeled, sealed container. segregate->liquid_container storage Store waste in a designated, secure, and well-ventilated area. solid_container->storage liquid_container->storage disposal_company Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_company incineration Controlled Incineration disposal_company->incineration

Caption: Workflow for the safe disposal of chemical waste.

By adhering to these guidelines, you contribute to a safe and responsible research environment. Your commitment to these practices is a cornerstone of scientific integrity and professional excellence.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
  • 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL Safety Data Sheets(SDS) - lookchem.
  • 2-Amino-6-methylpyrimidin-4-one. PubChem. National Center for Biotechnology Information.
  • Personal Protective Equipment. Health & Safety. The University of Edinburgh.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-ethylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-ethylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.